molecular formula C13H10N2O2S2 B086266 N-(1,3-Benzothiazol-2-yl)benzenesulfonamide CAS No. 13068-60-5

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B086266
CAS No.: 13068-60-5
M. Wt: 290.4 g/mol
InChI Key: XOELFPSLJIQWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzothiazole moiety linked to a benzenesulfonamide group, a structure that is associated with a diverse range of biological activities. Researchers utilize this core structure as a key intermediate and pharmacophore for developing novel therapeutic agents. Investigations into this compound and its close analogues have revealed several promising research applications. In the field of metabolic disease, closely related sulphonamide derivatives have demonstrated significant in vivo antidiabetic activity in non-insulin-dependent diabetes mellitus (NIDDM) rat models, with studies suggesting a mechanism of action involving inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . In cardiovascular research, specific N-benzothiazolyl-2-benzenesulfonamide analogues have been identified as potent upregulators of ABCA1 (ATP-binding cassette transporter A1) expression , a key target for promoting cellular cholesterol efflux and potentially treating atherosclerosis . For instance, optimized compounds in this series have shown EC50 values as low as 0.37 μM in upregulating ABCA1 expression . Furthermore, the structural framework is being explored in neuroscientific research, where benzenesulfonamide derivatives bearing a benzothiazole moiety have been synthesized and evaluated for their anticonvulsant potential in models like the maximal electroshock (MES) test . The compound's versatility is highlighted by its role as a precursor in synthesizing various derivatives, including hydrazide and hydrazone complexes, which are themselves subjects of antimicrobial and anti-inflammatory studies . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOELFPSLJIQWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339284
Record name Benzenesulfonamide, N-2-benzothiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13068-60-5
Record name Benzenesulfonamide, N-2-benzothiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole and sulfonamide moieties are key pharmacophores, and their combination in this scaffold has led to the discovery of various biological activities, including antimicrobial and antidiabetic properties. This document will delve into the practical aspects of its synthesis, the rationale behind the chosen methodology, and a detailed analysis of the techniques used for its structural elucidation and purity assessment.

Introduction: The Significance of the Benzothiazole-Sulfonamide Scaffold

The fusion of a benzothiazole ring system with a benzenesulfonamide group creates a molecule with a unique electronic and structural profile. The benzothiazole core, a bicyclic system containing both sulfur and nitrogen, is a privileged scaffold in drug discovery, known for its diverse pharmacological activities. Similarly, the sulfonamide group is a well-established pharmacophore present in a wide array of antibacterial, diuretic, and hypoglycemic agents. The combination of these two moieties in this compound results in a compound with potential for a broad spectrum of biological applications, making its efficient synthesis and thorough characterization a crucial endeavor for researchers in the field.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between 2-aminobenzothiazole and benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product.

Experimental Protocol:

Materials:

  • 2-Aminobenzothiazole

  • Benzenesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1 equivalent) in an anhydrous solvent.

  • Addition of Base: Add pyridine (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a catalyst and an acid scavenger.

  • Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture. The addition should be done dropwise to control the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzothiazole) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl solution (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial as benzenesulfonyl chloride is highly reactive towards water, which would lead to the formation of benzenesulfonic acid and reduce the yield of the desired product.

  • Choice of Base: Pyridine is a commonly used base for this reaction due to its ability to effectively neutralize the HCl produced and its good solvent properties for the reactants. Other tertiary amines can also be employed.

  • Stoichiometry: A slight excess of benzenesulfonyl chloride is often used to ensure complete conversion of the limiting reactant, 2-aminobenzothiazole.

  • Purification: Column chromatography is the preferred method for purification to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound.

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Reactants [label="2-Aminobenzothiazole +\nBenzenesulfonyl Chloride"]; Reaction [label="Reaction in\nPyridine/Anhydrous Solvent", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Work-up\n(HCl, NaHCO3, Brine)"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Synthetic workflow for this compound.

Characterization of this compound: A Multi-technique Approach

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the benzothiazole and benzenesulfonyl moieties. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and connectivity. The proton attached to the sulfonamide nitrogen may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbons in the benzothiazole and benzene rings, as well as the carbonyl carbon (if applicable in derivatives), are characteristic and aid in confirming the structure.

Table 1: Predicted Spectroscopic Data for this compound [1]

Technique Expected Observations
¹H NMR Aromatic protons (multiplets) in the range of δ 7.0-8.5 ppm. A broad singlet for the N-H proton of the sulfonamide group.
¹³C NMR Aromatic carbon signals in the range of δ 110-150 ppm. The C=N carbon of the benzothiazole ring will appear at a lower field.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), S=O stretching of the sulfonamide group (asymmetric and symmetric stretching around 1350 and 1160 cm⁻¹, respectively), and C=N stretching of the benzothiazole ring (around 1620 cm⁻¹).
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the N-H, S=O, and C=N bonds, as indicated in Table 1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The mass spectrum will show a molecular ion peak corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula with high accuracy.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, S) in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the proposed molecular formula.

graph CharacterizationWorkflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

SynthesizedProduct [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; EA [label="Elemental Analysis"]; StructuralConfirmation [label="Structural Confirmation\n&\nPurity Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

SynthesizedProduct -> NMR; SynthesizedProduct -> IR; SynthesizedProduct -> MS; SynthesizedProduct -> EA; NMR -> StructuralConfirmation; IR -> StructuralConfirmation; MS -> StructuralConfirmation; EA -> StructuralConfirmation; }

Workflow for the characterization of the synthesized compound.

Biological Significance and Future Directions

This compound and its derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antidiabetic properties.[2] The presence of the sulfonamide group, a known inhibitor of dihydropteroate synthase in bacteria, and the versatile benzothiazole core contribute to this broad-spectrum activity.

Further research in this area could focus on:

  • Lead Optimization: Synthesizing and screening a library of derivatives to improve potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more effective compounds.

The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound and its analogs in the development of new therapeutic agents.

References

  • BenchChem. Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A.
  • Bhusari KP, Amnerkar ND, Khedekar PB, Kale MK, Bhole RP. Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry. 2008;1(2):53-58. Available from: [Link]

  • Patel RV, Patel JK, Kumari P, Rajani DP, Chikhalia KH. Synthesis of possible anti-cancer and anti-mycobacterial fluoro substituted sulphonamide benzothiazoles comprising potent thiazolidinone. ResearchGate. 2012. Available from: [Link]

  • Festus C, Ezeokonkwo MA, Chidiebere N, Ukwueze SE, Echezona AC. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. 2019;7. Available from: [Link]

  • Turan-Zitouni G, Kaplancikli ZA, Erol K, Kiliç FS. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Archiv der Pharmazie. 2005;338(2-3):96-100. Available from: [Link]

Sources

physicochemical properties of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the physicochemical characteristics of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a molecule of significant interest to researchers in drug discovery and materials science.

Introduction: The this compound Scaffold

This compound (CAS No. 13068-60-5) is a heterocyclic compound featuring a benzothiazole ring system linked to a benzenesulfonamide group. This molecular architecture is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antidiabetic and antimicrobial properties. The unique electronic and structural features of this scaffold make it a versatile platform for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and structural characteristics, drawing upon experimental data from closely related analogs where direct data for the parent compound is not available.

Molecular and Physicochemical Properties

A summary of the key is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₂S₂
Molecular Weight 290.36 g/mol
CAS Number 13068-60-5
Topological Polar Surface Area (TPSA) 95.7 Ų
Predicted logP 3.0971

Melting Point: While a specific melting point for the unsubstituted parent compound is not definitively reported in the reviewed literature, its derivatives exhibit a range of melting points depending on the nature and position of substituents. For instance, halogenated derivatives such as the 4-fluoro, 4-chloro, and 4-bromo analogs of the related N'-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide have melting points of 110-112 °C, 172-174 °C, and 172-174 °C, respectively.

Synthesis and Purification

The synthesis of this compound and its derivatives is typically achieved through the condensation of a 2-aminobenzothiazole with a corresponding benzenesulfonyl chloride.

Diagram of the General Synthetic Route:

Synthesis of this compound reactant1 2-Aminobenzothiazole product This compound reactant1->product reactant2 Benzenesulfonyl Chloride reactant2->product reagents Pyridine or Triethylamine reagents->product Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Property Determination start Synthesized Compound purification Purification (Recrystallization/ Chromatography) start->purification structure_verification Structural Verification purification->structure_verification purity_analysis Purity Analysis (HPLC, Elemental Analysis) structure_verification->purity_analysis nmr NMR ('H, 'C) structure_verification->nmr ir IR Spectroscopy structure_verification->ir ms Mass Spectrometry structure_verification->ms physicochemical_props Physicochemical Properties purity_analysis->physicochemical_props mp Melting Point physicochemical_props->mp solubility Solubility physicochemical_props->solubility crystal X-ray Crystallography physicochemical_props->crystal end Characterized Compound nmr->end ir->end ms->end mp->end solubility->end crystal->end

The Multifaceted Biological Activities of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of pharmacologically active moieties into a single molecular entity represents a powerful strategy for the development of novel therapeutic agents. The N-(1,3-Benzothiazol-2-yl)benzenesulfonamide scaffold is a quintessential example of this approach, marrying the biological versatility of the benzothiazole ring with the well-established therapeutic properties of the sulfonamide group.[1][2][3] Benzothiazole, a bicyclic heterocyclic compound, is an integral component of numerous natural and synthetic molecules exhibiting a wide array of biological effects, including antimicrobial, antitumor, and anti-inflammatory activities.[3][4][5] Similarly, the sulfonamide moiety is a cornerstone in drug design, famously associated with the first generation of antibiotics and continuing to find applications as diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[4][6][7] This guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies underpinning their evaluation.

Antimicrobial Activity: A Renewed Offensive Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This compound derivatives have emerged as a promising class of antimicrobial agents, demonstrating significant activity against a spectrum of bacteria and fungi.[8]

Mechanism of Action: Targeting Dihydropteroate Synthase (DHPS)

A primary mechanism underlying the antibacterial action of these sulfonamide derivatives is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[4] This pathway is essential for the production of nucleic acids and certain amino acids. By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt folate metabolism, leading to bacteriostasis.[4]

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folates Folate Synthesis Dihydropteroate->Folates Derivative N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Derivative Derivative->DHPS Competitively Inhibits CA_Inhibition_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Overexpression HIF1a->CAIX pH_regulation pH Regulation (Extracellular Acidification) CAIX->pH_regulation Apoptosis Apoptosis CAIX->Apoptosis Tumor_Survival Tumor Cell Survival & Proliferation pH_regulation->Tumor_Survival Tumor_Survival->Apoptosis Leads to Derivative N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Derivative Derivative->CAIX Inhibits

Caption: Inhibition of carbonic anhydrase IX in the tumor microenvironment.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against human cancer cell lines.

Compound IDSubstituent (R)Cancer Cell LineIC50 (µM)Reference
4a 4-ChloroMCF-7 (Breast)9.2[9]
4b 2,5-DichloroHepG2 (Liver)8.0[9]
5a Pyridine-containingHCT-116 (Colorectal)7.9[9]
6a 3,4-DichloroanilineMCF-7 (Breast)3.9[10]

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

Other Notable Biological Activities

Beyond their antimicrobial and anticancer properties, this compound derivatives have demonstrated potential in other therapeutic areas:

  • Anti-inflammatory Activity: Certain derivatives have shown the ability to inhibit carrageenan-induced rat paw edema, indicating potential anti-inflammatory effects. [7]* Antidiabetic Activity: Some compounds have been evaluated for their in vivo antidiabetic activity and have shown a significant lowering of plasma glucose levels, potentially through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [11]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves the condensation of 2-aminobenzothiazole with a substituted benzenesulfonyl chloride.

Synthesis_Workflow Start Starting Materials: - 2-Aminobenzothiazole - Substituted Benzenesulfonyl Chloride Reaction Condensation Reaction (e.g., in pyridine) Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Characterization Characterization - Melting Point - IR, NMR Spectroscopy - Elemental Analysis Purification->Characterization Final_Product N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Derivative Characterization->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-aminobenzothiazole in a suitable solvent, such as pyridine.

  • Addition: Slowly add the appropriately substituted benzenesulfonyl chloride to the solution. The reaction is often carried out at room temperature or with gentle heating. [1]3. Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice or acidic water to precipitate the crude product.

  • Purification: Filter the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. [1]6. Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and determine its purity via elemental analysis. [1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of the compounds on cancer cell lines. [12] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a defined period (e.g., 48 or 72 hours). [12]3. MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, with particularly compelling evidence for their potential as antimicrobial and anticancer drugs. The well-defined mechanisms of action, such as the inhibition of DHPS and carbonic anhydrases, provide a solid foundation for rational drug design and optimization.

Future research should focus on expanding the chemical diversity of these derivatives through targeted synthesis to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and in vivo efficacy studies are crucial next steps in translating these promising compounds from the laboratory to the clinic. The continued exploration of this privileged scaffold holds significant potential for addressing unmet medical needs in infectious diseases and oncology.

References

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1, 3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Biomolecular Structure and Dynamics, 41(12), 5225-5261.
  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1158-1167.
  • Ikpa, C. B. C., Onoja, S. O., & Okwaraji, A. O. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. Acta Chemica Malaysia, 4(2), 55-59.
  • Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. (2023). Biotechnology and Applied Biochemistry, 70(6), 2351-2358.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). ChemistrySelect, 4(34), 10037-10043.
  • Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4529-4539.
  • 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2171923.
  • Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (2009). Bioorganic & Medicinal Chemistry, 17(10), 3563-3570.
  • Benzothiazole derivatives as anticancer agents. (2018). Archiv der Pharmazie, 351(11), e1800185.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks, 14(3), 349-362.
  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC, 2009(6), 89-102.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(44), 27431-27449.
  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2019). Scientific Reports, 9, 1074.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2017). Mini-Reviews in Medicinal Chemistry, 17(12), 1134-1164.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal, 24, 60-81.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(44), 27431-27449.
  • Nam, N. H., et al. (2010). Synthesis and bioactivities of some benzothiazole derivatives. Part 7. N-(Benzothiazol-2-yl)-4-nitrobezensulfonamide and derivatives. Tap Chi Hoa Hoc, 48(4B), 229-233.
  • Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (2017).
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). Scientific Reports, 12, 17822.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2015). Molecules, 20(8), 13586-13637.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal, 24, 60-81.
  • Abrol, S., Bodla, R. B., & Goswami, C. (2019). A comprehensive review on benzothiazole derivatives for their biological activities. International Journal of Pharmaceutical Sciences and Research, 10(7), 3196-3209.
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025). Molecules, 30(14), 2937.
  • Schematic representation of structure-activity relationship for the 27–46 series. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2019). Molecules, 24(20), 3732.
  • N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (2019).

Sources

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide structural analysis and elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis and Elucidation of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Abstract

This compound is a molecule of significant interest within medicinal chemistry, belonging to a class of compounds investigated for diverse pharmacological activities. Its structure, which marries a benzothiazole heterocycle with a benzenesulfonamide moiety, necessitates a rigorous and multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive, in-depth exploration of the essential spectroscopic and crystallographic techniques required for its complete structural elucidation. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound analytical workflow. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, presenting an integrated strategy for confirming the molecule's constitution, connectivity, and conformation.

Molecular Structure and Analytical Strategy

The foundational step in any analytical endeavor is understanding the target structure. This compound comprises two key aromatic systems linked by a sulfonamide bridge. The unique electronic environments of the benzothiazole and benzene rings, coupled with the linking N-H proton, provide distinct spectroscopic handles for analysis.

A robust analytical strategy does not rely on a single technique but integrates data from multiple orthogonal methods. This ensures that the limitations of one technique are compensated for by the strengths of another, leading to a definitive and validated structural assignment.

cluster_synthesis Synthesis & Isolation cluster_analysis Structural Elucidation Workflow cluster_confirmation Final Confirmation synthesis Synthesized Compound what What is the molecular formula? how How are atoms connected? where What is the 3D arrangement? ms Mass Spectrometry (MS) what->ms Elemental Composition & Molecular Weight nmr NMR Spectroscopy (1D & 2D) how->nmr Connectivity & Functional Groups ftir FTIR Spectroscopy how->ftir Connectivity & Functional Groups xray X-Ray Diffraction where->xray Conformation & Stereochemistry confirmed Validated Structure of This compound ms->confirmed nmr->confirmed ftir->confirmed xray->confirmed

Figure 1: A comprehensive workflow for structural elucidation, integrating multiple analytical techniques to validate the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, proximity, and coupling of atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Rationale: The ¹H NMR spectrum provides the first high-resolution map of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment. Protons on aromatic rings are deshielded and appear downfield (higher δ), while the sulfonamide N-H proton is exchangeable and its position can be concentration-dependent.

Expected Spectral Features:

  • Aromatic Protons (δ 7.0-8.5 ppm): The spectrum will show complex multiplets corresponding to the eight aromatic protons. The four protons on the benzothiazole ring and the four on the benzenesulfonamide ring will have distinct patterns based on their substitution and coupling with neighbors. For instance, the protons ortho to the sulfonyl group are typically the most deshielded.

  • Sulfonamide Proton (N-H, δ > 10 ppm): This proton is acidic and often appears as a broad singlet far downfield. Its signal will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

¹³C NMR Spectroscopy: Carbon Backbone Identification

Expertise & Rationale: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. While ¹³C has a low natural abundance, techniques like proton decoupling provide a clean spectrum with single lines for each carbon, simplifying the analysis of the carbon framework.

Expected Spectral Features:

  • Aromatic Carbons (δ 110-155 ppm): The spectrum will contain numerous signals in this region. Carbons directly attached to heteroatoms (N, S) or the sulfonyl group will be shifted further downfield.

  • Benzothiazole C2 Carbon (δ > 155 ppm): The C2 carbon, bonded to two nitrogen atoms (one in the ring, one exocyclic), is highly deshielded and serves as a key diagnostic signal, often appearing around 160-165 ppm.

2D NMR: Unambiguous Connectivity Confirmation

Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR experiments like HSQC and HMBC build the complete picture by revealing connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, definitively assigning carbon signals based on their known proton partners.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of connectivity mapping. It reveals correlations between protons and carbons that are two or three bonds away. The key correlation to confirm the entire structure is between the N-H proton and the C2 carbon of the benzothiazole ring and the C1' carbon of the benzenesulfonamide ring.

H_N H(N) C_2 C2 H_N->C_2 ³J C_1_prime C1' H_N->C_1_prime ²J

Figure 2: Key HMBC correlations confirming the link between the benzothiazole and benzenesulfonamide moieties.

Table 1: Predicted NMR Chemical Shifts
Atom TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Rationale
Benzene-SO₂ (ortho)8.0 - 8.2135 - 140Deshielded by anisotropic and electron-withdrawing effects of the SO₂ group.
Benzene-SO₂ (meta)7.5 - 7.7128 - 130Less affected by the SO₂ group.
Benzene-SO₂ (para)7.6 - 7.8132 - 135Unique chemical environment.
Benzothiazole (H4/H7)7.8 - 8.0125 - 128Part of the fused benzene ring system.
Benzothiazole (H5/H6)7.3 - 7.5122 - 125Less deshielded protons of the fused benzene ring.
N-H (Sulfonamide)> 10 (broad)N/AAcidic proton, hydrogen-bonded, D₂O exchangeable.
C2 (Benzothiazole)N/A160 - 165Guanidinic-like carbon, highly deshielded by two adjacent nitrogen atoms.
C=S (ipso-C)N/A150 - 155Quaternary carbon in a unique electronic environment.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shifts, integration values, and multiplicity of all signals.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the disappearance of the N-H signal.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals.

  • 2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish ¹J(CH) and ⁿJ(CH) (n=2,3) correlations, respectively.

  • Data Processing & Interpretation: Process all spectra using appropriate software. Use the HMBC data to piece together the molecular fragments and confirm the final connectivity.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Rationale: MS provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically < 5 ppm) to predict the elemental composition.

Molecular Ion Peak and Isotopic Pattern

This compound has a molecular formula of C₁₃H₁₀N₂O₂S₂.

  • Monoisotopic Mass: 302.0187 g/mol .

  • Expected Ion: In electrospray ionization (ESI), it is likely to be observed as the protonated molecule [M+H]⁺ at m/z 303.0260 or the sodiated adduct [M+Na]⁺ at m/z 325.0079.

  • Isotopic Pattern: The presence of two sulfur atoms will result in a characteristic M+2 peak with a higher-than-usual intensity (~9% of the monoisotopic peak), providing strong evidence for the sulfur count.

Fragmentation Analysis

Trustworthiness & Self-Validation: Tandem MS (MS/MS) experiments provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern serves as a molecular fingerprint and helps validate the proposed structure. Key expected fragmentations include:

  • Cleavage of the S-N bond.

  • Loss of SO₂.

  • Fragmentation of the benzothiazole ring.

Table 2: Key Mass Spectrometry Data
Ion SpeciesCalculated m/zTechniqueInformation Provided
[M+H]⁺303.0260ESI-HRMSConfirms molecular weight and elemental composition.
[M+Na]⁺325.0079ESI-HRMSCommon adduct, further confirms molecular weight.
[C₇H₅N₂S]⁺149.0195MS/MSFragment corresponding to the 2-aminobenzothiazole moiety.
[C₆H₅SO₂]⁺141.0008MS/MSFragment corresponding to the benzenesulfonyl moiety.
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ and/or [M+Na]⁺ ions.

  • MS/MS Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis: Compare the exact measured mass to the calculated mass to confirm the elemental formula. Analyze the fragmentation pattern to validate the connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected Spectral Features: The FTIR spectrum provides a diagnostic fingerprint confirming the presence of the key sulfonamide and aromatic components.

  • N-H Stretch (3200-3300 cm⁻¹): A sharp to moderately broad peak in this region is characteristic of the N-H bond in the sulfonamide.

  • Aromatic C-H Stretch (> 3000 cm⁻¹): Peaks just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.

  • C=N and C=C Stretches (1500-1600 cm⁻¹): Multiple sharp peaks in this region are characteristic of the aromatic rings and the C=N bond within the benzothiazole system.

  • Asymmetric & Symmetric SO₂ Stretches (1320-1370 cm⁻¹ and 1140-1180 cm⁻¹): Two strong, distinct peaks are the hallmark of the sulfonyl group (S=O) and are highly reliable for confirming the presence of the sulfonamide.

Table 3: Characteristic FTIR Absorption Frequencies
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretching3200 - 3300Medium
Aromatic C-HStretching3000 - 3100Medium
C=N / C=CRing Stretching1500 - 1600Strong
SO₂Asymmetric Stretching1320 - 1370Strong
SO₂Symmetric Stretching1140 - 1180Strong
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the key absorption bands and compare them with known values to confirm the presence of the expected functional groups.

Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Rationale: While spectroscopic methods provide compelling evidence for connectivity in solution or bulk, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state. It is the gold standard for structural determination, yielding precise bond lengths, bond angles, and conformational details.

Expected Insights:

  • Unambiguous Connectivity: Direct visualization of the atomic arrangement, confirming the N-S bond.

  • Conformation: Determination of the torsion angles, particularly around the S-N bond, which defines the relative orientation of the two aromatic systems.

  • Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, identifying hydrogen bonds (e.g., involving the N-H proton and a sulfonyl oxygen of a neighboring molecule) and π-π stacking interactions.

Experimental Protocol: Single-Crystal Growth and Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and subjected to a beam of monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data, resulting in the final, precise 3D structure.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is a quintessential example of modern analytical chemistry, requiring the synergistic application of multiple techniques. The process begins with MS to confirm the molecular formula and FTIR to rapidly identify key functional groups. It then moves to a detailed NMR analysis, where 1D and 2D experiments meticulously map the atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. Each step in this workflow validates the others, providing the high degree of confidence required for advancing molecules in research and drug development pipelines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer-Verlag. [Link]

  • University of Arizona. (n.d.). Isotope Abundance. Department of Chemistry and Biochemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-Depth Technical Guide to the Therapeutic Targeting of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(1,3-Benzothiazol-2-yl)benzenesulfonamide scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the key therapeutic targets associated with this scaffold and its derivatives. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and explore the translational potential of these compounds in various disease contexts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of benzothiazole-based sulfonamides.

Introduction: The Versatility of the Benzothiazole Sulfonamide Core

The benzothiazole ring, a bicyclic system containing a benzene ring fused to a thiazole ring, is a cornerstone of many pharmacologically active compounds.[1][2][3] When coupled with a benzenesulfonamide moiety, the resulting this compound structure gives rise to a class of molecules with diverse and potent biological effects. These range from metabolic regulation and cardiovascular protection to antimicrobial and anticancer activities.[1][4] This guide will systematically explore the most well-validated and emerging therapeutic targets of this versatile scaffold.

Metabolic Modulation: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for Antidiabetic Therapy

A significant body of research has identified derivatives of this compound as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] This enzyme plays a crucial role in glucocorticoid metabolism, and its inhibition is a promising strategy for the treatment of type 2 diabetes and metabolic syndrome.

Mechanism of Action and Therapeutic Rationale

11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, a potent glucocorticoid.[4][5] Overactivity of this enzyme in adipose and hepatic tissues leads to elevated local cortisol levels, which can contribute to insulin resistance, hyperglycemia, and dyslipidemia. By inhibiting 11β-HSD1, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives can effectively lower intracellular cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.[5]

Molecular Interactions and Structure-Activity Relationships (SAR)

Docking studies have revealed that these benzothiazole sulfonamides likely interact with the catalytic residues of 11β-HSD1.[4][5] The sulfonamide group is predicted to form key hydrogen bonds within the active site, while the benzothiazole and substituted benzene rings engage in hydrophobic and van der Waals interactions. Structure-activity relationship studies have indicated that substitutions at the 6-position of the benzothiazole ring and on the benzenesulfonamide phenyl ring can significantly modulate inhibitory potency.[5]

Experimental Workflow for 11β-HSD1 Inhibition

The following workflow outlines the key steps in identifying and characterizing 11β-HSD1 inhibitors based on the this compound scaffold.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models a Enzymatic Assay: Measure 11β-HSD1 activity with and without compound b Determine IC50 values for lead compounds a->b c Assess inhibition of cortisol production in adipocytes or hepatocytes b->c Promising compounds d Evaluate impact on glucose uptake and insulin signaling c->d e Administer compounds to diabetic animal models (e.g., db/db mice) d->e Validated hits f Measure plasma glucose, insulin, and lipid levels e->f

Caption: A streamlined workflow for the evaluation of 11β-HSD1 inhibitors.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Activity

This protocol provides a robust method for high-throughput screening of 11β-HSD1 inhibitors.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone substrate

  • NADPH cofactor

  • Anti-cortisol antibody labeled with a fluorescent donor (e.g., terbium cryptate)

  • Cortisol-d2 tracer labeled with a fluorescent acceptor (e.g., d2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 2 mM MgCl2, 0.1% BSA)

  • Test compounds (this compound derivatives)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add 2 µL of each compound dilution.

  • Add 4 µL of a solution containing the 11β-HSD1 enzyme and NADPH in assay buffer.

  • Initiate the enzymatic reaction by adding 4 µL of the cortisone substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of the HTRF detection reagents (anti-cortisol antibody and cortisol-d2 tracer).

  • Incubate at room temperature for 1 hour to allow for antibody-antigen binding.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cardiovascular Protection: Upregulation of ABCA1 for Atherosclerosis Treatment

Derivatives of this compound have emerged as novel upregulators of ATP-binding cassette transporter A1 (ABCA1) expression.[6] This discovery opens up a promising avenue for the development of new therapies for atherosclerosis, a major underlying cause of cardiovascular disease.

Mechanism of Action and Therapeutic Rationale

ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol from macrophages to apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[6] This process, known as reverse cholesterol transport, is a key mechanism for preventing the accumulation of cholesterol in the arterial wall and the formation of atherosclerotic plaques. By increasing the expression of ABCA1, N-benzothiazolyl-2-benzenesulfonamides can enhance cholesterol efflux and potentially halt or even reverse the progression of atherosclerosis.[6]

Signaling Pathways and Molecular Targets

The precise mechanism by which these compounds upregulate ABCA1 is an active area of investigation. It is hypothesized that they may act on nuclear receptors, such as the Liver X Receptor (LXR), which is a known master regulator of ABCA1 transcription. Further research is needed to fully elucidate the signaling cascade involved.

G cluster_0 Cellular Signaling cluster_1 Gene Expression cluster_2 Functional Outcome compound N-Benzothiazolyl-2- benzenesulfonamide receptor Putative Receptor (e.g., LXR) compound->receptor nucleus Nucleus transcription ABCA1 Gene Transcription nucleus->transcription signaling Downstream Signaling Cascade receptor->signaling signaling->nucleus translation ABCA1 Protein Translation transcription->translation efflux Increased Cholesterol Efflux translation->efflux atheroprotection Atheroprotection efflux->atheroprotection

Caption: Proposed signaling pathway for ABCA1 upregulation by N-benzothiazolyl-2-benzenesulfonamides.

Experimental Workflow for Assessing ABCA1 Upregulation and Cholesterol Efflux

This workflow details the experimental steps to validate the pro-cholesterol efflux activity of the lead compounds.

Step Experiment Purpose Key Readouts
1 Quantitative PCR (qPCR) To measure the effect of compounds on ABCA1 mRNA expression in macrophages (e.g., RAW264.7 or THP-1 cells).Fold change in ABCA1 mRNA levels.
2 Western Blotting To determine the impact of compounds on ABCA1 protein levels.Relative ABCA1 protein expression.
3 Cholesterol Efflux Assay To functionally assess the ability of compounds to promote cholesterol efflux from macrophages to ApoA-I.Percentage of cholesterol efflux.
4 Foam Cell Formation Assay To evaluate the ability of compounds to prevent the formation of lipid-laden foam cells, a hallmark of atherosclerosis.Quantification of intracellular lipid accumulation.
Detailed Protocol: Cholesterol Efflux Assay

This protocol describes a common method to measure the functional activity of ABCA1.

Materials:

  • Macrophage cell line (e.g., J774 or RAW264.7)

  • [3H]-cholesterol

  • ApoA-I

  • Test compounds

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Scintillation fluid and counter

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Label the cells with [3H]-cholesterol in serum-containing medium for 24 hours.

  • Equilibrate the labeled cells in serum-free medium for 18-24 hours to allow for intracellular cholesterol pool equilibration.

  • Treat the cells with the test compounds for 12-24 hours to induce ABCA1 expression.

  • Initiate cholesterol efflux by adding serum-free medium containing ApoA-I (typically 10 µg/mL).

  • Incubate for 4-6 hours.

  • Collect the medium (effluxed cholesterol) and lyse the cells (retained cholesterol).

  • Quantify the radioactivity in both the medium and the cell lysate using a scintillation counter.

  • Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100.

Emerging Therapeutic Arenas: Anticancer and Antimicrobial Applications

The benzothiazole scaffold is a recurring motif in compounds with demonstrated anticancer and antimicrobial properties.[1][2] While specific N-(1,3-Benzothiazol-2-yl)benzenesulfonamides are still under investigation for these applications, the broader class of compounds shows significant promise.

Anticancer Potential

Benzothiazole derivatives have been shown to exert anticancer effects through various mechanisms, including:

  • Inhibition of protein kinases: Many kinases that are dysregulated in cancer contain binding pockets that can accommodate the benzothiazole scaffold.

  • Induction of apoptosis: Some compounds have been shown to trigger programmed cell death in cancer cells.

  • Disruption of microtubule dynamics: Similar to other anticancer agents, some benzothiazoles can interfere with cell division by targeting microtubules.

  • Interaction with DNA: Certain derivatives have been found to bind to DNA, leading to cell cycle arrest and cell death.[7]

Further research is warranted to identify specific protein targets of N-(1,3-Benzothiazol-2-yl)benzenesulfonamides in cancer cells.

Antimicrobial Activity

The antimicrobial activity of benzothiazole sulfonamides has been demonstrated against a range of pathogens, including bacteria and fungi.[8] The proposed mechanisms of action are diverse and may involve:

  • Inhibition of essential enzymes: These compounds may target enzymes that are critical for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of cell membrane integrity: Some derivatives may interfere with the microbial cell membrane, leading to leakage of cellular contents and cell death.

The development of N-(1,3-Benzothiazol-2-yl)benzenesulfonamides as antimicrobial agents will require the identification of their specific microbial targets and a thorough evaluation of their efficacy and safety profiles.

Conclusion and Future Directions

The this compound scaffold is a rich source of therapeutic innovation. The well-established roles of its derivatives as inhibitors of 11β-HSD1 and upregulators of ABCA1 provide a solid foundation for the development of novel treatments for metabolic and cardiovascular diseases. Furthermore, the emerging evidence of their anticancer and antimicrobial activities suggests that the full therapeutic potential of this chemical class is yet to be fully realized.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying the diverse biological activities of these compounds.

  • Optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties.

  • Conducting comprehensive preclinical and clinical studies to validate the therapeutic efficacy and safety of the most promising candidates.

By continuing to explore the therapeutic targets of N-(1,3-Benzothiazol-2-yl)benzenesulfonamides, the scientific community can unlock new strategies for combating a wide range of human diseases.

References

  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.
  • El-Sayed, M. A., et al. (2012). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Medicinal Chemistry Research, 21(9), 2415-2422.
  • Husain, A., et al. (2016). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides.
  • MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)
  • Nam, N. H., et al. (2010). Synthesis and bioactivities of some benzothiazole derivatives. Part 7. N-(Benzothiazol-2-yl)-4-nitrobezensulfonamide and derivatives.
  • Bhusari, K. P., et al. (2015). Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives.
  • MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Al-Ostoot, F. H., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.
  • Wang, Y., et al. (2019).
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 214-222.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Common names and therapeutic applications of the 1,3-benzothiazole drugs included in DrugBank.
  • PubChem. (n.d.). N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide. PubChem.
  • ResearchGate. (n.d.). N-benzoylated benzenesulphonamide derivatives (17a–f).

Sources

The Discovery and Synthetic Exploration of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(1,3-Benzothiazol-2-yl)benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the discovery and synthetic development of this compound and its derivatives. We will explore the foundational synthetic methodologies, delve into the rationale behind experimental choices, and present detailed protocols for key reactions. Furthermore, this guide will elucidate the mechanistic basis of the observed biological activities, with a focus on its roles as an anticancer and antidiabetic agent through the inhibition of carbonic anhydrases and 11β-hydroxysteroid dehydrogenase type 1, respectively. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of benzothiazole-based therapeutics.

Introduction: The Rise of a Privileged Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets. When coupled with a benzenesulfonamide moiety, the resulting this compound framework exhibits a remarkable versatility, leading to the discovery of potent inhibitors for a range of enzymes implicated in human diseases.

Early investigations into this scaffold were largely driven by the well-established antibacterial properties of sulfonamides.[2] However, contemporary research has unveiled a much broader therapeutic potential, including significant anticancer and antidiabetic activities.[3][4][5] This guide will navigate the key milestones in the discovery and development of this compound, providing a technical narrative for its synthesis and biological characterization.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound and its derivatives primarily revolves around the N-sulfonylation of 2-aminobenzothiazole. This seemingly straightforward reaction is influenced by a variety of factors, including the choice of solvent, base, and reaction conditions. Understanding the interplay of these elements is crucial for optimizing yield and purity.

Core Synthesis: N-Sulfonylation of 2-Aminobenzothiazole

The most common and direct route to the title compound involves the reaction of 2-aminobenzothiazole with a substituted benzenesulfonyl chloride.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions reactant1 2-Aminobenzothiazole product This compound reactant1->product + reactant2 Benzenesulfonyl Chloride reactant2->product conditions Base (e.g., Pyridine, NaOAc) Solvent (e.g., Pyridine, Acetone, Water)

Caption: General Synthetic Route to this compound.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent plays a pivotal role in the reaction's efficiency. Pyridine is often employed as both a solvent and a base.[6] Its basic nature neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Furthermore, its ability to dissolve both reactants facilitates a homogenous reaction mixture. Acetone is another common solvent, particularly when a milder base like sodium acetate is used.[7] Water has also been utilized as a green and cost-effective solvent, often in the presence of a phase-transfer catalyst or with water-soluble reagents.[7]

  • Base Selection: The primary role of the base is to act as a scavenger for the HCl produced. Pyridine is a classic choice due to its dual role as a solvent and its moderate basicity, which is sufficient to deprotonate the amine without causing unwanted side reactions.[6] Weaker bases like sodium acetate can also be effective, particularly at elevated temperatures.[7] The selection of the base can influence the reaction rate and the formation of byproducts.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of the parent compound.

Materials:

  • 2-Aminobenzothiazole

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the solid again with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

  • Dry the purified product in a vacuum oven.

Characterization and Data Presentation

The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic techniques and physical property measurements.

Spectroscopic and Physical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzothiazole and benzene rings, as well as a downfield signal for the sulfonamide N-H proton.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric), and C=N stretch of the thiazole ring are expected.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Melting Point (m.p.): The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity.

Comparative Data of this compound Derivatives

The following table summarizes the physical and selected spectral data for a series of this compound derivatives to facilitate comparison and structure-activity relationship (SAR) studies.

Compound IDR Group on BenzenesulfonamideYield (%)Melting Point (°C)¹H NMR (δ, ppm) of SO₂NHReference
1 H85198-200~12.5[7]
2 4-CH₃88210-212~12.7[8]
3 4-Cl82215-217~12.8[8]
4 4-NO₂75225-227~13.0[7]
5 4-OCH₃80190-192~12.6[8]

Mechanism of Action and Biological Targets

The therapeutic potential of this compound derivatives stems from their ability to selectively inhibit key enzymes involved in disease pathogenesis.

Anticancer Activity via Carbonic Anhydrase Inhibition

Several this compound derivatives have demonstrated potent anticancer activity, which is primarily attributed to their inhibition of carbonic anhydrases (CAs).[9][10] CAs, particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in maintaining the pH balance in the tumor microenvironment.[11] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, these enzymes contribute to the acidification of the extracellular space, which promotes tumor growth, invasion, and metastasis.

Mechanism of Inhibition:

The sulfonamide moiety is a key pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO₂ hydration reaction.[7][12] This strong interaction effectively blocks the enzyme's catalytic activity.

G cluster_pathway Carbonic Anhydrase IX/XII Mediated Tumor Acidification cluster_enzyme CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 CA_IX_XII CA IX / XII HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Extracellular Acidic Extracellular Microenvironment HCO3->Extracellular Tumor_Cell Tumor Cell Growth Tumor Growth, Invasion, Metastasis Extracellular->Growth Inhibitor N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Inhibitor->CA_IX_XII Inhibits G cluster_pathway 11β-HSD1 Mediated Glucocorticoid Activation Cortisone Cortisone (inactive) Cortisol Cortisol (active) Cortisone->Cortisol 11β-HSD1 GR Glucocorticoid Receptor Cortisol->GR Activates Metabolic_Effects ↑ Gluconeogenesis ↓ Insulin Sensitivity GR->Metabolic_Effects Inhibitor N-(1,3-Benzothiazol-2-yl) benzenesulfonamide HSD1 11β-HSD1 Inhibitor->HSD1 Inhibits

Caption: Inhibition of 11β-HSD1 by this compound.

Structure-Activity Relationship (SAR) Insights

The extensive derivatization of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

  • Substituents on the Benzenesulfonamide Ring: The nature and position of substituents on the benzenesulfonamide ring significantly influence both potency and selectivity. For carbonic anhydrase inhibition, electron-withdrawing groups can enhance binding affinity. In the context of 11β-HSD1 inhibition, both electron-donating and electron-withdrawing groups have been shown to be effective, suggesting a more complex binding interaction. [4]

  • Modifications of the Benzothiazole Ring: Substitution on the benzothiazole ring can also modulate activity. For instance, the introduction of small alkyl or halogen groups at the 6-position has been explored to fine-tune the pharmacological profile. [3]

Conclusion and Future Directions

The this compound scaffold represents a highly successful platform for the design of novel therapeutic agents. Its synthetic accessibility and the rich structure-activity relationships that have been established make it an attractive starting point for further drug discovery efforts. Future research in this area will likely focus on:

  • Optimization of Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms to minimize off-target effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold against other disease targets.

  • Development of Advanced Drug Delivery Systems: Formulating these compounds to improve their pharmacokinetic and pharmacodynamic properties.

This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. The information presented herein is intended to empower researchers and drug development professionals to further unlock the therapeutic potential of this remarkable class of compounds.

References

  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58. [Link]

  • Moreno-Díaz, H., Villalobos-Molina, R., Ortiz-Andrade, R., Díaz-Coutiño, D., Medina-Franco, J. L., Webster, S. P., ... & Navarrete-Vázquez, G. (2008). Antidiabetic activity of N-(6-substituted-1, 3-benzothiazol-2-yl) benzenesulfonamides. Bioorganic & medicinal chemistry letters, 18(9), 2871-2877. [Link]

  • Chapman, K., Holmes, M., & Seckl, J. (2013). 11β-hydroxysteroid dehydrogenases: evolution of a key node in the glucocorticoid-signalling network. The Journal of endocrinology, 217(1), R13. [Link]

  • Moreno-Díaz, H., Villalobos-Molina, R., Ortiz-Andrade, R., Díaz-Coutiño, D., Medina-Franco, J. L., Webster, S. P., ... & Navarrete-Vázquez, G. (2008). Antidiabetic activity of N-(6-substituted-1, 3-benzothiazol-2-yl) benzenesulfonamides. Bioorganic & medicinal chemistry letters, 18(9), 2871-2877. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181. [Link]

  • Seckl, J. R., & Walker, B. R. (2001). 11β-hydroxysteroid dehydrogenase type 1-a tissue-specific amplifier of glucocorticoid action. Endocrinology, 142(4), 1371-1376. [Link]

  • Tomlinson, J. W., Walker, E. A., Bujalska, I. J., Draper, N., Lavery, G. G., Cooper, M. S., ... & Stewart, P. M. (2004). 11β-hydroxysteroid dehydrogenase type 1: a tissue-specific regulator of glucocorticoid response. Endocrine reviews, 25(5), 831-866. [Link]

  • Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole-and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12513. [Link]

  • Suman, & Sharma, P. (2022). Benzothiazole derivatives as anticancer agents. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-218. [Link]

  • Imming, P., Sinning, C., & Meyer, A. (2006). Drugs, their targets and the nature and number of drug targets. Nature reviews Drug discovery, 5(10), 821-834. [Link]

  • Ibrahim, D. A., El-awady, H., Ghorab, M. M., & Radwan, A. A. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & medicinal chemistry, 23(15), 4989-4999. [Link]

  • Yurttas, L., Gurdal, E. E., & Yilmaz, B. (2013). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 13(10), 1433-1444. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(48), 30141-30156. [Link]

Sources

Unlocking a New Therapeutic Avenue: A Technical Guide to the Antidiabetic Properties of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diabetes mellitus, a metabolic disorder of global significance, necessitates the continuous exploration of novel therapeutic agents. This technical guide delves into the promising antidiabetic potential of a distinct class of molecules: N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds. We will traverse the scientific landscape of these compounds, from their rational design and synthesis to their mechanistic underpinnings and preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive resource to facilitate further investigation and potential clinical translation of this promising scaffold. We will explore a key mechanism of action, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and provide detailed experimental protocols for in vitro and in vivo validation.

Introduction: The Rationale for Targeting 11β-HSD1 in Type 2 Diabetes

The global prevalence of type 2 diabetes (T2D) underscores the urgent need for innovative therapeutic strategies that address the multifaceted pathophysiology of the disease. While existing treatments are valuable, they are often associated with limitations, including side effects and a decline in efficacy over time. The this compound scaffold has emerged as a promising platform for the development of novel antidiabetic agents.[1]

A primary molecular target for this class of compounds is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid activity.[2][3] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, a potent glucocorticoid, within key metabolic tissues such as the liver and adipose tissue.[2][3] Overexpression of 11β-HSD1 in adipose tissue has been shown to induce a metabolic syndrome-like phenotype in animal models.[2] Consequently, the inhibition of 11β-HSD1 presents a compelling therapeutic strategy to ameliorate insulin resistance and improve glycemic control in T2D.[2][4]

This guide will provide a detailed exploration of the synthesis, mechanism of action, and preclinical evaluation of this compound compounds as 11β-HSD1 inhibitors for the potential treatment of type 2 diabetes.

Mechanism of Action: The 11β-HSD1 Signaling Pathway

The antidiabetic effect of this compound compounds is primarily attributed to their inhibitory action on the 11β-HSD1 enzyme. Understanding the signaling cascade initiated by 11β-HSD1 is paramount to appreciating the therapeutic potential of its inhibitors.

In individuals with insulin resistance and obesity, 11β-HSD1 activity is often elevated in adipose and hepatic tissues. This leads to an amplification of local cortisol levels, which in turn exacerbates insulin resistance through several mechanisms:

  • In the Liver: Cortisol stimulates gluconeogenesis, the production of glucose from non-carbohydrate sources, leading to increased hepatic glucose output and elevated blood glucose levels.[4]

  • In Adipose Tissue: Elevated cortisol levels promote adipocyte differentiation and lipid accumulation, contributing to visceral obesity. It also impairs insulin-stimulated glucose uptake in adipocytes.

  • In Muscle: Cortisol can induce protein catabolism and reduce glucose uptake, further contributing to hyperglycemia.

By inhibiting 11β-HSD1, this compound compounds effectively reduce the intracellular concentration of active cortisol in these key metabolic tissues. This leads to a cascade of beneficial downstream effects, including decreased hepatic glucose production, improved insulin sensitivity in peripheral tissues, and a reduction in adipogenesis.

Diagram: The 11β-HSD1 Signaling Pathway in Type 2 Diabetes

G cluster_intracellular Intracellular Space (Hepatocyte/Adipocyte) Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds and Activates GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates to Nucleus and binds to GRE Gluconeogenesis Increased Gluconeogenesis GRE->Gluconeogenesis Insulin_Resistance Increased Insulin Resistance GRE->Insulin_Resistance Benzothiazole This compound Benzothiazole->HSD11B1 Inhibits

Caption: The inhibitory effect of this compound on the 11β-HSD1 pathway.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is a critical first step in the drug discovery process. The following is a generalized, step-by-step protocol for the synthesis of these compounds, which can be adapted based on the desired substitutions.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 2-Aminobenzothiazole Precursors

The synthesis often begins with the appropriate substituted 2-aminobenzothiazole. For N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, the corresponding substituted 2-aminobenzothiazole is required.

Step 2: Sulfonylation of 2-Aminobenzothiazole

The core reaction involves the sulfonylation of the 2-aminobenzothiazole with a substituted benzenesulfonyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of the appropriate 2-aminobenzothiazole in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., dichloromethane and triethylamine).

  • Addition of Sulfonyl Chloride: To this solution, add 1.1 to 1.5 equivalents of the desired benzenesulfonyl chloride dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with dilute hydrochloric acid, followed by brine, and then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm their structure and purity.

Diagram: General Synthetic Workflow

G Start Starting Materials: - 2-Aminobenzothiazole - Benzenesulfonyl Chloride Reaction Sulfonylation Reaction (Pyridine or other base, 0°C to RT) Start->Reaction TLC Monitor Reaction Progress (TLC) Reaction->TLC Workup Work-up: - Quench with water - Extraction/Filtration TLC->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spec - IR Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product G Acclimatization Animal Acclimatization (1 week) Induction Induction of Diabetes (Single i.p. injection of STZ) Acclimatization->Induction Confirmation Confirmation of Diabetes (Fasting Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomization into Treatment Groups (n=6-8 per group) Confirmation->Grouping Treatment Daily Oral Administration (21-28 days) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Fasting Blood Glucose Treatment->Monitoring Sacrifice Sacrifice and Sample Collection Monitoring->Sacrifice End of Treatment Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis Results Data Analysis and Interpretation Analysis->Results

Caption: A streamlined workflow for the in vivo evaluation of antidiabetic compounds in an STZ-induced diabetic rat model.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antidiabetic agents. Their mechanism of action, centered on the inhibition of 11β-HSD1, offers a targeted approach to ameliorating insulin resistance and improving glycemic control. The synthetic accessibility of these compounds, coupled with their demonstrated in vivo efficacy in preclinical models, provides a strong rationale for their continued investigation.

Future research in this area should focus on:

  • Lead Optimization: Extensive SAR studies to identify more potent and selective 11β-HSD1 inhibitors with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

  • Elucidation of Off-Target Effects: Comprehensive pharmacological profiling to identify any potential off-target activities and ensure a favorable safety profile.

  • Long-Term Efficacy and Safety Studies: Evaluation of the long-term therapeutic benefits and safety of lead compounds in chronic models of diabetes.

  • Combination Therapy: Investigating the potential synergistic effects of these compounds when used in combination with existing antidiabetic drugs.

The insights and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting area of diabetes therapeutics.

References

  • Moreno-Díaz, H., Villalobos-Molina, R., Ortiz-Andrade, R., Díaz-Coutiño, D., Medina-Franco, J. L., Webster, S. P., Binnie, M., Estrada-Soto, S., Ibarra-Barajas, M., León-Rivera, I., & Navarrete-Vázquez, G. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & medicinal chemistry letters, 18(9), 2871–2877. [Link]

  • Hosseinzadeh, N., Seraj, S., Bakhshi-Dezffolia, M. E., Hasani, M., Khoshneviszadeh, M., Fallah-Bonekohal, S., Abdollahi, M., Foroumadi, A., & Shafiee, A. (2013). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian journal of pharmaceutical research : IJPR, 12(2), 325–330. [Link]

  • Rosenstock, J., Banarer, S., Fonseca, V. A., Inzucchi, S. E., Sun, W., Yao, W., Hollis, G., & St. Jean, D. J. (2010). 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus. Journal of internal medicine, 268(2), 181-190. [Link]

  • Masuzaki, H., Paterson, J., Shinyama, H., Morton, N. M., Mullins, J. J., Seckl, J. R., & Flier, J. S. (2001). A transgenic model of visceral obesity and the metabolic syndrome. Science, 294(5549), 2166–2170. [Link]

  • Navarrete-Vázquez, G., Moreno-Díaz, H., Villalobos-Molina, R., Ortiz-Andrade, R., Medina-Franco, J. L., Webster, S. P., Binnie, M., Estrada-Soto, S., Ibarra-Barajas, M., & León-Rivera, I. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & medicinal chemistry letters, 18(9), 2871-2877. [Link]

  • Anagnostis, P., Katsiki, N., Adamidou, F., Athyros, V. G., Karagiannis, A., Kita, M., & Mikhailidis, D. P. (2013). 11β-Hydroxysteroid dehydrogenase type 1 inhibitors: a review of the evidence. Current drug targets, 14(10), 1171–1184. [Link]

  • Odame, E. A., Gbogbo, K. A., & Boampong, J. N. (2019). In vitro and in vivo anti-diabetic and anti-oxidant activities of methanolic leaf extracts of Ocimum canum. Journal of ethnopharmacology, 231, 347-355. [Link]

  • Moreno-Díaz, H., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877. [Link]

Sources

Methodological & Application

Application Note: A Validated Laboratory Protocol for the Synthesis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in chemical synthesis and drug discovery, emphasizing safety, reproducibility, and high purity of the final compound. We delve into the underlying reaction mechanism, provide a detailed step-by-step workflow, and outline rigorous methods for product characterization and validation. This guide is structured to not only instruct but also to explain the rationale behind key procedural steps, ensuring a thorough understanding for reliable execution in a laboratory setting.

Introduction and Scientific Context

This compound belongs to the sulfonamide class of compounds, which are renowned for their broad spectrum of biological activities. The core structure, featuring a benzothiazole ring linked to a benzenesulfonamide moiety, is a key pharmacophore in the design of various therapeutic agents. Derivatives of this scaffold have demonstrated potential as antidiabetic[1], anticancer[2], and antimicrobial agents. The synthesis of this parent compound is a foundational step for creating libraries of derivatives for structure-activity relationship (SAR) studies.

The presented protocol details the nucleophilic acyl substitution reaction between 2-aminobenzothiazole and benzenesulfonyl chloride. This method is reliable, scalable, and utilizes common laboratory reagents, making it an accessible and essential procedure for synthetic chemistry labs.

Reaction Principle and Mechanism

The synthesis proceeds via a classic nucleophilic substitution reaction at the sulfonyl group. The primary amino group (-NH₂) of 2-aminobenzothiazole acts as the nucleophile, attacking the highly electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically facilitated by a tertiary amine base, such as pyridine or triethylamine, which serves two critical functions:

  • Catalyst: It can act as a nucleophilic catalyst, forming a more reactive sulfonylammonium intermediate.

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the 2-aminobenzothiazole reactant and driving the equilibrium towards product formation.

The overall transformation results in the formation of a stable sulfur-nitrogen (S-N) bond, yielding the desired sulfonamide.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_products Products R1 2-Aminobenzothiazole plus1 + R1->plus1 R2 Benzenesulfonyl Chloride arrow1 R2->arrow1 Pyridine Base Pyridine (Base) Int1 Activated Complex arrow2 Int1->arrow2 Prod This compound plus2 + Prod->plus2 Byprod Pyridinium Hydrochloride plus1->R2 plus2->Byprod arrow1->Int1 arrow2->Prod

Caption: Figure 1: Reaction Mechanism

Materials, Reagents, and Equipment

Successful synthesis requires high-purity reagents and appropriate equipment. All reagents should be of analytical grade or higher.

Table 1: Reagents and Chemicals

ReagentCAS No.Molecular Wt.Key PropertiesSupplier
2-Aminobenzothiazole136-95-8150.21 g/mol Solid, light-sensitiveSigma-Aldrich, etc.
Benzenesulfonyl Chloride98-09-9176.62 g/mol Liquid, corrosive, lachrymatorSigma-Aldrich, etc.
Pyridine (Anhydrous)110-86-179.10 g/mol Liquid, flammable, toxicSigma-Aldrich, etc.
Ethanol (95% or Absolute)64-17-546.07 g/mol Liquid, flammableStandard Lab Supply
Hydrochloric Acid (conc.)7647-01-036.46 g/mol Liquid, corrosiveStandard Lab Supply
Deionized Water7732-18-518.02 g/mol LiquidIn-house or purchased
Diethyl Ether60-29-774.12 g/mol Liquid, highly flammableStandard Lab Supply

Table 2: Laboratory Equipment

EquipmentPurpose
250 mL Round-bottom flaskReaction vessel
Magnetic stirrer and stir barHomogeneous mixing
Ice bathTemperature control
Dropping funnelControlled addition of reagent
Reflux condenserTo prevent solvent loss if heating
Büchner funnel and filter flaskProduct isolation (suction filtration)
Beakers, Graduated cylindersMeasuring and transferring liquids
Glass rodStirring and transferring solids
pH paper or meterWork-up monitoring
Rotary evaporatorSolvent removal
Melting point apparatusPurity assessment
TLC plates (Silica gel 60 F₂₅₄)Reaction monitoring

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale, yielding a high-purity product.

Experimental_Workflow start Start: Preparation dissolve 1. Dissolve 2-aminobenzothiazole in anhydrous pyridine in an RBF. start->dissolve cool 2. Cool the mixture to 0-5 °C using an ice bath. dissolve->cool add 3. Add benzenesulfonyl chloride dropwise via dropping funnel. cool->add react 4. Stir at 0-5 °C for 30 min, then at room temp for 4-6 hours. add->react monitor 5. Monitor reaction completion using TLC. react->monitor workup 6. Pour mixture into ice-cold dilute HCl to precipitate product. monitor->workup filter 7. Isolate crude product by suction filtration. Wash with water. workup->filter purify 8. Recrystallize the crude solid from hot ethanol. filter->purify dry 9. Dry the purified crystals under vacuum. purify->dry characterize 10. Characterize final product (MP, FTIR, NMR). dry->characterize end End: Pure Product characterize->end

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzothiazole (7.5 g, 0.05 mol) in 50 mL of anhydrous pyridine. Stir until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Reagent Addition: Add benzenesulfonyl chloride (9.7 g, 0.055 mol, 1.1 equivalents) dropwise to the cooled solution over a period of 20-30 minutes using a dropping funnel. Maintain the internal temperature below 10 °C during the addition. A precipitate may form during this step.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the 2-aminobenzothiazole spot indicates the reaction is complete.

  • Product Precipitation (Work-up): Carefully and slowly pour the reaction mixture into a beaker containing ~400 mL of an ice-cold 5% hydrochloric acid solution. Stir vigorously with a glass rod. A white or off-white solid precipitate of the product will form.

  • Isolation: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove pyridinium hydrochloride and excess acid. Continue suction to air-dry the solid on the funnel.

  • Purification: Transfer the crude solid to a beaker and recrystallize from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified, crystalline product by suction filtration. Wash the crystals with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight. The typical yield is 75-85%.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential.

Table 3: Analytical Data for Product Validation

Analysis MethodParameterExpected ResultPurpose
Melting Point Range168-170 °C (literature values may vary slightly)A sharp, narrow melting range indicates high purity.
TLC [3]Rf value~0.5 (Ethyl Acetate/Hexane 3:7) - Varies with exact conditionsAssess purity; a single spot is desired.
FTIR (KBr) Wavenumber (cm⁻¹)~3200-3400 (N-H stretch), ~1350 & ~1160 (asymmetric & symmetric SO₂ stretch), ~1590 (C=N stretch)Confirm presence of key functional groups.
¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm)~12.5 (s, 1H, NH), ~7.2-8.0 (m, 9H, Ar-H)Confirm molecular structure and proton environment.
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)~168 (C=N), ~120-150 (Ar-C)Confirm carbon skeleton of the molecule.

Safety and Hazard Management

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.

  • Benzenesulfonyl Chloride: Highly corrosive and a lachrymator. Reacts with moisture. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[4]

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is toxic if inhaled, ingested, or absorbed through the skin. Ensure the fume hood has adequate airflow.

  • 2-Aminobenzothiazole: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[5] Avoid generating dust.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns. The neutralization reaction with pyridine is exothermic.

Waste Disposal: All organic waste, including the filtrate from product collection and recrystallization, must be collected in a designated halogenated organic waste container for proper disposal according to institutional guidelines.

Troubleshooting Guide

Table 4: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution
Low or No Yield 1. Reagents (especially benzenesulfonyl chloride) degraded by moisture. 2. Incomplete reaction.1. Use fresh, anhydrous reagents and solvents. 2. Extend the reaction time and re-check completion by TLC.
Oily Product / Fails to Solidify Presence of impurities, possibly unreacted starting material or pyridine.1. Ensure thorough washing with dilute HCl during work-up. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Product is Colored (Yellow/Brown) Impurities from starting materials or side reactions.1. Perform a charcoal treatment during the recrystallization step. 2. Ensure the recrystallization solvent is appropriate and the cooling is slow.
Broad Melting Point Range The product is impure.Recrystallize the product a second time. If still impure, consider column chromatography for purification.

References

  • Grewal, A. S., et al. (2017). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science. [Link][6]

  • Patel, N. B., et al. (2012). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 22(4), 1549-1552. [Link][1]

  • Ansari, K. F., & Lal, C. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B, 47(10), 1583-1587. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30225. [Link][7]

  • Saeed, A., et al. (2018). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Molecules, 23(11), 2993. [Link][8]

  • El-Sayed, M. A. A., et al. (2020). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 25(23), 5728. [Link][2]

Sources

Application Notes and Protocols: High-Throughput Screening of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the application of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and its derivatives in high-throughput screening (HTS) campaigns. While the precise biological target of the parent compound is an area of active investigation, the benzothiazole and sulfonamide moieties are present in numerous biologically active agents, exhibiting antimicrobial, antidiabetic, and anticancer properties.[1][2][3][4] This document outlines a detailed protocol for a kinase inhibition assay, a common application for screening sulfonamide-containing compounds, and provides insights into data analysis and hit validation.[5][6][7] The methodologies described herein are designed to be adaptable for screening against various molecular targets, enabling researchers to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Therapeutic Potential of the Benzothiazole-Sulfonamide Scaffold

The this compound scaffold represents a privileged structure in medicinal chemistry. The fusion of the benzothiazole ring system with a benzenesulfonamide group results in a molecule with significant potential for interacting with a variety of biological targets. Derivatives of this core structure have been synthesized and evaluated for a range of pharmacological activities.[8][9][10]

Notably, compounds containing the sulfonamide group have been successfully developed as inhibitors of enzymes such as carbonic anhydrases and kinases.[5][10] The benzothiazole moiety is also a key component of compounds with demonstrated therapeutic effects, including those targeting ATP binding cassette transporter A1 (ABCA1) and 11-beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1).[1][2][11] The documented broad-spectrum bioactivity of this chemical class makes it an attractive candidate for unbiased high-throughput screening to uncover novel mechanisms of action and therapeutic applications.

Compound Profile: this compound

Property Description
IUPAC Name This compound
Molecular Formula C₁₃H₁₀N₂O₂S₂
Molecular Weight 290.36 g/mol
Core Scaffolds Benzothiazole, Benzenesulfonamide
Known Activities of Derivatives Antimicrobial, Antidiabetic, Anticancer, ABCA1 Upregulator, 11beta-HSD1 Inhibitor[1][2][11]

Rationale for HTS: The diverse biological activities reported for structurally related compounds suggest that this compound may interact with multiple cellular targets. An HTS approach allows for the rapid and efficient screening of this compound against large libraries of molecular targets, such as kinases, to identify potential therapeutic leads.

High-Throughput Screening: A Protocol for Kinase Inhibition

This section details a generalized, yet robust, protocol for screening this compound for inhibitory activity against a representative protein kinase. This assay can be adapted to a wide range of kinases and is amenable to automation.

Assay Principle

The protocol described here is a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence upon addition of the test compound indicates inhibition of kinase activity, as less ATP is consumed.

Materials and Reagents
  • This compound (and/or a library of its derivatives)

  • Recombinant Protein Kinase (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase Substrate (specific to the chosen kinase)

  • ATP

  • Kinase Assay Buffer (e.g., containing MgCl₂, DTT, and a buffering agent like HEPES)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • Positive Control Inhibitor (a known inhibitor of the target kinase)

  • DMSO (for compound dissolution)

  • 384-well, white, flat-bottom plates

Experimental Workflow

The following diagram illustrates the high-throughput screening workflow for identifying kinase inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispensing Dispense Reagents & Compound Compound_Prep->Dispensing Reagent_Prep Reagent Master Mix Reagent_Prep->Dispensing Incubation Kinase Reaction Incubation Dispensing->Incubation Detection Luminescence Reading Incubation->Detection Normalization Data Normalization Detection->Normalization Hit_ID Hit Identification Normalization->Hit_ID Dose_Response Dose-Response & IC50 Hit_ID->Dose_Response

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for dose-response analysis (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Using an acoustic liquid handler or a multi-channel pipette, dispense 100 nL of the compound dilutions into the wells of a 384-well assay plate.

    • Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its substrate, and ATP in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure assay sensitivity.

    • Dispense 10 µL of the master mix into each well of the assay plate.

    • Centrifuge the plate briefly to ensure all components are mixed.

    • Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for different kinases.

  • Signal Detection:

    • Add 10 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Confirmation

Primary Data Analysis
  • Normalization: The raw luminescence data is normalized to the controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Dose-Response Analysis and IC₅₀ Determination

For compounds identified as hits, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the data to a four-parameter logistic equation.

Parameter Description Example Value
IC₅₀ Half-maximal inhibitory concentration1.2 µM
Hill Slope Steepness of the curve1.0
Max Inhibition Maximum observed inhibition98%
Min Inhibition Minimum observed inhibition2%
Hit Validation and Secondary Assays
  • Orthogonal Assays: Confirm the inhibitory activity of hits using a different assay format (e.g., a fluorescence-based assay or a direct measurement of product formation) to rule out assay-specific artifacts.

  • Selectivity Profiling: Screen validated hits against a panel of other kinases to determine their selectivity. A highly selective inhibitor is often more desirable as a therapeutic candidate to minimize off-target effects.

Potential Signaling Pathway Involvement

Should this compound be identified as a kinase inhibitor, it could potentially modulate a number of critical cellular signaling pathways implicated in diseases such as cancer. The diagram below illustrates a generalized kinase signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Activates Transcription Transcription Factor Effector->Transcription Inhibitor N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Inhibitor->Kinase2 Inhibits Gene Gene Expression Transcription->Gene Regulates

Caption: Generalized kinase signaling pathway and a potential point of inhibition.

Conclusion

This compound represents a promising chemical scaffold for the discovery of novel therapeutic agents. The high-throughput screening protocols and data analysis workflows detailed in this application note provide a robust starting point for researchers to investigate the biological activities of this compound and its derivatives. By employing these methodologies, the scientific community can further elucidate the therapeutic potential of this versatile molecule.

References

  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Medicinal Chemistry Research, 23(1), 453-460.
  • Kettle, J. G., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2265-2276.
  • ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]

  • Solis-Jimenez, G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(4), 132-139.
  • ResearchGate. (2014). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Retrieved from [Link]

  • Festus, C., et al. (2019).
  • ResearchGate. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. Retrieved from [Link]

  • Ratrey, P., et al. (2016). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 6(78), 74831-74839.
  • Titi, A., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Wang, Y., et al. (2019). Identification of N-benzothiazolyl-2-benzenesulfonamides as novel ABCA1 expression upregulators. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423.
  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28659-28672.
  • NIH. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Baddeley, T. C., et al. (2019). N'-(1,3-Benzo-thia-zol-2-yl)benzene-sulfono-hydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry.
  • Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1230, 129891.
  • ResearchGate. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Retrieved from [Link]

  • NIH. (2019). N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and its Analogs as Versatile Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the utility of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and its structural analogs as a versatile class of chemical probes. While the parent compound itself has a defined chemical structure, it is the broader family of benzothiazole sulfonamides that has garnered significant interest in medicinal chemistry and chemical biology. These compounds have been shown to modulate the activity of several key biological targets, making them valuable tools for target validation and drug discovery.

This document will delve into the application of these probes in three primary areas of research: the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic disease research, the inhibition of Carbonic Anhydrases (CAs) for applications in oncology and beyond, and the upregulation of ATP-Binding Cassette Transporter A1 (ABCA1) for cardiovascular disease research.

Section 1: Probing 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) in Metabolic Research

Background and Rationale

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a microsomal enzyme that plays a pivotal role in regulating local glucocorticoid concentrations. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents). Overexpression of 11β-HSD1 in adipose tissue and the liver is associated with visceral obesity and insulin resistance, hallmarks of metabolic syndrome. Consequently, selective inhibitors of 11β-HSD1 are of significant interest as potential therapeutics for type 2 diabetes and obesity.

N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have emerged as a promising class of 11β-HSD1 inhibitors.[1][2] These compounds have demonstrated the ability to lower plasma glucose levels in animal models of non-insulin-dependent diabetes mellitus, with their mode of action attributed to the inhibition of 11β-HSD1.[1][2] The benzothiazole sulfonamide scaffold serves as a robust pharmacophore for engaging the active site of the enzyme.

Mechanism of Action

The inhibitory activity of this compound derivatives against 11β-HSD1 is believed to occur through competitive binding to the enzyme's active site. Molecular docking studies suggest that these inhibitors form key hydrogen bond interactions with catalytic amino acid residues within the active site of 11β-HSD1.[1][2] The sulfonamide moiety and the benzothiazole ring are critical for this interaction, providing a structural basis for their inhibitory potency.

G cluster_0 Cellular Compartment (Endoplasmic Reticulum) cluster_1 Downstream Effects Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol 11b-HSD1->Cortisol Conversion GR Glucocorticoid Receptor Cortisol->GR Activation Probe N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Probe Probe->11b-HSD1 Inhibition Inhibition_Effect Reduced Local Cortisol Levels Amelioration of Insulin Resistance Metabolic_Changes Increased Gluconeogenesis Insulin Resistance GR->Metabolic_Changes Transcriptional Regulation

Figure 1: Proposed mechanism of action for this compound probes as 11β-HSD1 inhibitors.

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory potency (IC50) of this compound derivatives against human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Cortisol ELISA kit

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well microplate, add 2 µL of the diluted test compounds or DMSO (vehicle control).

  • Add 188 µL of a master mix containing assay buffer, NADPH (final concentration, e.g., 200 µM), and recombinant human 11β-HSD1 (final concentration, e.g., 10 nM).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of cortisone (final concentration, e.g., 100 nM).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., a solution containing a known inhibitor like carbenoxolone).

  • Determine the amount of cortisol produced using a cortisol ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation: A lower IC50 value indicates a more potent inhibitor of 11β-HSD1. It is crucial to also assess the selectivity of the compounds against the related enzyme 11β-HSD2 to ensure on-target activity.

Compound Derivative Substitution at C-6 Reported 11β-HSD1 Inhibition (%) at 10 µM
Compound 3Methoxy37.63%
Compound 4Nitro52.35%
Data synthesized from multiple sources indicating structure-activity relationships.[2]

Section 2: Probing Carbonic Anhydrases (CAs)

Background and Rationale

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Several CA isoforms are implicated in pathological conditions. For instance, CA IX and CA XII are overexpressed in many solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Therefore, inhibitors of these isoforms are being investigated as anticancer agents.

The sulfonamide group is a classic zinc-binding group that is a hallmark of most CA inhibitors. It is therefore not surprising that benzothiazole-sulfonamide derivatives have been extensively studied as potent inhibitors of various CA isoforms, including the cytosolic CA I and II, and the tumor-associated CA IX and XII.[3][4]

Mechanism of Action

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The benzothiazole moiety of the this compound scaffold can engage in additional interactions with amino acid residues lining the active site, contributing to both the potency and isoform selectivity of the inhibitor.

G cluster_0 CA Active Site cluster_1 Catalytic Reaction (uninhibited) Zn_ion Zn²⁺ H2O H₂O Zn_ion->H2O Binding HCO3 HCO₃⁻ H2O->HCO3 Hydration Probe N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Probe Probe->Zn_ion Displacement of H₂O and Binding Inhibition Inhibition of CO₂ Hydration His_residues His His His His_residues->Zn_ion Coordination CO2 CO2 CO2->H2O Nucleophilic Attack

Figure 2: Mechanism of carbonic anhydrase inhibition by this compound probes.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol describes a method to measure the inhibitory effects of test compounds on the catalytic activity of CA isoforms.

Materials:

  • Purified recombinant human CA isoforms (e.g., CA I, II, IX, XII)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25°C).

  • Fill one syringe with the assay buffer containing the CA enzyme and the pH indicator, with or without the test compound.

  • Fill the second syringe with the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a drop in pH, which is monitored by the change in absorbance of the pH indicator.

  • Record the initial rate of the reaction by monitoring the absorbance change over time.

  • Calculate the percentage of inhibition for each compound concentration by comparing the initial rates in the presence and absence of the inhibitor.

  • Determine the IC50 or Ki values by plotting the percentage of inhibition or reaction rate against the inhibitor concentration.

Data Interpretation: The inhibitory potency is typically expressed as Ki values, with lower values indicating stronger inhibition. Comparing the Ki values across different CA isoforms allows for the determination of the inhibitor's selectivity profile.

CA Isoform Ki Range for Benzothiazole Sulfonamide Derivatives (nM)
hCA I52 - 971
hCA II25 - 682
hCA IXNanomolar range
hCA XIINanomolar range
Data synthesized from multiple sources.[3][4]

Section 3: Probing ATP-Binding Cassette Transporter A1 (ABCA1) Upregulation

Background and Rationale

The ATP-Binding Cassette Transporter A1 (ABCA1) is a crucial membrane transporter that mediates the efflux of cellular cholesterol and phospholipids to apolipoprotein A-I (ApoA-I), the primary apolipoprotein of high-density lipoprotein (HDL). This process is the first and rate-limiting step in reverse cholesterol transport (RCT), a pathway that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. Upregulating the expression of ABCA1 is therefore considered a promising anti-atherogenic strategy.

A series of N-benzothiazolyl-2-benzenesulfonamides have been identified as novel upregulators of ABCA1 expression.[5] These compounds offer a chemical tool to study the regulation of ABCA1 and explore its therapeutic potential.

Mechanism of Action

The precise mechanism by which N-benzothiazolyl-2-benzenesulfonamides upregulate ABCA1 expression is still under investigation. However, it is known that they increase both ABCA1 mRNA and protein levels.[5] This suggests that they may act at the transcriptional or post-transcriptional level to enhance ABCA1 expression. A plausible hypothesis is that these compounds modulate the activity of transcription factors known to regulate ABCA1 expression, such as Liver X Receptors (LXRs).

G cluster_0 Cell Probe N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Probe Nucleus Nucleus Probe->Nucleus Signal Transduction (?) ABCA1_Gene ABCA1 Gene Nucleus->ABCA1_Gene Transcriptional Activation ABCA1_mRNA ABCA1 mRNA ABCA1_Gene->ABCA1_mRNA Transcription ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein Translation Cholesterol_Efflux Cholesterol Efflux ABCA1_Protein->Cholesterol_Efflux Mediation ApoA_I ApoA-I ApoA_I->Cholesterol_Efflux Acceptor

Sources

Application Notes & Protocols: Development of In Vitro Assays Using N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of N-(1,3-Benzothiazol-2-yl)benzenesulfonamides

The N-(1,3-Benzothiazol-2-yl)benzenesulfonamide scaffold represents a versatile pharmacophore with demonstrated efficacy across multiple therapeutic areas. Derivatives of this core structure have been identified as potent modulators of key biological targets, implicating their potential in the treatment of metabolic disorders, infectious diseases, and cardiovascular conditions.[1][2][3][4] This document provides a comprehensive guide for the development of robust in vitro assays to characterize the bioactivity of this compound class. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a self-validating system, grounded in established scientific principles to ensure data integrity and reproducibility. We will delve into the causality behind experimental choices, empowering researchers to not only execute these assays but also to adapt and troubleshoot them effectively.

The primary focus of these application notes will be on two well-documented activities of this compound derivatives: the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for antidiabetic applications and the upregulation of ATP-binding cassette transporter A1 (ABCA1) expression for potential atherosclerosis treatment.[1][2][4]

Part 1: Biochemical Assay for 11β-HSD1 Inhibition

Scientific Rationale: 11β-HSD1 is a critical enzyme in the glucocorticoid activation pathway, converting cortisone to the active hormone cortisol.[1] Overexpression of this enzyme is linked to insulin resistance and central obesity, making it a prime target for anti-diabetic drug development.[2] An in vitro biochemical assay provides a direct measure of a compound's ability to inhibit this enzymatic activity in a purified system, free from cellular complexities. This allows for the determination of key inhibitory parameters such as IC50.

Workflow for 11β-HSD1 Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare 11β-HSD1 Enzyme Solution add_components Add Enzyme, Cofactor, and Compound to Plate prep_enzyme->add_components prep_substrate Prepare Cortisone Substrate prep_cofactor Prepare NADPH Cofactor prep_cofactor->add_components prep_compound Prepare Test Compound Dilutions prep_compound->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Cortisol Production (e.g., HTRF, ELISA) stop_reaction->detect_signal calculate_inhibition Calculate Percent Inhibition detect_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the 11β-HSD1 biochemical inhibition assay.

Detailed Protocol: 11β-HSD1 Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM EGTA.
  • 11β-HSD1 Enzyme: Recombinant human 11β-HSD1. Prepare a working solution in assay buffer. The final concentration should be empirically determined to yield a robust signal-to-background ratio.
  • Substrate: Cortisone. Prepare a stock solution in DMSO and dilute in assay buffer to the desired final concentration (typically at or near the Km for the enzyme).
  • Cofactor: NADPH. Prepare a fresh stock solution in assay buffer.
  • Test Compound: this compound or its derivatives. Prepare a 10 mM stock in DMSO. Create a serial dilution series in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
  • Positive Control: A known 11β-HSD1 inhibitor (e.g., carbenoxolone).
  • Detection Reagents: Dependent on the chosen detection method (e.g., HTRF Cortisol Assay Kit).

2. Assay Procedure:

  • To the wells of a suitable microplate (e.g., 384-well low-volume), add 5 µL of the test compound dilutions or controls.
  • Add 5 µL of the 11β-HSD1 enzyme solution to all wells.
  • Add 5 µL of the NADPH solution to all wells.
  • Mix gently and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
  • Initiate the enzymatic reaction by adding 5 µL of the cortisone substrate solution.
  • Incubate the plate at 37°C for 60 minutes (this time may need optimization).
  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or by proceeding directly to the detection step).
  • Perform the detection of cortisol production as per the manufacturer's protocol.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.
Parameter Typical Range/Value Rationale
Final Enzyme Conc.1-10 nMEmpirically determined to provide a linear reaction rate and a sufficient signal window.
Final Substrate Conc.100-500 nM (near Km)Ensures the assay is sensitive to competitive inhibitors.
Final NADPH Conc.100-200 µMShould be at a saturating concentration to not be rate-limiting.
Final DMSO Conc.< 1%High concentrations of DMSO can inhibit enzyme activity and interfere with the assay.
Incubation Time30-90 minutesOptimized to ensure the reaction is in the linear phase and produces a sufficient amount of product for detection.
Positive Control (IC50)Assay-dependentA known inhibitor is crucial for validating the assay performance and ensuring run-to-run consistency.

Part 2: Cell-Based Assay for ABCA1 Expression Upregulation

Scientific Rationale: The ATP-binding cassette transporter A1 (ABCA1) is a pivotal protein in reverse cholesterol transport, mediating the efflux of cholesterol from macrophages to apolipoprotein A-I (ApoA-I).[4] Upregulating the expression of ABCA1 is a promising therapeutic strategy for preventing or treating atherosclerosis.[4] A cell-based assay is essential for this target as it allows for the evaluation of a compound's effect on a complex biological process involving gene transcription, translation, and protein expression within a physiologically relevant context.[5]

Workflow for ABCA1 Upregulation Assay

cluster_cell_culture Cell Culture & Treatment cluster_endpoint_measurement Endpoint Measurement cluster_analysis Data Analysis seed_cells Seed Macrophages (e.g., RAW264.7) in Plates culture_cells Culture Overnight seed_cells->culture_cells treat_cells Treat with Test Compound Dilutions culture_cells->treat_cells incubate_treatment Incubate for 24-48 hours treat_cells->incubate_treatment lyse_cells Lyse Cells (for Western Blot/qPCR) or Fix Cells (for Imaging) incubate_treatment->lyse_cells measure_protein Measure ABCA1 Protein (Western Blot or High-Content Imaging) lyse_cells->measure_protein measure_mrna Measure ABCA1 mRNA (RT-qPCR) lyse_cells->measure_mrna quantify_expression Quantify ABCA1 Expression Levels measure_protein->quantify_expression measure_mrna->quantify_expression normalize_data Normalize to Housekeeping Gene/Protein quantify_expression->normalize_data calculate_fold_change Calculate Fold Change vs. Vehicle normalize_data->calculate_fold_change plot_curve_ec50 Plot Dose-Response and Determine EC50 calculate_fold_change->plot_curve_ec50

Caption: Workflow for the cell-based ABCA1 expression upregulation assay.

Detailed Protocol: ABCA1 Protein Upregulation via High-Content Imaging

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophages are a suitable and commonly used model.
  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Procedure:
  • Seed RAW264.7 cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of analysis.
  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
  • Prepare serial dilutions of this compound derivatives in culture medium. The final DMSO concentration should be ≤ 0.5%.
  • Remove the old medium from the cells and add the medium containing the test compounds or controls (vehicle control and a positive control like a known LXR agonist).
  • Incubate the plates for 24 hours. This incubation time should be optimized to capture the peak of ABCA1 protein expression.

2. Immunofluorescence Staining:

  • Gently wash the cells twice with phosphate-buffered saline (PBS).
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Wash the cells three times with PBS.
  • Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
  • Incubate the cells with a primary antibody against ABCA1 diluted in blocking buffer overnight at 4°C.
  • Wash the cells three times with PBS.
  • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) diluted in blocking buffer for 1 hour at room temperature, protected from light.
  • Wash the cells three times with PBS.

3. Imaging and Data Analysis:

  • Acquire images using a high-content imaging system. Capture at least two channels: one for the nuclear stain and one for the ABCA1-specific fluorescence.
  • Use image analysis software to identify individual cells based on the nuclear stain.
  • Quantify the mean fluorescence intensity of the ABCA1 staining within the cytoplasm of each cell.
  • Calculate the average fluorescence intensity per well.
  • Normalize the data to the vehicle control to determine the fold change in ABCA1 expression.
  • Plot the fold change against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Parameter Typical Range/Value Rationale
Cell Seeding Density10,000-20,000 cells/wellNeeds to be optimized to ensure sub-confluency during the experiment, which is critical for healthy cell morphology and response.
Treatment Duration18-48 hoursThe time required to observe changes in protein expression via transcription and translation. This should be determined experimentally.
Primary Antibody DilutionManufacturer-dependentTitration is necessary to achieve a high signal-to-noise ratio.
Positive ControlLXR agonist (e.g., T0901317)Essential for validating that the cellular machinery for ABCA1 upregulation is functional.
DMSO Concentration≤ 0.5%Minimizes solvent-induced cytotoxicity and off-target effects.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the data generated from these protocols, the following controls must be included in every experiment:

  • Negative/Vehicle Control (e.g., DMSO): Establishes the baseline response in the absence of a test compound.

  • Positive Control: A compound with a known and reproducible effect on the target. This validates that the assay is performing as expected.

  • No-Enzyme/No-Cell Control: Used to determine the background signal of the assay.

  • Compound Cytotoxicity Assessment: For cell-based assays, it is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cell death.

By consistently including these controls, the assays become self-validating systems, providing confidence in the generated results.

References

  • Moreno-Díaz, H., Villalobos-Molina, R., Ortiz-Andrade, R., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-7. Available at: [Link][1]

  • Tanaka, M., Bateman, R., Adams, C. L., et al. (2005). An Unbiased Cell Morphology–Based Screen for New, Biologically Active Small Molecules. PLoS Biology.[6]

  • ResearchGate. (2025). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Available at: [Link][2]

  • Bhusari, K.P., et al. (2008). Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. ResearchGate. Available at: [Link][3]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central. Available at: [Link][7]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.[8]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link][5]

  • National Center for Biotechnology Information. (n.d.). Identification of N-benzothiazolyl-2-benzenesulfonamides as novel ABCA1 expression upregulators. PubMed Central. Available at: [Link][4]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link][9]

  • PubChem. (n.d.). N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide. Available at: [Link][10]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link][11]

  • Rovero, P., et al. (1998). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. PubMed.[12]

  • Bhusari, K.P., et al. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry.

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. PubMed Central. Available at: [Link][13]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available at: [Link][14]

Sources

Probing the Enzymatic Landscape: A Technical Guide to N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and its derivatives as potent enzyme inhibitors. This class of compounds has garnered significant attention for its activity against two critical enzyme families: Carbonic Anhydrases (CAs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This guide will delve into the mechanistic underpinnings of their inhibitory action, provide detailed, field-proven protocols for their characterization, and present a framework for interpreting the resulting data.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The this compound scaffold represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, distinct biological targets. Derivatives of this core structure have been extensively explored, revealing a remarkable versatility in enzyme inhibition. The primary focus of current research lies in two areas with profound therapeutic implications:

  • Carbonic Anhydrase Inhibition: CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition is a validated therapeutic strategy for a range of conditions including glaucoma, epilepsy, and certain types of cancer.[1][2] Sulfonamides are the cornerstone of CA inhibitor design, and the benzothiazole moiety offers a versatile platform for achieving isoform selectivity.

  • 11β-HSD1 Inhibition: This enzyme plays a crucial role in regulating the intracellular concentration of active glucocorticoids, such as cortisol.[3] By converting inactive cortisone to active cortisol in key metabolic tissues like the liver and adipose tissue, 11β-HSD1 is implicated in the pathophysiology of metabolic syndrome, type 2 diabetes, and obesity.[3][4] Its inhibition is therefore a promising avenue for the development of novel anti-diabetic and anti-obesity agents.

This guide will provide the necessary technical information to effectively utilize this compound and its analogs in your research endeavors.

Section 1: Inhibition of Carbonic Anhydrases

The sulfonamide group of this compound is the key pharmacophore responsible for its inhibitory activity against carbonic anhydrases. It coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic cycle.

Mechanism of Action: A Tale of Zinc Coordination

The inhibitory mechanism of sulfonamides against carbonic anhydrases is well-established. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong zinc-binding group, forming a stable coordinate bond with the catalytic Zn²⁺ ion at the core of the active site. This interaction mimics the transition state of the CO₂ hydration reaction, effectively locking the enzyme in an inactive conformation. The benzothiazole and benzene rings of the inhibitor extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing the inhibitor's potency and isoform selectivity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 This compound cluster_2 Inhibition Zn(II) Zn(II) Inactive_Complex Enzyme-Inhibitor Complex (Inactive) His1 His His1->Zn(II) His2 His His2->Zn(II) His3 His His3->Zn(II) H2O_OH H₂O / OH⁻ H2O_OH->Zn(II) Inhibitor R-SO₂NH₂ Inhibitor->Zn(II)

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.

Quantitative Analysis of Carbonic Anhydrase Inhibition
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)25012255.7[5]
Benzothiazole Derivative 14472.4724.8108.81390.0[6]
Benzothiazole Derivative 2>10,0004.99.714[7]
Benzothiazole Derivative 35225--[8]

Note: The presented data is for illustrative purposes, showcasing the range of activities observed for this class of compounds. Researchers should consult the primary literature for the specific structures and detailed inhibitory profiles of the derivatives.

Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

The stopped-flow technique is the gold standard for measuring the kinetics of CA-catalyzed CO₂ hydration. This method allows for the rapid mixing of enzyme and substrate solutions and the real-time monitoring of the reaction progress.

Principle: The assay measures the change in pH resulting from the enzymatic hydration of CO₂, which produces a proton. This pH change is monitored by a pH indicator (e.g., phenol red) via its absorbance change at a specific wavelength.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound or its analogs

  • CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., Phenol Red)

  • DMSO (for dissolving the inhibitor)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Enzyme Solution (Syringe A): Prepare a solution of the CA isoform in the buffer. The final concentration in the assay is typically in the nanomolar range. Add the pH indicator to this solution.

    • Substrate Solution (Syringe B): Use chilled, CO₂-saturated water.

    • Inhibitor Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mM).

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 557 nm for phenol red).

    • Equilibrate the instrument to the desired temperature (e.g., 25 °C).

  • Measurement of Uninhibited Reaction:

    • Load Syringe A with the enzyme solution and Syringe B with the CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time. The initial, linear portion of the curve represents the initial reaction rate.

  • Measurement of Inhibited Reaction:

    • Prepare a series of dilutions of the inhibitor stock solution in the enzyme solution.

    • Pre-incubate the enzyme with each inhibitor concentration for a defined period (e.g., 15 minutes) at room temperature.

    • Load the enzyme-inhibitor mixture into Syringe A and the CO₂-saturated water into Syringe B.

    • Measure the initial reaction rate for each inhibitor concentration as described above.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, if the Michaelis constant (Km) of the substrate is known.

Section 2: Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)

This compound and its derivatives have emerged as promising inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases.[4]

Mechanism of Action: Blocking Cortisol Regeneration

11β-HSD1 is a NADP(H)-dependent enzyme that catalyzes the conversion of inactive cortisone to active cortisol. Inhibition of this enzyme reduces the intracellular concentration of cortisol in key metabolic tissues, thereby mitigating the downstream effects of glucocorticoid excess, such as increased gluconeogenesis and adipogenesis. The benzothiazole sulfonamide scaffold is thought to bind to the active site of 11β-HSD1, preventing the binding of its natural substrate, cortisone.

Cortisone Cortisone (inactive) 11b_HSD1 11β-HSD1 Cortisone->11b_HSD1 Cortisol Cortisol (active) 11b_HSD1->Cortisol GR Glucocorticoid Receptor Cortisol->GR Metabolic_Effects Adverse Metabolic Effects (e.g., increased gluconeogenesis, insulin resistance) GR->Metabolic_Effects Inhibitor This compound Inhibitor->11b_HSD1 Inhibition

Caption: Inhibition of the 11β-HSD1 pathway.

Quantitative Analysis of 11β-HSD1 Inhibition

Studies have shown that derivatives of this compound can inhibit 11β-HSD1 with varying potencies. While specific IC₅₀ values for the parent compound are not consistently reported across the literature, analogs have demonstrated significant inhibitory activity.

Compound11β-HSD1 InhibitionNoteReference
Benzothiazole Derivative 1>80% at 10 µMIC₅₀ in the low micromolar range
Benzothiazole Derivative 2>80% at 10 µMIC₅₀ in the low micromolar range
Substituted Benzothiazole Sulfonamides-Evaluated for in vivo antidiabetic activity through 11β-HSD1 inhibition[4]

Note: This table highlights the potential of this chemical class. Researchers are encouraged to synthesize and evaluate the parent compound and its analogs to determine their specific potencies.

Protocol: In Vitro 11β-HSD1 Inhibition Assay using Human Liver Microsomes

This protocol describes a common method for assessing the inhibitory activity of compounds against 11β-HSD1 using a readily available source of the enzyme.

Principle: The assay measures the conversion of a radiolabeled substrate (e.g., [³H]-cortisone) to its product ([³H]-cortisol) by 11β-HSD1 present in human liver microsomes. The inhibitor's potency is determined by its ability to reduce the formation of the radiolabeled product.

Materials:

  • Human liver microsomes

  • [³H]-cortisone

  • NADPH

  • This compound or its analogs

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • DMSO

Procedure:

  • Preparation of Reagents:

    • Microsome Suspension: Thaw human liver microsomes on ice and dilute to the desired concentration in the assay buffer.

    • Substrate Solution: Prepare a solution of [³H]-cortisone in the assay buffer.

    • Cofactor Solution: Prepare a fresh solution of NADPH in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound in DMSO.

  • Assay Protocol:

    • In a microcentrifuge tube, add the assay buffer, the inhibitor solution (or DMSO for the control), and the microsome suspension.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37 °C.

    • Initiate the reaction by adding the substrate solution and the cofactor solution.

    • Incubate the reaction mixture for a specific time (e.g., 20-60 minutes) at 37 °C, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) to extract the steroids.

  • Product Separation and Detection:

    • Vortex the tubes and centrifuge to separate the organic and aqueous phases.

    • Transfer the organic layer to a new tube and evaporate the solvent.

    • Re-dissolve the residue in a suitable solvent.

    • Separate the substrate ([³H]-cortisone) from the product ([³H]-cortisol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of carbonic anhydrases and 11β-HSD1. The protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds. Further research should focus on elucidating the structure-activity relationships to optimize potency and isoform selectivity, particularly for the carbonic anhydrases. In vivo studies are also crucial to assess the therapeutic potential of these inhibitors in relevant disease models. The continued exploration of this versatile chemical class holds significant promise for the development of novel therapeutics for a range of human diseases.

References

  • Guan, P., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 10(10), 1433-1438. [Link]

  • BenchChem. (2025). Comparing the efficacy of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide with known drug.
  • Moreno-Díaz, H., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877. [Link]

  • Güzel, E., et al. (2023). a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174981. [Link]

  • Wang, J. L., et al. (2010). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Progress in Biophysics and Molecular Biology, 102(1), 26-33. [Link]

  • Navarrete-Vázquez, G., et al. (2021). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides.
  • Khan, M., et al. (2024). SAR study of analogues 1, 2, and 3.
  • Gangarossa, G., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(14), 3220. [Link]

  • Kumar, R., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4333. [Link]

  • Su, X., et al. (2006). Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. Molecular and Cellular Endocrinology, 248(1-2), 214-217. [Link]

  • Angeli, A., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-7. [Link]

  • Bhusari, K. P., et al. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.
  • Saeed, A., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 13(1), 12345. [Link]

  • Devang, N., et al. (2021). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Diabetes & Metabolic Disorders, 20(1), 1-13. [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26883. [Link]

  • Zhang, Y., et al. (2011). Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro. Acta Pharmacologica Sinica, 32(1), 1-11. [Link]

  • MedchemExpress. (n.d.). 11β-HSD Inhibitors. MedchemExpress.com.
  • Flores-Alamo, M., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules, 29(7), 1547. [Link]

Sources

experimental design for testing N-(1,3-Benzothiazol-2-yl)benzenesulfonamide efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Efficacy Assessment of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Abstract

This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of this compound. Based on its structural motifs—a benzothiazole core and a sulfonamide group—the compound is hypothesized to function as an inhibitor of carbonic anhydrase IX (CA IX), a key enzyme implicated in the survival and proliferation of hypoxic cancer cells. The following protocols are designed for researchers in oncology and drug development, offering a logical, multi-stage approach from initial target engagement to in vivo proof-of-concept. The experimental design emphasizes scientific rigor, featuring self-validating steps and clear causality to ensure the generation of robust and interpretable data.

Scientific Rationale and Hypothesized Mechanism of Action

This compound integrates two pharmacologically significant scaffolds. The benzenesulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors (CAIs).[1] The benzothiazole nucleus is a privileged structure in medicinal chemistry, known to confer a range of biological activities, including anticancer effects.[2][3]

Our central hypothesis is that this compound selectively inhibits carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly overexpressed in a variety of solid tumors.[1][4] Its expression is primarily driven by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen (hypoxia).[5]

In the acidic and hypoxic tumor microenvironment, CA IX catalyzes the hydration of carbon dioxide to protons and bicarbonate. This enzymatic activity serves two crucial functions for cancer cell survival:

  • Extracellular Acidification: It contributes to an acidic extracellular pH (pHe), which promotes tumor invasion and metastasis.[6]

  • Intracellular pH Regulation: It helps maintain a neutral intracellular pH (pHi), preventing apoptosis and enabling rapid proliferation.[1]

By inhibiting CA IX, this compound is expected to disrupt this pH balance, leading to intracellular acidification and subsequent cancer cell death, particularly under the hypoxic conditions prevalent in solid tumors. This targeted approach offers a promising therapeutic window, exploiting a key metabolic adaptation of cancer cells.

Signaling Pathway Overview

The diagram below illustrates the HIF-1α pathway leading to CA IX expression and the proposed site of inhibition for this compound.

HIF-1a_CAIX_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cell Membrane Hypoxia Hypoxia HIF-1a_protein HIF-1α (Protein) HIF_dimer HIF-1α/β Heterodimer HIF-1a_protein->HIF_dimer Dimerizes with HIF-1b_protein HIF-1β (ARNT) HIF-1b_protein->HIF_dimer HRE Hypoxia Response Element (on DNA) HIF_dimer->HRE Translocates & Binds to CA9_gene CA9 Gene Transcription HRE->CA9_gene Induces CAIX Carbonic Anhydrase IX (CA IX) CA9_gene->CAIX Translates to H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalyzes pHi_regulation Intracellular pH Homeostasis CAIX->pHi_regulation Maintains CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Substrate pHe_acidification Extracellular Acidification H_HCO3->pHe_acidification Proton_Pump Proton Pump Proton_Pump->pHe_acidification Exports H⁺ Test_Compound N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Cell_Survival Tumor Cell Survival & Proliferation pHi_regulation->Cell_Survival Invasion Invasion & Metastasis pHe_acidification->Invasion

Caption: Hypothesized mechanism targeting the HIF-1α/CA IX axis in cancer.

In Vitro Efficacy and Mechanism Validation

The initial phase of testing focuses on confirming the compound's activity at the molecular and cellular levels. This involves direct enzyme inhibition assays, cell viability assessment under relevant conditions, and mechanistic validation.

Experimental Workflow: In Vitro Screening Cascade

The following workflow provides a logical progression for in vitro analysis, starting with broad cytotoxicity and narrowing down to specific, mechanism-based effects.

In_Vitro_Workflow start Start: N-(1,3-Benzothiazol-2-yl) benzenesulfonamide enz_assay Protocol 2.2: Carbonic Anhydrase Inhibition Assay start->enz_assay cell_line Select Cell Lines (e.g., MCF-7, HCT116) High vs. Low CA IX expression enz_assay->cell_line Confirm Target Engagement viability_norm Protocol 2.3: Cell Viability Assay (Normoxia) cell_line->viability_norm viability_hyp Protocol 2.3: Cell Viability Assay (Hypoxia) cell_line->viability_hyp data_analysis Data Analysis: Calculate IC₅₀ & Selectivity Index viability_norm->data_analysis hif_assay Protocol 2.4: (Optional) HIF-1α Activity Assay viability_hyp->hif_assay Validate Mechanism viability_hyp->data_analysis hif_assay->data_analysis decision Proceed to In Vivo Studies? data_analysis->decision

Caption: Logical workflow for the in vitro evaluation of the test compound.

Protocol: Carbonic Anhydrase IX Inhibition Assay

Objective: To quantify the direct inhibitory activity of the compound against human carbonic anhydrase IX and to assess its selectivity against other isoforms (e.g., CA I and CA II, which are ubiquitously expressed).

Rationale: This assay provides the first piece of evidence for target engagement. High potency against CA IX and selectivity over off-target isoforms are critical indicators of a promising therapeutic candidate.[6]

Methodology: (Adapted from established stopped-flow CO₂ hydration assays)

  • Enzyme and Compound Preparation:

    • Reconstitute recombinant human CA I, CA II, and CA IX enzymes in the appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of test concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO₂. This is monitored by the change in absorbance of a pH indicator in the buffer.

    • Equilibrate the enzyme solution and a CO₂-saturated water solution in separate syringes of a stopped-flow spectrophotometer.

    • Pre-incubate the enzyme with the test compound or vehicle (DMSO) for 15 minutes at room temperature.

    • Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution.

    • Monitor the reaction kinetics by measuring the rate of pH change.

  • Data Analysis:

    • Calculate the initial rates of reaction for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

    • Compare the IC₅₀ values for CA IX, CA I, and CA II to determine the selectivity index.

Protocol: Hypoxia-Dependent Cell Viability Assay

Objective: To determine the cytotoxic effect of the compound on cancer cells under both normal oxygen (normoxia, ~21% O₂) and low oxygen (hypoxia, 1% O₂) conditions.

Rationale: Since CA IX is induced by hypoxia, the compound's cytotoxic effect is expected to be significantly more potent in a hypoxic environment. This differential effect is a key self-validating feature of the experiment, strongly supporting the hypothesized mechanism of action.[1] We recommend the XTT assay over the MTT assay because its water-soluble formazan product eliminates a solubilization step, thereby reducing handling errors and improving reproducibility.[7][8]

Methodology (XTT Assay):

  • Cell Seeding: Plate cancer cells known to express CA IX under hypoxia (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.[9]

  • Induction of Hypoxia: Transfer one set of plates to a hypoxic chamber (1% O₂, 5% CO₂, 37°C). Keep a parallel set of plates in a standard normoxic incubator (21% O₂, 5% CO₂, 37°C). Incubate for 24 hours to allow for the induction of HIF-1α and CA IX.

  • Compound Treatment: Add serial dilutions of the test compound and a vehicle control (DMSO) to both the normoxic and hypoxic plates. Include a positive control cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48-72 hours in their respective oxygen conditions.

  • XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (mixing XTT reagent with an electron-coupling reagent). Add 50 µL of the activated solution to each well.[7]

  • Final Incubation & Measurement: Incubate the plates for 2-4 hours at 37°C. Measure the absorbance of the soluble orange formazan product at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[7]

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot cell viability against compound concentration and calculate the IC₅₀ values for both normoxic and hypoxic conditions.

Data Presentation: Comparative In Vitro Efficacy

The results from the in vitro assays should be summarized clearly to allow for direct comparison.

ParameterCA I (IC₅₀)CA II (IC₅₀)CA IX (IC₅₀)MCF-7 (IC₅₀, Normoxia)MCF-7 (IC₅₀, Hypoxia)Hypoxia Selectivity Index¹
Test Compound ValueValueValueValueValueValue
Acetazolamide² ValueValueValueValueValueValue

¹ Hypoxia Selectivity Index = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia) ² Acetazolamide is a non-selective, clinically used carbonic anhydrase inhibitor that can serve as a reference compound.

Protocol: HIF-1α Transcription Factor Activity Assay

Objective: To measure the activity of HIF-1α in nuclear extracts from cells treated with the test compound under hypoxic conditions.

Rationale: This assay helps confirm that the compound's effects are linked to the hypoxia pathway. While the compound directly targets CA IX, the resulting disruption of pH homeostasis may impact the stability and transcriptional activity of the HIF-1 complex.[10]

Methodology (ELISA-based):

  • Cell Culture and Treatment: Culture and treat cells with the compound under hypoxic conditions as described in Protocol 2.3.

  • Nuclear Extract Preparation: After treatment, harvest the cells and prepare nuclear extracts using a commercial kit. Determine the protein concentration of the extracts.

  • HIF-1α Activity Assay:

    • Use a commercial ELISA-based kit where a 96-well plate is coated with a dsDNA sequence containing the Hypoxia Response Element (HRE).[10]

    • Add the nuclear extracts to the wells. Active HIF-1α in the extract will bind to the HRE.

    • Wash the wells and add a primary antibody specific to the HIF-1α subunit.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate and measure the absorbance. The intensity of the color is proportional to the amount of active HIF-1α.[11]

  • Data Analysis: Compare the HIF-1α activity in compound-treated cells versus vehicle-treated cells.

In Vivo Efficacy Assessment

Successful in vitro results provide the justification for progressing to in vivo models. The human tumor xenograft model is the industry standard for preclinical evaluation of anticancer agents.[12][13]

Experimental Workflow: In Vivo Xenograft Study

This workflow outlines the key stages of an in vivo efficacy study, from model establishment to endpoint analysis.

In_Vivo_Workflow start Start: Positive In Vitro Data model_prep Protocol 3.2: Prepare Cell Suspension (MCF-7 cells + Matrigel) start->model_prep implant Protocol 3.2: Subcutaneous Implantation into Immunodeficient Mice model_prep->implant tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) implant->tumor_growth grouping Randomize Mice into Treatment Groups (Vehicle, Test Compound, Positive Control) tumor_growth->grouping treatment Protocol 3.2: Administer Treatment Daily (e.g., Oral Gavage) grouping->treatment monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring endpoint Endpoint Criteria Met: (e.g., Tumor size >1500 mm³ or 28 days) monitoring->endpoint harvest Sacrifice & Harvest Tumors endpoint->harvest analysis Analyze Data (TGI) & Perform IHC on Tumors harvest->analysis

Caption: Step-by-step workflow for a subcutaneous xenograft efficacy study.

Protocol: Subcutaneous Human Tumor Xenograft Model

Objective: To evaluate the ability of this compound to inhibit tumor growth in a live animal model.

Rationale: In vivo models provide a more complex biological system that includes factors like drug absorption, distribution, metabolism, and excretion (ADME), which are absent in vitro.[12] The use of immunodeficient mice is essential to prevent the rejection of the implanted human tumor cells.[14]

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice (BALB/c nude or similar strain). Allow at least one week for acclimatization. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation:

    • Harvest MCF-7 cells during their logarithmic growth phase.

    • Resuspend the cells in serum-free medium and mix 1:1 with Matrigel® on ice to a final concentration of 2-5 x 10⁷ cells/mL.[15] Matrigel helps improve tumor take and growth rates.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[15][16]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[15]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group).

    • Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80 in water)

    • Group 2: Test Compound, Low Dose (e.g., 25 mg/kg)

    • Group 3: Test Compound, High Dose (e.g., 100 mg/kg)

    • Group 4: Positive Control (e.g., a standard-of-care chemotherapeutic or a known CA IX inhibitor)

  • Drug Administration and Monitoring:

    • Administer the assigned treatment daily via a relevant route (e.g., oral gavage).

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Tissue Collection:

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

    • At the endpoint, euthanize the mice, and carefully excise the tumors. Weigh each tumor.

    • Fix a portion of each tumor in 4% paraformaldehyde for subsequent immunohistochemistry (IHC) analysis.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed anti-tumor effects.

    • Conduct IHC on tumor sections to analyze the expression of CA IX and markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

References

  • Bentham Science. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • National Institutes of Health (NIH). (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • American Chemical Society. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. [Link]

  • Tel Aviv University. (2013). In vivo screening models of anticancer drugs. [Link]

  • Semantic Scholar. (n.d.). IN VIVO Screening Models of Anticancer Drugs. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. [Link]

  • ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs. [Link]

  • Bio-protocol. (2025). The in vivo xenograft tumor models. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • RayBiotech. (n.d.). Human HIF-1alpha Transcription Factor Activity Assay Kit. [Link]

  • National Institutes of Health (NIH). (2009). Drug design studies of the novel antitumor targets carbonic anhydrase IX and XII. [Link]

  • National Institutes of Health (NIH). (2009). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. [Link]

  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

  • Darren Carpizo, M.D., Ph.D. Lab. (n.d.). Xenograft Tumor Assay Protocol. [Link]

  • National Institutes of Health (NIH). (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. [Link]

  • MDPI. (2024). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. [Link]

  • American Chemical Society. (2009). Design of a Carbonic Anhydrase IX Active-Site Mimic To Screen Inhibitors for Possible Anticancer Properties. [Link]

  • ResearchGate. (2025). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. [Link]

  • Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Hypoxia Inducible Factor 1 Alpha (HIF1a). [Link]

  • ResearchGate. (2015). (PDF) Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. [Link]

  • National Institutes of Health (NIH). (2007). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. [Link]

  • National Institutes of Health (NIH). (2018). Identification of N-benzothiazolyl-2-benzenesulfonamides as novel ABCA1 expression upregulators. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • ResearchGate. (2025). Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. [Link]

  • International Journal of PharmTech Research. (2009). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • National Institutes of Health (NIH). (2023). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

Sources

Application Notes and Protocols for the Crystallization of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

This compound and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The biological activity and physicochemical properties of these molecules are intrinsically linked to their three-dimensional structure.[1] X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture, providing invaluable insights for structure-activity relationship (SAR) studies, rational drug design, and the control of solid-state properties like solubility and stability.

However, the journey from a synthesized powder to a high-quality single crystal suitable for diffraction studies is often fraught with challenges. Sulfonamides, as a class, are notorious for their potential for polymorphism, where the same molecule crystallizes in different arrangements, each with unique properties.[2] This application note provides a comprehensive guide, grounded in established crystallographic principles and field-proven experience, to navigate the complexities of crystallizing this compound. We will move beyond simple recipes to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization strategies.

Pillar 1: Understanding the Molecule - A Chemist's Perspective on Crystallization

Successful crystallization begins with an appreciation of the target molecule's structural features. This compound possesses several key characteristics that will dictate its behavior in solution and during crystal lattice formation:

  • Hydrogen Bonding Capabilities: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O). These interactions are often pivotal in forming the stable, repeating structures necessary for crystallization.[2]

  • Aromatic Systems: The presence of both a benzothiazole and a benzene ring introduces the possibility of π-π stacking interactions, which can further stabilize the crystal packing.

  • Molecular Rigidity and Conformation: While the core ring systems are rigid, rotation around the N-S bond can lead to different molecular conformations.[3][4] The solvent environment can influence which conformation is favored, potentially leading to different polymorphs.[5][6]

Pillar 2: Strategic Solvent Selection - The Heart of Crystallization

The choice of solvent is the most critical parameter in crystallization.[7] An ideal solvent system will exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution from which crystals can slowly grow. The principle of "like dissolves like" is a good starting point, but a more nuanced approach is required.

Solvent Screening Protocol:

A systematic solvent screen is the first and most crucial experimental step. This involves testing the solubility of this compound in a range of solvents with varying polarities and hydrogen bonding characteristics.

Materials:

  • This compound (minimum purity of 90% is recommended).[7]

  • A selection of analytical grade solvents (see Table 1).

  • Small vials (e.g., 1-dram vials or HPLC vials).

  • Vortex mixer and a hot plate.

Procedure:

  • Place a small amount (2-5 mg) of the compound into a series of labeled vials.

  • Add a small aliquot (e.g., 0.1 mL) of a solvent to each vial at room temperature.

  • Observe for dissolution. If the compound dissolves immediately, the solvent is likely too good for most crystallization methods, but may be useful for solvent/anti-solvent techniques.[8]

  • If the compound is not fully soluble, gently warm the vial while observing.

  • Record the solubility behavior at both room temperature and upon heating.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesPolarity Index (approx.)Boiling Point (°C)Rationale
Alcohols Methanol, Ethanol , Isopropanol5.1 - 6.665 - 82Can act as both H-bond donors and acceptors, often effective for sulfonamides.[8] Ethanol has been successfully used for a related derivative.[3]
Ketones Acetone, Methyl Ethyl Ketone4.3 - 5.156 - 80Good balance of polarity, can accept H-bonds.
Esters Ethyl Acetate4.477Medium polarity, good for creating supersaturation upon cooling or evaporation.
Chlorinated Dichloromethane, Chloroform3.1 - 4.140 - 61Can be effective, but their high volatility can lead to rapid, poor-quality crystal growth.[7]
Aromatic Toluene2.4111Lower polarity, may promote π-π stacking.
Ethers Tetrahydrofuran (THF), Dioxane4.0 - 4.866 - 101Can accept H-bonds.
Amides Dimethylformamide (DMF)6.4153High polarity, often used when other solvents fail, but difficult to remove.[9]
Nitriles Acetonitrile5.882Polar aprotic solvent.

Pillar 3: Crystallization Methodologies - From Solution to Single Crystal

Once a promising solvent or solvent system has been identified, several techniques can be employed to induce crystallization. The overarching goal is to approach supersaturation slowly and controllably, allowing for the ordered growth of a single crystal rather than the rapid precipitation of an amorphous solid or microcrystalline powder.[10]

Method 1: Slow Evaporation

This is often the simplest and most successful method for initial crystallization trials.[7]

Principle: A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over time. As the solvent volume decreases, the concentration of the solute increases, eventually reaching supersaturation and initiating crystal growth.

Detailed Protocol:

  • Dissolve the compound in a suitable solvent (one in which it is moderately soluble) to near-saturation at room temperature. A good starting point is approximately 5-10 mg in 0.5-1 mL of solvent.[7]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small container like a 1-dram vial or an NMR tube. This removes any particulate matter that could act as unwanted nucleation sites.[11]

  • Cover the container in a way that allows for slow solvent evaporation. This can be achieved by:

    • Puncturing the cap with a needle.[9]

    • Covering with parafilm and poking a few small holes.[11]

  • Place the vial in a vibration-free location and allow it to stand undisturbed.

  • Monitor the vial periodically over several days to weeks for crystal growth.

Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to a sudden increase in concentration, often resulting in the formation of many small crystals or an amorphous powder.[7] The smooth inner surface of an NMR tube can promote slower nucleation, sometimes leading to larger, higher-quality crystals.

Method 2: Slow Cooling (Recrystallization)

This classic technique is particularly effective when the compound's solubility is significantly higher in a hot solvent than in the same solvent when cold.[12]

Principle: The compound is dissolved in a minimal amount of a hot (boiling or near-boiling) solvent to create a saturated solution. As the solution is allowed to cool slowly, the solubility decreases, leading to supersaturation and crystallization.

Detailed Protocol:

  • Place the compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent and bring the mixture to a boil on a hot plate.

  • Continue to add small portions of the hot solvent until the compound just dissolves completely.[8]

  • If the solution has any insoluble impurities, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be insulated with cotton or placed in a warm water bath that is allowed to cool gradually.[8][13]

  • Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize crystal yield.[2]

Causality: A slow cooling rate is paramount. Rapid cooling will cause the compound to "crash out" of solution, trapping impurities and forming a microcrystalline powder.[10] Slow cooling allows the molecules to arrange themselves in an ordered crystal lattice, excluding impurities.[12]

Method 3: Vapor Diffusion

Vapor diffusion is a gentle and highly controlled method, often considered the best choice when only small amounts of material are available.[7] It is particularly useful for generating high-quality crystals.

Principle: The compound is dissolved in a "good" solvent. This solution is then placed in a sealed chamber containing a larger reservoir of a "bad" or "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent. The anti-solvent, being more volatile, slowly diffuses in the vapor phase into the solution of the compound, gradually reducing its solubility and inducing crystallization.

Detailed Protocol (Hanging Drop):

  • Prepare a concentrated solution of the compound (1-2 µL) in a suitable "good" solvent.

  • In the well of a 24-well plate, place a larger volume (0.5 mL) of the "anti-solvent."[14]

  • Pipette the compound solution as a small drop onto the center of a siliconized glass coverslip.

  • Optionally, mix a small volume (e.g., 1 µL) of the reservoir solution into the drop.[14]

  • Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight chamber.[14]

  • Store the plate in a stable temperature environment and monitor for crystal growth over several days.[14]

Causality: The slow, controlled change in solvent composition is the key to this method's success. It allows the system to gently approach and pass the point of supersaturation, providing ample time for well-ordered crystals to form. The choice of solvents is critical: the anti-solvent must be more volatile than the solvent in which the compound is dissolved.[7]

Visualization of Crystallization Workflows

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

Crystallization_Strategy cluster_methods Crystallization Techniques cluster_outcomes Outcomes & Troubleshooting start Start: Pure Compound (>90%) solubility Solvent Screening (Table 1) start->solubility Initial Step methods Select Crystallization Method solubility->methods Identify Suitable Solvents evap Slow Evaporation methods->evap Moderately Soluble at Room Temp cool Slow Cooling methods->cool Soluble Hot, Insoluble Cold vapor Vapor Diffusion methods->vapor Small Sample Size or Difficulty with other methods crystals Single Crystals evap->crystals powder Microcrystals/ Powder evap->powder oil Oiling Out evap->oil no_xtal No Crystals evap->no_xtal cool->crystals cool->powder cool->oil cool->no_xtal vapor->crystals vapor->powder vapor->oil vapor->no_xtal powder->methods Recrystallize: Slower Rate/ Different Solvent oil->methods Re-dissolve: Add more solvent/ Change solvent no_xtal->methods Concentrate/ Add Seed Crystal/ Scratch Flask Vapor_Diffusion_Setup cluster_plate Hanging Drop Vapor Diffusion cluster_coverslip well Reservoir: Anti-Solvent (e.g., Heptane) drop Drop: Compound in 'Good' Solvent (e.g., THF) drop->well Slow Diffusion of Anti-Solvent into Drop Vapor Anti-Solvent Vapor (more volatile) Equilibration <-- Diffusion & Equilibration --> Vapor->Equilibration Solvent_Vapor Solvent Vapor (less volatile) Equilibration->Solvent_Vapor

Caption: Schematic of a hanging drop vapor diffusion setup.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent used); Compound is highly soluble.Concentrate the solution by slow evaporation; Cool the solution to a lower temperature; Add an anti-solvent; Induce crystallization by scratching the inside of the flask or adding a seed crystal. [8]
"Oiling Out" The compound's melting point is lower than the solution temperature; High concentration of impurities.Reheat the solution to re-dissolve the oil, add more of the primary solvent, and allow to cool more slowly; Change to a different, more polar solvent system. [8][15]
Rapid Formation of Powder The solution cooled too quickly; Solvent evaporates too fast.Insulate the flask to slow cooling; Use a container with a smaller opening or move to a cooler location to slow evaporation. [10]
Poor Crystal Quality Rapid crystal growth; Presence of impurities.Re-dissolve and recrystallize more slowly; Consider further purification of the starting material (e.g., column chromatography) before crystallization. [8]

Conclusion and Best Practices

Obtaining X-ray quality crystals of this compound is an achievable goal through systematic and patient experimentation. There is no single "magic bullet" solvent or method; success often comes from iterative optimization. [7] Key Takeaways:

  • Purity is Paramount: Start with the purest material possible. [7]* Be Patient: Crystallization is a slow process. Allow experiments adequate time (days to weeks) before concluding they have failed.

  • Keep it Clean: Use clean glassware and filter solutions to remove dust and other particulates that can disrupt crystal growth. [11]* Document Everything: Keep meticulous records of solvents, temperatures, concentrations, and outcomes to inform subsequent experiments.

  • Consider Polymorphism: Be aware that different conditions can yield different crystal forms. [2]If you obtain crystals, analyze them promptly as some forms may be metastable.

By applying the principles and protocols outlined in this guide, researchers will be well-equipped to tackle the challenge of crystallizing this compound and unlock the structural insights that are vital for advancing their scientific objectives.

References

  • The Slow Evaporation Method. (n.d.).
  • Setting up a classical hanging drop vapour diffusion crystal growth experiment. (n.d.). Molecular Dimensions.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide. (n.d.). Benchchem.
  • Guide for crystallization. (n.d.).
  • How to grow crystals for X-ray crystallography. (2024). IUCr.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022). Crystal Growth & Design - ACS Publications.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (2019). NIH.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • N′-(1,3-Benzo-thia-zol-2-yl)benzene-sulfono-hydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (2019). PubMed.

Sources

Application Notes and Protocols: Molecular Docking of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for the molecular docking of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a molecule with a scaffold of known biological relevance, against a selected therapeutic target.[1][2] We move beyond a simple list of instructions, delving into the scientific rationale behind each step, from target selection and validation to ligand and protein preparation, executing the docking simulation using AutoDock Vina, and finally, the critical analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to investigate protein-ligand interactions and accelerate drug discovery efforts.

Introduction: The Scientific Rationale

This compound belongs to a class of compounds containing the sulfonamide functional group, which is a cornerstone in medicinal chemistry.[2][3] Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial and antidiabetic properties.[1] Their therapeutic effects often stem from the specific inhibition of key enzymes in pathogenic or physiological pathways.[4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][6] In the context of drug discovery, it allows for the elucidation of molecular interactions between a small molecule (ligand) and a protein's binding site at an atomic level.[4] This in-silico approach is instrumental in predicting binding affinity, understanding structure-activity relationships, and screening virtual libraries of compounds to identify potential drug candidates, thereby saving significant time and resources in the early stages of drug development.[7]

Target Selection: Human Carbonic Anhydrase II

For this protocol, we have selected Human Carbonic Anhydrase II (hCA II) as the target protein. The choice is based on the following justifications:

  • Established Target Class: Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs).[8]

  • Therapeutic Relevance: CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9][10] They are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, making them significant drug targets for various diseases like glaucoma, edema, and cancer.[9][10][11]

  • Structural Availability: High-resolution crystal structures of hCA II in complex with various inhibitors are readily available in the Protein Data Bank (PDB), which is crucial for validating the docking protocol.

The Molecular Docking Workflow: A Visual Overview

The entire molecular docking process can be visualized as a sequential workflow, starting from data acquisition to the final analysis of results. Each step is critical for the overall success and reliability of the study.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB Fetch Target Structure (PDB ID: 1AZM) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep LIG Obtain Ligand Structure (e.g., PubChem) LIG_Prep Ligand Preparation (Energy minimization, define rotatable bonds) LIG->LIG_Prep Grid Grid Box Generation (Define binding site) PDB_Prep->Grid Dock Run Docking Simulation (AutoDock Vina) LIG_Prep->Dock Grid->Dock Results Analyze Docking Poses (Binding Energy, RMSD) Dock->Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Report Interpret and Report Findings Visualize->Report

Caption: A generalized workflow for molecular docking.

Detailed Step-by-Step Protocol

This section provides a detailed, hands-on protocol for performing the molecular docking of this compound with hCA II.

Required Software and Resources
Software/ResourcePurposeURL for Access
RCSB Protein Data Bank To retrieve the 3D structure of the target protein.[Link]
PubChem To obtain the 3D structure of the ligand.[Link]
AutoDock Tools (ADT) For preparing protein and ligand files (PDBQT format).[Link]
AutoDock Vina The molecular docking engine.[Link]
PyMOL or Chimera For visualization and analysis of docking results.[Link] or
Open Babel For file format conversion and energy minimization.[Link]
Part 1: Ligand Preparation

The accuracy of the docking simulation is highly dependent on the initial conformation and chemical representation of the ligand.

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound".

    • Download the 3D conformer of the molecule in SDF or MOL2 format.

  • Energy Minimization and File Format Conversion:

    • The downloaded structure should be energy minimized to obtain a low-energy, stable conformation. This can be achieved using software like Avogadro or the Open Babel command line.

    • Rationale: Energy minimization removes steric clashes and brings the molecule to a more realistic conformational state.

    • Convert the energy-minimized ligand file to the PDBQT format, which is required by AutoDock Vina. This step adds Gasteiger charges and defines rotatable bonds.[12]

    • Using AutoDock Tools (ADT):

      • Open ADT and load the ligand file.

      • Go to "Ligand" -> "Input" -> "Open".

      • Then, "Ligand" -> "Torsion Tree" -> "Detect Root".

      • Finally, "Ligand" -> "Output" -> "Save as PDBQT".

Part 2: Protein Preparation

Proper preparation of the target protein is crucial for a successful docking experiment. We will use the crystal structure of hCA II complexed with a sulfonamide inhibitor (PDB ID: 1AZM) for this protocol.[3]

  • Fetch Protein Structure:

    • Go to the RCSB PDB website.

    • Search for the PDB ID "1AZM" and download the PDB file.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or its active site metal ion (in this case, Zinc).[13]

    • Rationale: Water molecules can interfere with the docking algorithm, and the co-crystallized ligand needs to be removed to make the binding site accessible to our ligand of interest.

  • Prepare the Receptor for Docking:

    • Using AutoDock Tools (ADT):

      • Load the cleaned PDB file into ADT.

      • Add polar hydrogens to the protein structure ("Edit" -> "Hydrogens" -> "Add").[14]

      • Rationale: Hydrogens are often not resolved in crystal structures but are essential for proper hydrogen bond calculations.

      • Compute Gasteiger charges ("Edit" -> "Charges" -> "Compute Gasteiger").

      • Save the prepared protein as a PDBQT file ("Grid" -> "Macromolecule" -> "Choose" and then save).

Part 3: Executing the Docking Simulation

With the prepared ligand and protein, we can now define the binding site and run the docking simulation.

G cluster_grid Grid Generation cluster_vina AutoDock Vina Execution Load Load Prepared Protein (PDBQT format) in ADT Define Define Grid Box (Center and dimensions) Load->Define Save Save Grid Parameters Define->Save Config Create Configuration File (conf.txt) Save->Config CLI Run Vina from Command Line Interface Config->CLI Output Generate Output Files (Log and PDBQT) CLI->Output

Caption: Workflow for grid generation and running AutoDock Vina.

  • Grid Box Generation:

    • In ADT, with the protein loaded, go to "Grid" -> "Grid Box".

    • A box will appear around the protein. Adjust the size and center of this box to encompass the entire active site of the enzyme. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature.[4]

    • Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid box improves the efficiency and accuracy of the docking.

    • Note down the coordinates of the center and the dimensions of the grid box.

  • Create a Configuration File:

    • Create a text file named conf.txt and add the following lines, replacing the values with your file names and grid parameters:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the following command:

    • Vina will perform the docking and generate an output PDBQT file with the docked poses and a log file with the binding affinities.[15]

Analysis and Interpretation of Results

Key Metrics for Evaluation
MetricDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate stronger, more favorable binding.[16][17]
Root Mean Square Deviation (RMSD) The average distance between the atoms of the docked pose and a reference pose (e.g., a co-crystallized ligand).A low RMSD value (< 2.0 Å) suggests the docking protocol can accurately reproduce the experimental binding mode.[16]
Analyzing the Docking Poses
  • Examine the Log File:

    • Open the docking_log.txt file. It will contain a table of the top-ranked binding poses with their corresponding binding affinities.

  • Visualize the Interactions:

    • Open the output PDBQT file (docking_results.pdbqt) and the prepared protein PDBQT file in PyMOL or Chimera.

    • The output file contains multiple poses. Analyze the pose with the lowest binding energy.

    • Identify key molecular interactions, such as:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Coordination with the Zinc ion: In the case of hCA II, interaction with the active site zinc is a hallmark of potent inhibitors.

    • Rationale: A visually inspected, sensible binding mode with key interactions corroborates the numerical docking score.[18]

Self-Validation: Redocking

A crucial step to validate your docking protocol is to perform a "redocking" experiment.

  • Procedure: Dock the co-crystallized ligand (that was removed during protein preparation) back into the binding site.

  • Success Criteria: If the docking protocol is reliable, the top-ranked pose of the redocked ligand should have a low RMSD (< 2.0 Å) when compared to its original crystallographic position.

  • Rationale: Successful redocking provides confidence that the chosen parameters and methods are appropriate for the system under study.

Conclusion and Future Directions

This application note has detailed a robust and scientifically grounded protocol for the molecular docking of this compound against human carbonic anhydrase II. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of small molecules with their protein targets.

The results from molecular docking are predictive and should ideally be validated by experimental methods such as enzyme inhibition assays. Furthermore, more advanced computational techniques like molecular dynamics simulations can be employed to study the stability of the predicted protein-ligand complex over time.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • Bhusari, K. P., et al. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1, 3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.
  • Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial [Video]. YouTube. [Link]

  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]

  • Ilies, M. A. (2017). Carbonic anhydrases as disease markers. Expert Opinion on Medical Diagnostics, 11(10), 907-919.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Tars, K., et al. (2014). Carbonic Anhydrase XII Functions in Health and Disease. Current Pharmaceutical Design, 20(37), 5864-5873.
  • ResearchGate. (2025). The Carbonic Anhydrases in Health and Disease. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (2025). Carbonic Anhydrase: Mechanism, Regulation, Links to Disease, and Industrial Applications. Retrieved from [Link]

  • YouTube. (2025, January 11). PyRx Tutorial - Prepare Proteins & Ligands for Docking. [Link]

  • Sanner, M. F., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
  • ResearchGate. (2023). Interpretation of Molecular docking results?. Retrieved from [Link]

  • YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
  • El-Sayed, M., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877.
  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • Dolittle, D. (2023, February 12). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking calculations. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules, 24(22), 4153.
  • Semantic Scholar. (n.d.). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.
  • Romanian Journal of Biophysics. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS.
  • Khan, A., et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1695-1700.
  • Guterres, H., & Im, W. (2018). Binding Affinity via Docking: Fact and Fiction.
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • YouTube. (2025, December 26). Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics. [Link]

  • MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking. Retrieved from [Link]

Sources

Application Note: N-(1,3-Benzothiazol-2-yl)benzenesulfonamide as a Novel Probe for Live-Cell Cytoplasmic Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Novel Live-Cell Imaging Probes

Live-cell imaging is a cornerstone of modern cell biology, enabling the real-time visualization of dynamic cellular processes. Small-molecule fluorescent probes are invaluable tools in this field, offering the ability to label specific subcellular structures and biomolecules with high spatial and temporal resolution.[1][2] The benzothiazole scaffold is a privileged structure in medicinal chemistry and has recently gained attention in the development of fluorescent probes due to its favorable photophysical properties and biocompatibility.[3][4][5] This application note introduces a hypothetical use case for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide as a novel, cell-permeable fluorescent probe for imaging the cytoplasm in living cells. While this specific molecule has been explored for other biological activities, its potential as a fluorescent imaging agent remains an area of active investigation.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this compound for live-cell imaging.

Principle of Action: A Hypothetical Mechanism

This compound is a lipophilic molecule, a characteristic that often facilitates passive diffusion across the plasma membrane of living cells.[8] We hypothesize that upon entering the cell, the probe's fluorescence is enhanced in the protein-rich and viscous environment of the cytoplasm, a phenomenon known as environment-sensitive fluorescence. The benzothiazole moiety can exhibit solvatochromism, where its fluorescence properties are influenced by the polarity of its surroundings.[9][10] It is postulated that the probe remains unbound and freely diffusing within the cytoplasm, providing a clear and uniform staining of this compartment.

Key Features and Applications

  • Cell Permeability: The probe is expected to readily cross the plasma membrane of living cells, eliminating the need for fixation or permeabilization.

  • Cytoplasmic Staining: Provides uniform fluorescence of the cytoplasm, enabling visualization of cell morphology and dynamic changes.

  • Low Cytotoxicity: Preliminary data on related benzothiazole derivatives suggest that at working concentrations, the probe exhibits minimal toxicity, making it suitable for long-term imaging studies.[11][12]

  • Potential Applications:

    • Monitoring changes in cell morphology during cell division, migration, or apoptosis.

    • Use as a counterstain in multi-color imaging experiments to delineate the cytoplasm.

    • Studying cytoplasmic dynamics and viscosity.

Experimental Protocols

I. Probe Preparation and Storage
  • Reconstitution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored properly, the stock solution should be stable for up to 6 months.

II. Live-Cell Staining Protocol

This protocol is optimized for adherent cells cultured in a 96-well plate. Modifications may be required for other formats.

  • Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Staining Solution: Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.

  • Cell Staining: Remove the culture medium from the wells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional): For probes that may exhibit high background fluorescence, a wash step can be beneficial. Gently remove the staining solution and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution.

  • Imaging: Replace the wash solution with a pre-warmed live-cell imaging solution (e.g., phenol red-free medium) to minimize background fluorescence. Image the cells using a fluorescence microscope equipped with appropriate filters.

III. Cytotoxicity Assessment (MTT Assay)

It is crucial to determine the potential cytotoxic effects of the probe on the cell type of interest.[13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for the desired duration of the imaging experiment (e.g., 24-72 hours).[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Data and Analysis

Spectral Properties

The following table summarizes the hypothetical spectral properties of this compound.

PropertyValue
Excitation Maximum (λex)~360 nm
Emission Maximum (λem)~450 nm
Recommended Filter SetDAPI
Quantum YieldModerate
PhotostabilityGood

Note: These are hypothetical values based on related benzothiazole structures and should be experimentally determined.[3]

Recommended Imaging Parameters
ParameterRecommendationRationale
Objective 20x or 40x air objective for general morphology; 60x or 100x oil immersion for high resolution.To match the desired level of detail.
Excitation Wavelength 350-370 nmTo optimally excite the probe.
Emission Filter 430-470 nmTo capture the peak fluorescence emission.
Exposure Time 50-200 msAdjust to achieve a good signal-to-noise ratio while minimizing phototoxicity.
Live-Cell Chamber RequiredMaintain cells at 37°C and 5% CO₂ during imaging.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging P1 Seed cells in 96-well plate P2 Prepare staining solution (1-10 µM) S1 Replace medium with staining solution P2->S1 S2 Incubate 15-30 min at 37°C S1->S2 I1 Wash cells with PBS (optional) S2->I1 I2 Add imaging medium I1->I2 I3 Image with fluorescence microscope I2->I3

Caption: Workflow for live-cell staining with this compound.

Hypothesized Mechanism of Action

G cluster_outside Extracellular Space cluster_inside Cytoplasm Probe_out {this compound | Low Fluorescence} Membrane Plasma Membrane Probe_out->Membrane Passive Diffusion Probe_in {Probe in Cytoplasm | High Fluorescence} Membrane->Probe_in Environment-sensitive fluorescence enhancement

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly low reaction yields, encountered during this specific synthesis. Our goal is to equip you with the scientific rationale and practical solutions to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-aminobenzothiazole and benzenesulfonyl chloride. This reaction, while straightforward in principle, is often plagued by issues that can significantly reduce the yield and purity of the final product. This guide will walk you through a systematic approach to identifying and resolving these common experimental hurdles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in the laboratory.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields are a frequent challenge in this synthesis and can often be attributed to a few key factors. A systematic evaluation of your experimental setup and reagents is the first step toward improvement.

Primary Culprits for Low Yield:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to moisture, leading to its hydrolysis into the unreactive benzenesulfonic acid.[1] This is one of the most common reasons for low yields in sulfonamide synthesis.

  • Poor Quality of Starting Materials: The purity of both 2-aminobenzothiazole and benzenesulfonyl chloride is critical. 2-Aminothiophenol, a precursor to 2-aminobenzothiazole, is prone to oxidation, which can carry impurities into your starting material.[2][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and reaction temperature plays a pivotal role in the success of the reaction. An inappropriate base can fail to effectively neutralize the HCl byproduct or may even react with the starting materials.[1]

  • Side Reactions: The formation of undesired byproducts can consume your starting materials and complicate purification, leading to a lower isolated yield. A potential side reaction is the bis-sulfonylation of the primary amine, although this is less common with the less nucleophilic 2-aminobenzothiazole.[1]

Solutions and Optimization Strategies:

Parameter Recommendation Scientific Rationale
Reagents & Solvents Use freshly opened or purified benzenesulfonyl chloride. Ensure all solvents are anhydrous.To minimize the hydrolysis of the electrophilic benzenesulfonyl chloride, which renders it unreactive towards the amine.[1][4]
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent atmospheric moisture from degrading the sensitive benzenesulfonyl chloride.[1]
Base Selection Use a non-nucleophilic organic base such as pyridine or triethylamine.These bases effectively scavenge the HCl generated during the reaction without competing with the 2-aminobenzothiazole as a nucleophile.[1]
Solvent Choice Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.These solvents are inert to the reactants and facilitate good solubility of both the amine and the sulfonyl chloride.
Temperature Control Initially, run the reaction at a lower temperature (e.g., 0 °C) during the addition of benzenesulfonyl chloride, then allow it to warm to room temperature.This helps to control the initial exothermic reaction and can minimize the formation of side products.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC).TLC allows you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.[2][5]
Q2: I'm observing multiple spots on my TLC plate, indicating a complex mixture. What are the possible side products and how can I avoid them?

The presence of multiple spots on a TLC plate is a clear indication of side reactions or unreacted starting materials.

Potential Side Products and Their Prevention:

  • Benzenesulfonic Acid: As mentioned, this is a result of the hydrolysis of benzenesulfonyl chloride.

    • Prevention: Rigorous exclusion of water from the reaction is paramount. Use anhydrous solvents and perform the reaction under an inert atmosphere.[1]

  • Unreacted 2-Aminobenzothiazole: This suggests an incomplete reaction.

    • Prevention: Ensure the stoichiometry is correct. A slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to completion.[1] Also, verify the purity and reactivity of your benzenesulfonyl chloride.

  • Polymeric Materials: In some cases, particularly if the aniline is not protected, polymerization can occur.[6] While less likely with the benzothiazole amine, it's a possibility if reaction conditions are harsh.

    • Prevention: Maintain controlled reaction temperatures and avoid overly concentrated reaction mixtures.

Troubleshooting Workflow for Complex Reaction Mixtures:

G start Complex Mixture on TLC check_sm Identify Starting Material Spots start->check_sm check_hydrolysis Hypothesize Benzenesulfonic Acid Spot (polar, may streak) start->check_hydrolysis check_conditions Review Reaction Conditions check_sm->check_conditions check_hydrolysis->check_conditions optimize_solvent Optimize Solvent and Base check_conditions->optimize_solvent optimize_temp Control Temperature check_conditions->optimize_temp purify_reagents Purify Starting Materials check_conditions->purify_reagents inert_atmosphere Use Inert Atmosphere check_conditions->inert_atmosphere end_product Improved Product Formation optimize_solvent->end_product optimize_temp->end_product purify_reagents->end_product inert_atmosphere->end_product

Caption: Troubleshooting workflow for analyzing complex reaction mixtures.

Q3: My product is difficult to purify. What are the best practices for purification?

Purification can be challenging, especially if the reaction has not gone to completion or has produced significant side products.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1]

    • Solvent Selection: The key is to find a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[1] Perform small-scale solubility tests to find the optimal solvent system.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.

    • Solvent System: A common eluent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the TLC analysis of your crude product.

    • Product Stability: Be aware that some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[2] If you suspect product degradation on the column, consider using neutral or basic alumina as the stationary phase.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-aminobenzothiazole (1.0 equivalent).

    • Dissolve the 2-aminobenzothiazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the benzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl-type substitution at the sulfur atom of the benzenesulfonyl chloride.

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation 2-aminobenzothiazole 2-Aminobenzothiazole intermediate Tetrahedral Intermediate 2-aminobenzothiazole->intermediate Nucleophilic attack by amine nitrogen benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->intermediate intermediate2 Tetrahedral Intermediate intermediate->intermediate2 product_HCl Product + HCl intermediate2->product_HCl Chloride leaving group departs product_HCl2 Protonated Product product_HCl->product_HCl2 final_product This compound product_HCl2->final_product Base removes proton

Caption: The reaction mechanism for sulfonamide formation.

References

  • BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • BenchChem. (n.d.). troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and classic approach is the reaction of 2-aminobenzothiazole with a substituted benzenesulfonyl chloride.[1] This reaction is a nucleophilic substitution where the amino group of 2-aminobenzothiazole attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid (HCl). A base is typically added to neutralize the generated HCl.[2]

Q2: Why is the choice of base and solvent critical in this synthesis?

A2: The base and solvent play crucial roles in the reaction's success. The base, often a non-nucleophilic organic base like pyridine or triethylamine, is essential to neutralize the HCl byproduct.[2] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The solvent must be inert to the reaction conditions and capable of dissolving both reactants. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2][3] The polarity of the solvent can influence the reaction rate and the solubility of the product.

Q3: My sulfonyl chloride starting material is old. Can I still use it?

A3: It is highly discouraged. Sulfonyl chlorides are very reactive and susceptible to hydrolysis by atmospheric moisture, which converts them into the unreactive sulfonic acid.[2] Using old or improperly stored sulfonyl chloride is a common cause of low to no product yield. It is always recommended to use freshly opened or purified sulfonyl chloride for the best results.

Q4: What are some "green" or more environmentally friendly approaches to this synthesis?

A4: Modern synthetic chemistry is increasingly focused on sustainable methods. For sulfonamide synthesis, this includes the use of water as a solvent, employing reusable catalysts, and exploring solvent-free reaction conditions.[4] Microwave-assisted synthesis is another green chemistry technique that can drastically reduce reaction times and energy consumption.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Consistently Low or No Product Yield

Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and their solutions for the synthesis of this compound derivatives.

Potential Cause Recommended Solutions Scientific Rationale
Poor Quality of Starting Materials - Use freshly opened or purified 2-aminobenzothiazole and benzenesulfonyl chloride.[2] - Handle 2-aminobenzothiazole under an inert atmosphere (e.g., nitrogen or argon).[5]2-Aminobenzothiazole can oxidize over time, while benzenesulfonyl chloride readily hydrolyzes to the unreactive sulfonic acid in the presence of moisture.[2][5]
Inadequate Base - Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is used.[2] - Consider using a slight excess of the base.The reaction generates one equivalent of HCl, which must be neutralized to prevent protonation of the 2-aminobenzothiazole, which would render it non-nucleophilic.[2]
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). - Monitor the reaction closely by TLC to avoid decomposition at higher temperatures.Increasing the temperature can enhance the reaction rate. However, excessive heat can lead to the degradation of starting materials or the product.
Bis-sulfonation of the Amine - Add the sulfonyl chloride slowly to the solution of 2-aminobenzothiazole. - Use a slight excess of the 2-aminobenzothiazole (1.1-1.2 equivalents).[2]Slow addition and an excess of the amine favor the reaction of the sulfonyl chloride with an unreacted amine molecule over the newly formed sulfonamide, minimizing the formation of the bis-sulfonated byproduct.[2]
Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_sm Check Starting Material Quality start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up & Purification workup_ok Purification Efficient? check_workup->workup_ok sm_ok->check_conditions Yes purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No conditions_ok->check_workup Yes optimize_conditions Optimize Base, Solvent, Temp. conditions_ok->optimize_conditions No optimize_purification Optimize Purification Method workup_ok->optimize_purification No success Improved Yield workup_ok->success Yes purify_sm->check_sm optimize_conditions->check_conditions optimize_purification->check_workup

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Difficulty in Product Purification

Isolating a pure product can be challenging due to the presence of unreacted starting materials or byproducts.

Q: My crude product is an oil and won't crystallize. What should I do?

A: Oiling out during recrystallization can occur for several reasons:

  • High concentration of impurities: If the crude product is highly impure, it may prevent the formation of a crystal lattice. Consider a preliminary purification step like column chromatography.

  • Inappropriate solvent: The solvent system may not be ideal for your specific derivative. Experiment with different solvents or solvent mixtures. Alcohols like ethanol and isopropanol, often mixed with water, are good starting points for sulfonamides.[6]

  • Supersaturation: The solution might be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]

Q: I'm seeing multiple spots on my TLC after purification. What are the likely side products?

A: Besides unreacted starting materials, you might be observing:

  • 2,2'-dithiobis(aniline): This is the disulfide dimer formed from the oxidation of 2-aminothiophenol.[2] Its formation can be minimized by using fresh starting material and running the reaction under an inert atmosphere.

  • Bis-sulfonated product: As mentioned earlier, the sulfonamide product can react with another molecule of sulfonyl chloride.

  • Hydrolyzed sulfonyl chloride (sulfonic acid): This can be removed by a basic wash during the work-up.

Experimental Protocols

Optimized Synthesis of this compound

This protocol provides a general guideline and may require optimization for specific substituted derivatives.

Reaction Scheme:

reaction_scheme sub1 2-Aminobenzothiazole plus1 + arrow -> sub2 Benzenesulfonyl Chloride prod This compound plus2 + HCl

Caption: General reaction for the synthesis of the target compound.

Materials:

  • 2-Aminobenzothiazole (1.0 mmol, 1.0 equiv.)

  • Benzenesulfonyl chloride (1.05 mmol, 1.05 equiv.)

  • Pyridine (1.5 mmol, 1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminobenzothiazole and anhydrous DCM.

  • Stir the solution at room temperature until the 2-aminobenzothiazole is fully dissolved.

  • Add pyridine to the solution and stir for 5 minutes.

  • Slowly add benzenesulfonyl chloride dropwise to the reaction mixture at 0 °C (ice bath).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. A good starting point for sulfonamides is a mixture of ethanol and water or isopropanol and water.[6] The ideal solvent will dissolve the crude product when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Table of Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Stoichiometry 2-Aminobenzothiazole (1.0 equiv.), Benzenesulfonyl chloride (1.0-1.1 equiv.), Base (1.2-1.5 equiv.)A slight excess of the sulfonyl chloride can drive the reaction to completion, while sufficient base is needed to neutralize the HCl byproduct.[2]
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or AcetonitrileThese solvents are inert and effectively dissolve the reactants. The choice may depend on the specific solubility of the derivatives.[2]
Base Pyridine or TriethylamineThese are non-nucleophilic bases that will not compete with the amine in reacting with the sulfonyl chloride.[2]
Temperature 0 °C to room temperatureThe reaction is typically exothermic, so starting at a lower temperature and allowing it to warm to room temperature provides good control.
Reaction Time 2-8 hoursThe reaction time can vary depending on the reactivity of the specific substrates. Monitoring by TLC is crucial.[3]

Reaction Mechanism and Parameter Relationships

The synthesis of this compound derivatives is a classic example of nucleophilic acyl substitution at a sulfonyl group.

mechanism reactants 2-Aminobenzothiazole + Benzenesulfonyl Chloride nucleophilic_attack Nucleophilic Attack of Amine on Sulfur reactants->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Chloride Ion tetrahedral_intermediate->elimination proton_transfer Proton Transfer to Base elimination->proton_transfer product This compound proton_transfer->product

Caption: A simplified overview of the reaction mechanism.

The success of this synthesis is dependent on the interplay of several key parameters.

parameter_relationships yield Product Yield purity Product Purity sm_quality Starting Material Quality sm_quality->yield sm_quality->purity base Base base->yield solvent Solvent solvent->yield temperature Temperature temperature->yield temperature->purity time Reaction Time time->yield time->purity

Caption: Interrelationship of key reaction parameters affecting yield and purity.

We trust this technical support guide will be a valuable resource in your research and development endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Khan, I., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

  • Google Patents. (1957). Sulfonamide purification process.
  • Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Retrieved from [Link]

  • Shchekotikhin, A. M., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Retrieved from [Link]

  • Bacchi, A., et al. (2018). Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (2023). Sulfonamide. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Drawing from established chemical principles and field-proven techniques, this guide provides in-depth troubleshooting advice and detailed protocols to ensure the attainment of high-purity material essential for downstream applications.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved through the condensation of 2-aminobenzothiazole and benzenesulfonyl chloride, can present several purification challenges. The presence of unreacted starting materials, side products, and issues related to the physicochemical properties of the target compound can complicate its isolation and purification. This guide will address these challenges systematically, providing both the underlying principles and practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product shows multiple spots on the TLC, including those corresponding to the starting materials. How can I remove them?

A1: The presence of starting materials, 2-aminobenzothiazole and benzenesulfonyl chloride (or its hydrolysis product, benzenesulfonic acid), is a common issue. Their removal depends on their relative polarities compared to the desired product.

  • 2-Aminobenzothiazole (Amine Starting Material): This compound is basic and can often be removed by an acidic wash during the work-up. However, residual amounts may persist.

  • Benzenesulfonyl Chloride/Benzenesulfonic Acid: Benzenesulfonyl chloride is reactive and will likely hydrolyze to benzenesulfonic acid during aqueous work-up. Benzenesulfonic acid is highly polar and can be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution).

For persistent impurities, column chromatography is the most effective method. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), will allow for the separation of the less polar impurities from the more polar product.[1]

Q2: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This is often due to a high concentration of impurities, the melting point of the solid being lower than the solution temperature, or the choice of a solvent that is too nonpolar.[2]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[2]

  • Slow Cooling: Rapid cooling can promote oiling. Insulate the flask to allow for gradual cooling to room temperature before transferring to an ice bath.[3]

  • Change Solvent System: The solvent may be too nonpolar. Consider switching to a more polar solvent or using a co-solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[2]

  • Pre-Purification: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[2]

Q3: My recrystallization resulted in a very low yield. How can I improve it?

A3: A low yield from recrystallization is typically caused by using too much solvent, premature crystallization during hot filtration, or the chosen solvent being too good at dissolving the compound even at low temperatures.[2]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[3]

  • Prevent Premature Crystallization: Pre-heat your filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing out on the filter paper.[2]

  • Optimize Solvent Choice: If the product is still too soluble at low temperatures, a different solvent or a solvent/anti-solvent system may be required.[3] A good screening process for a suitable solvent is crucial.[4]

Q4: I am not getting good separation on my silica gel column. What can I do to improve it?

A4: Poor separation during column chromatography can be due to several factors, including an inappropriate solvent system, column overloading, or interactions between the compound and the stationary phase.

Optimization Strategies:

  • Solvent System Selection: The choice of eluent is critical. For sulfonamides, which are moderately polar, a gradient of ethyl acetate in hexane is a good starting point. The ideal TLC Rf value for the target compound should be around 0.2-0.3 for good separation on a column.[5]

  • Use of Additives: Since the product contains a basic benzothiazole nitrogen, it may interact with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can suppress this interaction and improve peak shape.[6]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating components with a wide range of polarities than an isocratic (constant solvent composition) elution.[5]

Potential Impurities

A summary of potential impurities in the synthesis of this compound is provided in the table below.

ImpurityStructureOriginRemoval Strategy
2-AminobenzothiazoleUnreacted starting materialAcidic wash, Column chromatography
Benzenesulfonyl ChlorideUnreacted starting materialBasic wash (hydrolyzes to sulfonate salt), Column chromatography
Benzenesulfonic AcidHydrolysis of benzenesulfonyl chlorideBasic wash, Column chromatography
N,N-bis(benzenesulfonyl)-2-aminobenzothiazoleDi-sulfonylation side productColumn chromatography

Purification Workflow Diagram

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude Crude Product (from reaction work-up) TLC TLC Analysis (e.g., 3:1 Hexane:EtOAc) Crude->TLC Assess Purity Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) TLC->Column Major Impurities Present Recrystal Recrystallization (e.g., Ethanol/Water) TLC->Recrystal Minor Impurities Present Column->Recrystal Collect Fractions Pure Pure Product Recrystal->Pure Isolate Crystals HPLC HPLC Analysis (C18, ACN/H2O gradient) Pure->HPLC NMR NMR Spectroscopy Pure->NMR

Caption: A general workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for crude material that is relatively pure and where the main impurities have different solubility profiles.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.[2]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is recommended for crude material containing significant amounts of impurities with different polarities.

  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.[7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, impregnated silica gel onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity by increasing the proportion of ethyl acetate. For example, you can use a step gradient of 10%, 20%, 30%, etc., ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for addressing common purification challenges.

Troubleshooting Start Crude Product TLC TLC Analysis Start->TLC Impurity_Check Significant Impurities? TLC->Impurity_Check Column_Chrom Perform Column Chromatography Impurity_Check->Column_Chrom Yes Recrystallize Attempt Recrystallization Impurity_Check->Recrystallize No Column_Chrom->Recrystallize Post-Column Cleanup Oiling_Out Product Oiling Out? Recrystallize->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Adjust_Solvent Adjust Solvent System (e.g., more polar, co-solvent) Oiling_Out->Adjust_Solvent Yes Slow_Cool Slow Down Cooling Rate Oiling_Out->Slow_Cool Also consider Pure_Product Pure Product Low_Yield->Pure_Product No Minimize_Solvent Minimize Solvent Volume Low_Yield->Minimize_Solvent Yes Check_Solubility Re-evaluate Solvent Choice Low_Yield->Check_Solubility Also consider Adjust_Solvent->Recrystallize Slow_Cool->Recrystallize Minimize_Solvent->Recrystallize Check_Solubility->Recrystallize

Caption: A decision tree for troubleshooting the purification of this compound.

References

  • Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Benchchem. (2025). Technical Support Center: Monitoring Sulfonylation Reactions with TLC.
  • ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Benchchem. (2025). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.
  • University of Alberta. (n.d.). Column chromatography.
  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1, 3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.
  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Wiley Online Library. (n.d.). A rapid thin‐layer chromatographic screening method for five sulfonamides in animal tissues.
  • YouTube. (2021). Crystallization of Sulfanilamide.
  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • National Center for Biotechnology Information. (2006). Spontaneous resolution of aromatic sulfonamides: effective screening method and discrimination of absolute structure.
  • National Center for Biotechnology Information. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole.
  • CORA. (n.d.). The crystal landscape and cocrystallization of primary aromatic sulfonamides.
  • University of Geneva. (n.d.). Guide for crystallization.
  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography.
  • ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • ResearchGate. (2025). Simple and rapid determination of sulfonamides in milk using Ether-type column liquid chromatography | Request PDF.
  • Google Patents. (n.d.). EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides.
  • Benchchem. (2025). Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide: A Guide to HPLC and Alternative Methods.
  • ResearchGate. (2018). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (2025). (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS.
  • JETIR. (2021). Synthesis and characterization of some novel benzothiazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.

Sources

Technical Support Center: Improving the Solubility of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds in their biological assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results.

Introduction: Understanding the Challenge

This compound is a promising scaffold in drug discovery, with derivatives showing a range of biological activities, including potential as anticancer and antidiabetic agents.[1][2] However, its flat, aromatic structure and crystalline nature contribute to low aqueous solubility, a common hurdle for many promising drug candidates. Poor solubility can lead to compound precipitation in aqueous assay buffers, underestimation of biological activity, and poor in vivo bioavailability, ultimately hindering drug development.[3] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my cell culture medium?

This is a common issue known as "crashing out." It typically occurs when a stock solution, usually in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. The dramatic change in solvent polarity reduces the compound's solubility below its effective concentration, causing it to precipitate.

Q2: What is the best solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.[4] For some analogs, Dimethylformamide (DMF) can also be an effective solubilizer.[4] It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q3: Can I use sonication to dissolve my compound?

Yes, sonication can be a useful physical method to aid in the dissolution of your compound in the initial solvent by breaking down aggregates and increasing the surface area for solvent interaction. However, be cautious with prolonged sonication as it can generate heat, which might degrade thermally sensitive compounds.

Q4: How does pH affect the solubility of my compound?

For compounds with ionizable groups, pH can significantly impact solubility. Sulfonamides are generally weakly acidic.[3] Increasing the pH of the aqueous medium can deprotonate the sulfonamide nitrogen, leading to the formation of a more soluble salt. Therefore, for this compound, increasing the pH of the buffer may enhance its solubility.[1][3]

Q5: Are there any "quick fixes" to prevent precipitation during my experiment?

While a systematic approach is always recommended, a "quick fix" for initial screening experiments can be to decrease the final concentration of the compound in the assay. Additionally, increasing the percentage of a co-solvent like DMSO in the final assay medium (while being mindful of its potential effects on the biological system) can sometimes prevent precipitation. However, for robust and reproducible data, a more thorough formulation strategy is advised.

Troubleshooting Guides: Step-by-Step Solubilization Strategies

If you are experiencing persistent solubility issues, the following troubleshooting guides provide detailed protocols for various solubilization techniques.

Strategy 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.

When to use: This is often the first strategy to try for in vitro assays due to its simplicity.

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

Experimental Protocol: Preparing a Co-Solvent Formulation for an In Vitro Assay

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution, using gentle warming or brief sonication if necessary.

  • Prepare the Co-solvent Vehicle: Create a mixture of the desired co-solvents. A common starting formulation for in vivo studies that can be adapted for in vitro use is:

    • 15% PEG 400

    • 20% Propylene Glycol

    • 10% Glycerin

    • 55% Sterile Water or Saline

  • Intermediate Dilution: Dilute the DMSO stock solution into the co-solvent vehicle. This intermediate step helps to gradually decrease the solvent polarity and prevent precipitation.

  • Final Dilution: Add the intermediate dilution to your final aqueous assay buffer or cell culture medium to reach the desired final concentration of the compound. Ensure the final concentration of organic solvents is compatible with your assay system.

Data Presentation: Co-Solvent Compatibility

Co-SolventTypical Concentration Range in Final AssayConsiderations
DMSO0.1% - 1%Can have biological effects at higher concentrations.
PEG 4001% - 10%Generally well-tolerated in many cell lines.
Ethanol0.1% - 1%Can be toxic to cells at higher concentrations.

Visualization: Co-Solvent Strategy Workflow

G A High-Concentration Stock in 100% DMSO C Intermediate Dilution A->C Dilute B Co-Solvent Vehicle (e.g., PEG 400, PG) B->C Into E Final Working Solution C->E Final Dilution Into D Final Aqueous Assay Medium D->E

Co-Solvent Dilution Workflow
Strategy 2: pH Adjustment

For ionizable compounds like sulfonamides, altering the pH of the solvent can significantly increase solubility.

When to use: When your compound has an ionizable functional group and your assay can tolerate a pH shift.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Determine the pKa: If the pKa of your specific this compound derivative is unknown, it can be predicted using software or determined experimentally. Sulfonamides typically have a pKa in the acidic range.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate or TRIS buffers).

  • Solubility Testing: a. Add an excess amount of your compound to a small volume of each buffer. b. Shake or stir the samples at a constant temperature for 24 hours to ensure equilibrium is reached. c. Centrifuge the samples to pellet the undissolved compound. d. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the buffer with the highest solubility that is also compatible with your biological assay.

Visualization: Logic for pH Adjustment

G A Is the compound ionizable? B Yes (Weakly Acidic) A->B C No A->C D Increase pH of Buffer B->D F Consider other methods C->F E Enhanced Solubility D->E

Decision Tree for pH Adjustment
Strategy 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility.[5][6]

When to use: For both in vitro and in vivo studies, especially when co-solvents are not desirable or effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Experimental Protocol: Formulation with HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in sterile water or your assay buffer. A common starting concentration is 20-40% (w/v).

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously and/or sonicate for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Sterile Filtration: If for in vivo use or sterile cell culture, filter the final solution through a 0.22 µm sterile filter.

  • Dilution: The resulting clear solution can then be diluted as needed in your aqueous assay medium.

Data Presentation: Common Cyclodextrins and Their Properties

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High water solubility, low toxicity, commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High water solubility, can be effective for a wide range of compounds.
Methyl-β-cyclodextrin (M-β-CD)Higher solubilizing capacity for some compounds, but can have membrane-disrupting effects.

Advanced Strategies

For particularly challenging compounds or for formulation for in vivo studies, more advanced techniques may be necessary. These include:

  • Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in a non-crystalline (amorphous) state, which has higher kinetic solubility.

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid-based vehicle that forms an emulsion in the gastrointestinal tract.

These advanced methods typically require specialized equipment and expertise in formulation science.

Conclusion

Improving the solubility of this compound is a critical step in unlocking its full therapeutic potential. By systematically applying the strategies outlined in this guide, from simple co-solvent systems to more advanced formulation techniques, researchers can overcome the challenges of poor aqueous solubility and obtain reliable data in their biological assays. Remember to always consider the compatibility of your chosen solubilization method with your specific experimental system.

References

  • Kamal, A., et al. (2010). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 20(15), 4489-4492. [Link]

  • Kim, C. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]

  • MDPI. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • Asian Publication Corporation. (2011). Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole and its Inclusion Complex with β-cyclodextrin. [Link]

  • Patel, V. R., et al. (2012). SYNTHESIS AND IN VIVO DIURETIC ACTIVITY OF BIPHENYL BENZOTHIAZOLE-2-CARBOXAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 324-327. [Link]

  • Lutka, A. (2000). Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. Pharmazie, 55(2), 120-123. [Link]

  • Taylor & Francis Online. (2021). Benzothiazole derivatives as anticancer agents. [Link]

Sources

stability issues and degradation pathways of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. We will address common experimental issues, provide in-depth troubleshooting protocols, and explain the underlying chemical mechanisms to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the handling and analysis of this compound.

Q1: My solid sample of this compound has developed a yellowish or brownish tint over time. Can I still use it?

A: No, we strongly advise against using discolored material. Discoloration is a common indicator of degradation.[1] Benzothiazole derivatives can undergo oxidative or photolytic degradation, leading to the formation of colored byproducts.[1] Using a degraded sample will lead to inaccurate and unreliable experimental results. It is critical to discard the discolored batch and procure a fresh, properly stored sample. Review your storage and handling procedures to prevent future occurrences.

Q2: I am observing new, unexpected peaks in my HPLC chromatogram during analysis. What is the likely cause?

A: The appearance of new peaks, especially those eluting before or after the main compound peak, strongly suggests the formation of degradation products. These can arise from instability in your analytical solution, exposure to harsh environmental conditions (light, heat), or incompatibility with your formulation excipients. To identify the cause, we recommend performing a systematic forced degradation study, which will help characterize the degradation products under various stress conditions.[2]

Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

A: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. If you are working with solutions, they should be prepared fresh for each experiment. If solution storage is unavoidable, store them at -20°C or below in light-protected vials for the shortest possible duration.

Q4: How stable is this compound in aqueous solutions at different pH values?

A: The stability is highly pH-dependent. Based on the chemistry of the sulfonamide group, the compound is expected to be relatively stable in neutral (pH 7) and alkaline (pH 9) aqueous solutions.[3][4] However, it is likely susceptible to hydrolytic degradation under acidic conditions (e.g., pH below 4).[3][5] The primary degradation pathway under these conditions is the cleavage of the sulfonamide (S-N) bond.[5] Therefore, for experiments in aqueous media, it is crucial to control and monitor the pH.

Part 2: In-Depth Troubleshooting & Methodologies

This section provides detailed protocols for investigating and mitigating stability issues.

Guide 1: How to Conduct a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2] The goal is to induce degradation of approximately 5-20% to ensure that the primary degradation products are formed without completely destroying the parent molecule.[6]

The objective is to purposefully degrade the this compound sample under more severe conditions than those used for accelerated stability testing.[2] This helps to:

  • Establish the intrinsic stability profile of the molecule.[2]

  • Elucidate potential degradation pathways.[2]

  • Identify degradation products that could form during storage.[2]

  • Demonstrate the specificity of your analytical method (i.e., its ability to separate the parent drug from its degradants).[7]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose sample Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose sample Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose sample Thermal Thermal (Solid State) (80°C, 72h) Stock->Thermal Expose sample Photo Photolytic (ICH Q1B Light Conditions) Stock->Photo Expose sample Quench Neutralize & Quench Reaction Acid->Quench Base->Quench Oxidation->Quench Dilute Dilute to Working Concentration Thermal->Dilute Photo->Quench Quench->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified intervals, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Monitor the reaction and take samples at appropriate time points.

  • Thermal Degradation: Place a small amount of the solid compound in a vial and store it in an oven at 80°C for 72 hours. After exposure, dissolve the solid to the working concentration for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradants.

Your analysis should focus on calculating the percentage of degradation and ensuring mass balance. A well-conducted study should account for >95% of the initial compound's mass (parent drug + degradants).

Table 1: Example Forced Degradation Data Summary

Stress ConditionDuration% Degradation of ParentMajor Degradant m/zProposed Identity
0.1 M HCl24h @ 60°C15.2%173.0, 150.2Benzenesulfonic acid, 2-Aminobenzothiazole
0.1 M NaOH24h @ 60°C8.5%173.0, 150.2Benzenesulfonic acid, 2-Aminobenzothiazole
3% H₂O₂8h @ RT11.8%339.0N-Oxide derivative
Thermal (Solid)72h @ 80°C3.1%323.0Ring-opened product
PhotolyticICH Q1B9.7%339.0Hydroxylated derivative

Part 3: Predicted Degradation Pathways

Based on the known chemistry of sulfonamides and benzothiazoles, we can predict the primary degradation pathways for this compound.

Hydrolytic Degradation

Hydrolysis is a major degradation route in aqueous environments, particularly under acidic or strongly basic conditions.[3] The most labile bond in the molecule is the sulfonamide S-N linkage.

  • Mechanism: Under acidic conditions, protonation of the sulfonamide nitrogen makes it a better leaving group, facilitating nucleophilic attack by water on the sulfonyl sulfur.[5] Under basic conditions, direct nucleophilic attack can also occur. The primary products are benzenesulfonic acid and 2-aminobenzothiazole.[5]

Hydrolytic_Degradation cluster_main Hydrolytic Degradation Pathway Parent This compound Products Benzenesulfonic Acid + 2-Aminobenzothiazole Parent->Products H₂O / H⁺ or OH⁻ (S-N Bond Cleavage)

Caption: Proposed hydrolytic degradation pathway.

Oxidative Degradation

Oxidizing agents, such as peroxides or atmospheric oxygen, can attack several sites on the molecule.

  • Mechanism: The sulfur atom in the benzothiazole ring and the sulfonamide group are susceptible to oxidation, potentially forming sulfoxides or sulfones. Additionally, the electron-rich aromatic rings can undergo hydroxylation. Advanced oxidation processes can generate highly reactive hydroxyl radicals that lead to further degradation.[8][9]

Oxidative_Degradation cluster_main Oxidative Degradation Pathways Parent This compound Product_N_Oxide N-Oxide Derivative Parent->Product_N_Oxide [O] (e.g., H₂O₂) Product_Hydroxyl Hydroxylated Aromatic Ring Parent->Product_Hydroxyl •OH radical Product_Sulfoxide Benzothiazole Sulfoxide Parent->Product_Sulfoxide [O] Photodegradation cluster_main Photodegradation Pathways Parent This compound Product_SN_Cleavage Benzenesulfonic Acid Radical + Aminobenzothiazole Radical Parent->Product_SN_Cleavage hν (UV light) (S-N Bond Cleavage) Product_Hydroxyl Hydroxylated Derivatives Parent->Product_Hydroxyl hν / H₂O

Caption: Potential photodegradation pathways.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Drtil, M., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Grzechulska, J., & Morawski, A. W. (2002). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • Li, G., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate.
  • Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
  • Samide, A., et al. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives. ResearchGate.
  • Ehlers, G. F. L., et al. (1970). The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate.
  • BenchChem. (2025). Stability issues of 4-Benzothiazolol under different conditions. BenchChem.
  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. PMC - NIH.
  • Shinde, N., et al. (2016). Forced Degradation Studies. Semantic Scholar.
  • Babu, K. S. (2016). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. ResearchGate.
  • Talari, Y., & Reddy, M. S. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology.
  • Zhang, C., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. ResearchGate.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Liptáková, D., et al. (2015). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. PMC - PubMed Central.

Sources

Technical Support Center: Scaling Up the Synthesis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale synthesis to the production of larger quantities required for preclinical studies. We provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure a successful and efficient scale-up of your synthesis.

Overview of the Synthesis and Scale-Up Considerations

The synthesis of this compound is a well-established reaction, typically proceeding via the nucleophilic substitution of a sulfonyl chloride with an amine. While straightforward on a small scale, scaling up this process for preclinical batches introduces challenges related to reaction kinetics, thermal management, purification, and quality control. This guide will walk you through these critical aspects, providing practical solutions based on established chemical principles.

The core reaction involves the coupling of 2-aminobenzothiazole with benzenesulfonyl chloride. The primary challenges in scaling up this synthesis include:

  • Maintaining Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis, which can significantly reduce yield.

  • Controlling Reaction Exotherms: The reaction can be exothermic, and improper heat management on a larger scale can lead to side reactions and safety hazards.

  • Ensuring Homogeneous Mixing: Inadequate mixing in larger reactors can result in localized concentration gradients, leading to incomplete reactions and the formation of impurities.

  • Efficient Purification: Isolating the pure product from larger volumes of reaction mixture requires optimized crystallization and filtration processes.

  • Consistent Quality: Preclinical studies demand a high degree of purity and consistency between batches, necessitating robust analytical controls.

Scalable Synthesis Protocol for this compound

This protocol is designed for a gram-scale synthesis and can be adapted for larger batches with appropriate engineering controls.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring cluster_3 Work-up and Isolation cluster_4 Purification A Charge reactor with 2-aminobenzothiazole and anhydrous solvent B Cool reactor to 0-5 °C A->B C Slowly add benzenesulfonyl chloride solution B->C D Add base (e.g., pyridine) dropwise C->D E Allow to warm to room temperature and stir D->E F Monitor reaction progress by TLC/HPLC E->F G Quench reaction and perform aqueous work-up F->G H Isolate crude product G->H I Recrystallize crude product from a suitable solvent system H->I J Filter and dry the purified product I->J

Caption: Scalable synthesis workflow for this compound.

Step-by-Step Methodology
  • Reactor Preparation:

    • Ensure a clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes.

  • Charging Reactants:

    • Charge the reactor with 2-aminobenzothiazole (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under a positive pressure of nitrogen. The solvent volume should be sufficient to ensure good stirring.

    • Cool the mixture to 0-5 °C with an ice bath or a suitable cooling system.

  • Benzenesulfonyl Chloride Addition:

    • In a separate dry vessel, dissolve benzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent.

    • Slowly add the benzenesulfonyl chloride solution to the stirred 2-aminobenzothiazole solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Base Addition:

    • Slowly add an anhydrous base, such as pyridine or triethylamine (1.5 eq), to the reaction mixture dropwise, again keeping the temperature below 10 °C. The base neutralizes the HCl byproduct of the reaction.

  • Reaction and Monitoring:

    • Once the additions are complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

    • If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The most common and effective method for purifying solid sulfonamides is recrystallization.[1]

    • Conduct small-scale solubility tests to determine an optimal solvent system. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1]

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the scale-up of this compound synthesis.

Q1: Why is my reaction yield significantly lower upon scale-up?

A1: Low yields in sulfonamide synthesis are often due to several factors that become more pronounced at a larger scale:

  • Hydrolysis of Benzenesulfonyl Chloride: This is a primary cause of low yield.[1] Sulfonyl chlorides are highly reactive towards moisture.

    • Solution: Ensure all glassware and solvents are rigorously dried. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Inefficient Mixing: In larger reactors, poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Use an appropriate overhead stirrer and ensure the stirring speed is sufficient to create a vortex and maintain a homogeneous mixture.

  • Inadequate Temperature Control: The reaction can be exothermic. A temperature spike can lead to degradation of reactants and products.

    • Solution: Add reagents slowly and use an efficient cooling system to maintain the desired temperature range. For very large-scale reactions, consider a reactor with a cooling jacket.

  • Improper Stoichiometry: While a slight excess of the amine can be used to drive the reaction, a large excess can complicate purification.

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess (1.1-1.2 equivalents) of the amine is often optimal.[1]

Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What could it be?

A2: This is likely the hydrochloride salt of 2-aminobenzothiazole, which precipitates out of the solution as HCl is generated.

  • Causality: The reaction of benzenesulfonyl chloride with 2-aminobenzothiazole produces one equivalent of HCl. If the base is not added efficiently or is not strong enough, the HCl will protonate the unreacted 2-aminobenzothiazole, rendering it non-nucleophilic and causing it to precipitate.

  • Solution: Ensure the dropwise addition of a suitable non-nucleophilic organic base like pyridine or triethylamine concurrently with or immediately after the sulfonyl chloride addition to neutralize the HCl as it is formed.

Q3: My purified product is off-color. How can I improve its appearance?

A3: An off-color product can be due to residual impurities or degradation products.

  • Troubleshooting Steps:

    • Re-crystallization: Perform a second recrystallization, potentially with a different solvent system.

    • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary, although this is less ideal for very large-scale purifications.

Q4: How can I be sure my product is pure enough for preclinical studies?

A4: Purity for preclinical studies must be rigorously established using a combination of analytical techniques.

  • Recommended Analytical Methods:

    • HPLC: High-Performance Liquid Chromatography is the workhorse for purity determination. A validated HPLC method should be used to quantify the main peak and any impurities.

    • NMR: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compound and identifying any structural isomers or major impurities.

    • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. LC-MS can be a powerful tool for identifying and quantifying impurities.

    • Elemental Analysis: This provides confirmation of the elemental composition of the compound.

Impurity Profiling Workflow

G cluster_0 Sample Analysis cluster_1 Impurity Identification cluster_2 Quantification and Reporting A Analyze final product by HPLC and LC-MS B Identify peaks corresponding to impurities A->B C Characterize impurities by MS/MS and NMR B->C D Quantify impurities relative to the main compound C->D E Report impurities above the identification threshold as per ICH guidelines D->E

Caption: A typical workflow for impurity profiling of preclinical batches.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: Safety is paramount during scale-up.

  • Reagent Handling: Benzenesulfonyl chloride is corrosive and lachrymatory. Pyridine and other organic solvents are flammable and have associated toxicities. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exotherm Control: As mentioned, the reaction can be exothermic. A runaway reaction is a significant hazard. Always have a robust cooling system in place and add reagents slowly.

  • Pressure Build-up: The generation of HCl gas can lead to pressure build-up in a closed system. Ensure the reactor is properly vented through a scrubber or a trap.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Quality Control for Preclinical Batches

For preclinical studies, it is essential to demonstrate the purity, identity, and consistency of your synthesized this compound.

Parameter Analytical Method Acceptance Criteria (Typical)
Identity ¹H NMR, ¹³C NMR, IR, MSSpectra consistent with the proposed structure
Purity HPLC≥ 98.0%
Individual Impurity HPLC≤ 0.15%
Total Impurities HPLC≤ 1.0%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%

Impurity Profiling:

Impurity profiling is the identification, characterization, and quantification of impurities in your drug substance.[2][3] For preclinical studies, it is crucial to identify any impurity present at a concentration of 0.1% or higher. Common potential impurities in this synthesis include:

  • Benzenesulfonic acid: From the hydrolysis of benzenesulfonyl chloride.

  • Unreacted 2-aminobenzothiazole: From an incomplete reaction.

  • Bis-sulfonated 2-aminobenzothiazole: A potential side product if reaction conditions are not well-controlled.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Loughborough University Research Repository. (2022). Digital design and optimization of an integrated reaction-extraction-crystallization-filtration continuous pharmaceutical process. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • ResearchGate. (2025).
  • ACS Publications. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • Longdom Publishing. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). General scheme for synthesis of N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl].
  • MIT. (n.d.).
  • Thieme. (2024).
  • RSC Publishing. (2021).
  • ACS Publications. (n.d.).
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Pharmaceutical Sciences. (n.d.).
  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • ResearchGate. (n.d.). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling.
  • ResearchGate. (2015). Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl)
  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • Journal of Pharmaceutical Research International. (2022). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs.
  • MDPI. (n.d.).

Sources

Technical Support Center: Refining Analytical Methods for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies to ensure the highest accuracy and reliability in your purity assessments. Our approach is grounded in established scientific principles and regulatory expectations to support your development and quality control endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The cornerstone technique for purity and impurity profiling of pharmaceutical compounds like this compound is High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup.[1][2] This method offers excellent sensitivity, resolution, and quantification capabilities.[2] Complementary techniques are crucial for comprehensive analysis:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurities and confirming the mass of the active pharmaceutical ingredient (API).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the main compound and its impurities.[4][5][6] Quantitative NMR (qNMR) can also serve as an orthogonal method for purity assessment without the need for a reference standard of the impurity itself.[7][8]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, which helps in confirming the identity of the compound.[3][4]

Q2: Why is developing a "stability-indicating" analytical method crucial?

A2: A stability-indicating method is one that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.[9] It must also be able to separate and resolve the degradation products from the main compound and any other impurities.[10] This is a regulatory requirement and is essential for determining the shelf-life and storage conditions of a drug substance.[9] To achieve this, forced degradation studies are performed to intentionally degrade the sample under various stress conditions.[11][12]

Q3: What are the likely impurities I should anticipate during the analysis of this compound?

A3: Impurities can originate from several sources during the synthesis or storage of the compound.[2] For this compound, potential impurities include:

  • Starting Materials: Unreacted 2-aminobenzothiazole and benzenesulfonyl chloride (or its derivatives).[13][14]

  • Intermediates: Incomplete reaction products or intermediates from the synthetic route.[15]

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed due to hydrolysis, oxidation, or photolysis during storage or handling.[9][11]

The following workflow provides a general overview of the purity assessment process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Routine Analysis MD_Start Define Analytical Target Profile Solubility Solubility & Stability Screening MD_Start->Solubility HPLC_Dev HPLC Method Development (Column, Mobile Phase, Detector) Solubility->HPLC_Dev Forced_Deg Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) HPLC_Dev->Forced_Deg Apply optimized method Peak_Tracking Peak Purity & Tracking (PDA/MS) Forced_Deg->Peak_Tracking Validation Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) Peak_Tracking->Validation Confirm method is stability-indicating Impurity_ID Isolate & Characterize Impurities (LC-MS, NMR) Validation->Impurity_ID Routine_Test Routine Purity Testing Impurity_ID->Routine_Test Establish impurity reference standards Stability_Study Long-Term Stability Studies Routine_Test->Stability_Study

Caption: General Workflow for Purity Method Development and Validation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical testing of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My main peak for this compound is showing significant tailing. What is the cause and how can I fix it?

  • Answer:

    • Causality: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in the benzothiazole ring and residual acidic silanol groups on the silica-based stationary phase. This leads to some molecules being retained longer than others, creating a "tail."

    • Solution Steps:

      • Lower Mobile Phase pH: Add a small amount of an acid like formic acid or phosphoric acid (0.05-0.1%) to the mobile phase.[16][17] This protonates the silanol groups, minimizing their interaction with the analyte.

      • Add a Competing Base: Introduce a small concentration of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

      • Use a Different Column: Switch to a column with a low-silanol activity stationary phase or one that is end-capped.[16] Modern columns are often designed to minimize these secondary effects.

      • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Issue 2: Inconsistent Retention Times
  • Question: The retention time of my analyte is shifting between injections. Why is this happening?

  • Answer:

    • Causality: Retention time variability is typically due to a lack of equilibration in the HPLC system or changes in the mobile phase composition. Temperature fluctuations can also play a role.

    • Solution Steps:

      • Ensure Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator. For gradient methods, allow sufficient re-equilibration time post-run.

      • Premix Mobile Phase: If using an isocratic method, premix the mobile phase solvents by hand rather than relying solely on the pump's online mixing, which can sometimes be inconsistent.

      • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to pressure fluctuations and inconsistent flow rates. Degas your mobile phase using an online degasser, sonication, or helium sparging.

      • Use a Column Oven: Employ a column oven to maintain a constant temperature, as even minor room temperature changes can affect retention times.

Issue 3: Co-elution of the Main Peak with an Impurity
  • Question: I suspect an impurity is co-eluting with my main analyte peak. How can I confirm this and achieve separation?

  • Answer:

    • Causality: Co-elution occurs when two or more compounds have very similar retention characteristics under the current chromatographic conditions.

    • Solution Steps:

      • Check Peak Purity: Use a Photodiode Array (PDA) detector to check the peak purity across the entire peak. A non-homogenous spectrum indicates the presence of a co-eluting impurity.

      • Modify Mobile Phase Composition:

        • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa.[16][17] These solvents have different selectivities and may resolve the peaks.

        • Adjust Gradient Slope: For gradient methods, a shallower gradient will increase the separation between closely eluting peaks.

      • Change Stationary Phase: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase). This will alter the primary mode of interaction and likely resolve the co-eluting compounds.

The following decision tree can guide your HPLC troubleshooting process.

G Start Problem with HPLC Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No Tailing Tailing or Fronting? PeakShape->Tailing Yes Resolution Poor Resolution/Co-elution? RetentionTime->Resolution No Equilibrate Ensure Column Equilibration RetentionTime->Equilibrate Yes CheckPurity Check Peak Purity with PDA Resolution->CheckPurity Yes AdjustMP Adjust Mobile Phase pH or add competing base Tailing->AdjustMP CheckLoad Reduce Sample Load AdjustMP->CheckLoad ChangeColumn Use End-capped/Low Activity Column CheckLoad->ChangeColumn Degas Degas Mobile Phase Equilibrate->Degas TempControl Use Column Oven Degas->TempControl ModifyMP Change Organic Modifier or Gradient Slope CheckPurity->ModifyMP ChangeStationaryPhase Switch to a Different Column Chemistry ModifyMP->ChangeStationaryPhase

Caption: Decision Tree for Common HPLC Troubleshooting Scenarios.

Impurity Identification and Characterization
Issue 4: An Unknown Peak is Consistently Observed in the Chromatogram
  • Question: My HPLC analysis shows a consistent unknown peak at a level that requires identification. What is the workflow for characterizing it?

  • Answer:

    • Causality: The unknown peak could be a synthesis by-product, a starting material, or a degradation product. Regulatory guidelines, such as those from the ICH, often require the identification of impurities above a certain threshold (e.g., 0.1%).

    • Workflow for Identification:

      • LC-MS Analysis: The first step is to perform an LC-MS analysis to obtain the mass-to-charge ratio (m/z) of the unknown impurity. High-resolution mass spectrometry (HRMS) can provide a molecular formula.[3]

      • Forced Degradation Analysis: Compare the retention time and mass of the unknown peak with the peaks generated during forced degradation studies.[9][11] A match can help identify it as a specific degradant (e.g., an oxidation or hydrolysis product).

      • Isolation: If the structure cannot be determined from MS data alone, the impurity needs to be isolated using preparative HPLC.

      • NMR Spectroscopy: Once isolated, perform ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HMBC) experiments to elucidate the definitive structure of the impurity.[5]

Caption: Logical Workflow for the Identification of an Unknown Impurity.

Protocols and Data Tables

Protocol 1: Reverse-Phase HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV or PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: See table below.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Table 1: Example HPLC Gradient Program.
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to establish the stability-indicating nature of the analytical method.[9][11][12]

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. The goal is to achieve 5-20% degradation.[12][18]

  • Sample Analysis:

    • At appropriate time points, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to the target concentration (e.g., 0.5 mg/mL) and analyze using the developed HPLC method.

    • Analyze a control sample (unstressed) for comparison.

Stress ConditionReagent/ConditionTime and Temperature
Acid Hydrolysis 0.1 M HClReflux for 4 hours at 60 °C
Base Hydrolysis 0.1 M NaOHReflux for 2 hours at 60 °C
Oxidation 3% H₂O₂Store at room temperature for 24 hours
Thermal Solid sampleStore in an oven at 105 °C for 48 hours
Photolytic Solution/SolidExpose to UV light (ICH Q1B)
Table 2: Recommended Conditions for Forced Degradation Studies.

References

  • Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). NIMS University. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from [Link]

  • Separation of 2-Benzothiazolesulfenamide, N-(2-benzothiazolylthio)-N-(1,1-dimethylethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024, March 30). MDPI. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). NIH. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. Retrieved from [Link]

  • Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (n.d.). PubMed. Retrieved from [Link]

  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). (n.d.). ResearchGate. Retrieved from [Link]

  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019, April 30). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). Semantic Scholar. Retrieved from [Link]

  • Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved from [Link]

  • Benzothiazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and characterization of some novel benzothiazole derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III). (2017, February 22). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering or anticipating issues with cellular resistance. As your dedicated scientific resource, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of drug resistance. Our approach is grounded in established scientific principles of cancer drug resistance, drawing parallels from structurally related benzothiazole and sulfonamide compounds to provide actionable insights.

Introduction: Understanding Resistance to Benzothiazole Benzenesulfonamides

This compound belongs to a class of compounds containing the benzothiazole scaffold, which has shown significant promise in the development of novel anticancer agents.[1][2][3][4] The efficacy of such agents, however, can be limited by the development of cellular resistance, a multifaceted phenomenon that is a primary cause of treatment failure in oncology.[5] Resistance can be intrinsic or acquired and often involves one or more of the following mechanisms:

  • Increased Drug Efflux: Cancer cells can actively pump the drug out, reducing its intracellular concentration to sub-therapeutic levels. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs/ABCCs).[5][6][7][8]

  • Alterations in Drug Metabolism: Cells may develop mechanisms to inactivate the drug at a higher rate. For compounds like benzothiazoles, this can involve changes in the activity of metabolic enzymes such as Cytochrome P450s (e.g., CYP1A1), which may be required for bioactivation, or an increase in enzymes that detoxify the compound, such as N-acetyltransferases (NATs).[9][10][11]

  • Modification of the Drug Target: The molecular target of the drug may be altered through mutation or changes in expression level, reducing the drug's binding affinity and efficacy.[12][13][14][15]

  • Activation of Pro-Survival Pathways: Cancer cells can upregulate alternative signaling pathways to bypass the effects of the drug, promoting cell survival and proliferation.[16][17]

This guide will provide you with the tools to identify the likely resistance mechanisms at play in your cell lines and to design experiments to overcome them.

Troubleshooting Guide: Addressing Reduced Efficacy of this compound

This section is designed to help you diagnose and solve common problems encountered during your in vitro experiments.

Experimental Observation Probable Cause Suggested Troubleshooting Workflow & Rationale
Increased IC50 value in a chronically treated cell line compared to the parental line. 1. Acquired resistance due to increased drug efflux. 2. Altered drug metabolism (inactivation). 3. Modification of the drug target. 1. Evaluate Drug Efflux: a. Protocol: Rhodamine 123 Efflux Assay. This assay uses a fluorescent substrate of ABC transporters. Increased efflux of Rhodamine 123 in the resistant line suggests upregulation of these pumps.[18] b. Western Blot Analysis: Profile the expression levels of key ABC transporters (P-gp, BCRP, MRP1) in sensitive versus resistant cells. An increase in one or more of these proteins is a strong indicator of this resistance mechanism.[6][7] c. Combination Treatment: Co-administer this compound with known ABC transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant decrease in the IC50 value in the presence of the inhibitor would confirm the involvement of that specific transporter.[7][19]2. Investigate Drug Metabolism: a. LC-MS/MS Analysis: Quantify the intracellular concentration of the parent compound and potential metabolites in sensitive and resistant cells over time. A lower intracellular concentration of the active drug and/or higher levels of an inactive metabolite in resistant cells would point to altered metabolism.[10] b. Gene Expression Analysis (qPCR/Western Blot): Based on literature for related benzothiazoles, assess the expression of CYP1A1 (potentially for activation) and NAT1/NAT2 (for inactivation).[9][10] Downregulation of an activating enzyme or upregulation of an inactivating enzyme could be the cause.3. Assess Target Engagement: a. Protocol: Cellular Thermal Shift Assay (CETSA). This technique measures the thermal stabilization of a target protein upon ligand binding. A lack of thermal shift in resistant cells could indicate a target mutation that prevents drug binding.[20][21][22][23]
Initial cytotoxic effect followed by regrowth of the cell population. 1. Presence of a pre-existing resistant subpopulation. 2. Induction of a pro-survival signaling pathway. 1. Isolate and Characterize the Resistant Population: a. Single-Cell Cloning: Isolate single cells from the regrown population and expand them into clones. Test the IC50 of each clone to confirm a stable resistant phenotype. b. Comparative Analysis: Use the characterized resistant clones and the parental line for the troubleshooting workflows described above to identify the resistance mechanism.2. Profile Key Signaling Pathways: a. Western Blot/Phospho-Array: Analyze the activation state of key pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK) in treated versus untreated cells.[16][17] Upregulation of these pathways upon treatment may indicate a compensatory survival response. Consider combination therapy with an inhibitor of the activated pathway.[24]
Inconsistent IC50 values between replicate experiments. 1. Experimental variability. 1. Standardize Experimental Conditions: a. Cell Passage Number: Ensure that cells are used within a consistent and low passage number range.[25] b. Seeding Density: Use a consistent cell seeding density for all experiments, as this can significantly impact drug response.[26][27][28] c. Reagent Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution.[25]

Frequently Asked Questions (FAQs)

Q1: What are the most likely mechanisms of resistance to this compound?

A1: While direct studies on this specific molecule are limited, based on its chemical structure (a benzothiazole core linked to a benzenesulfonamide), the most probable resistance mechanisms are:

  • Increased efflux via ABC transporters, as many heterocyclic anticancer agents are substrates for these pumps.[5]

  • Altered metabolism , particularly through N-acetylation of the sulfonamide group or modification of the benzothiazole ring by cytochrome P450 enzymes.[9][10] Studies on the related compound 2-(4-amino-3-methylphenyl)benzothiazole have shown that aberrant signaling leading to reduced metabolic activation by CYP1A1 can confer resistance.[10][11]

  • Modification of the cellular target. For sulfonamides, resistance can arise from mutations in the target enzyme.[12][13][14][15]

Q2: How can I develop a resistant cell line to study these mechanisms?

A2: A resistant cell line can be developed by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period (several months). Start with a concentration around the IC50 value and incrementally increase the dose as the cells adapt and resume normal proliferation. Periodically check the IC50 to monitor the development of resistance.[9][10]

Q3: Are there any known combination therapies that could overcome resistance to this compound?

A3: For overcoming efflux pump-mediated resistance, co-treatment with an ABC transporter inhibitor that corresponds to the overexpressed pump in your resistant cell line (e.g., verapamil, tariquidar) could restore sensitivity.[6][7] If resistance is due to the activation of a pro-survival pathway like PI3K/AKT, combining this compound with a specific inhibitor of that pathway may be effective.[16][24]

Q4: My cells are showing resistance, but I don't see any overexpression of common ABC transporters. What else could be the cause?

A4: If overexpression of common ABC transporters is ruled out, consider the following possibilities:

  • Altered Drug Metabolism: Investigate the expression and activity of metabolic enzymes like CYP1A1 and N-acetyltransferases.[9][10]

  • Target Modification: Use techniques like CETSA to check for altered target engagement.[20][21][23] If the target is known, sequencing the gene encoding the target protein in the resistant cell line can identify potential mutations.

  • Impaired Drug Uptake: While less common for small molecules, resistance can sometimes be due to reduced drug influx.

  • Activation of Downstream Survival Pathways: Even if the drug is reaching its target, cells may have activated other pathways to survive.[16][17]

Visualizing Resistance Mechanisms and Workflows

Diagram 1: Key Mechanisms of Resistance

ResistanceMechanisms cluster_cell Cancer Cell cluster_membrane Cell Membrane Drug_Target Drug Target Drug_Target->Drug_Target Mutation (Resistance) Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Target->Therapeutic_Effect Metabolism Metabolic Enzymes (e.g., CYP1A1, NAT2) Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Inactivation (Resistance) EffluxPump ABC Transporter (e.g., P-gp) Drug_Extracellular N-(1,3-Benzothiazol-2-yl) benzenesulfonamide EffluxPump->Drug_Extracellular Efflux (Resistance) Drug_Intracellular Intracellular Drug Drug_Extracellular->Drug_Intracellular Uptake Drug_Intracellular->Drug_Target Binding Drug_Intracellular->Metabolism Metabolism Drug_Intracellular->EffluxPump

Caption: Overview of potential resistance mechanisms.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Observation: Increased IC50 / Loss of Efficacy CheckEfflux 1. Assess Drug Efflux (Rhodamine Assay, Western Blot) Start->CheckEfflux EffluxPositive Efflux Increased? CheckEfflux->EffluxPositive CheckMetabolism 2. Analyze Metabolism (LC-MS, qPCR) EffluxPositive->CheckMetabolism No SolutionEfflux Solution: Use ABC Transporter Inhibitors EffluxPositive->SolutionEfflux Yes MetabolismPositive Metabolism Altered? CheckMetabolism->MetabolismPositive CheckTarget 3. Evaluate Target Engagement (CETSA, Sequencing) MetabolismPositive->CheckTarget No SolutionMetabolism Solution: Consider combination with metabolic modulators or analogs with different metabolic profiles. MetabolismPositive->SolutionMetabolism Yes TargetPositive Target Engagement Reduced? CheckTarget->TargetPositive SolutionTarget Solution: Investigate downstream pathways or consider alternative agents. TargetPositive->SolutionTarget Yes Unknown Investigate other mechanisms (e.g., pro-survival pathways) TargetPositive->Unknown No

Caption: Step-by-step troubleshooting workflow.

Detailed Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay

This protocol is to assess the functional activity of ABC transporters like P-glycoprotein.

Materials:

  • Parental (sensitive) and putative resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (optional, as a P-gp inhibitor)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 2 x 104 cells per well. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment (Optional): For inhibitor control wells, pre-incubate the cells with a non-toxic concentration of verapamil (e.g., 50 µM) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Remove the medium and add medium containing Rhodamine 123 (e.g., 1 µM) to all wells (including inhibitor-treated wells). Incubate for 1 hour at 37°C.

  • Washing: Carefully aspirate the Rhodamine 123-containing medium. Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Add fresh, pre-warmed complete medium (with or without the inhibitor for the respective wells) to the cells.

  • Quantification:

    • Plate Reader Method: Immediately measure the intracellular fluorescence (this is your 0-minute time point). Continue to incubate the plate at 37°C and measure the fluorescence at various time points (e.g., 30, 60, 90 minutes). A faster decrease in fluorescence in the resistant line compared to the sensitive line indicates increased efflux.

    • Flow Cytometry Method: After the efflux phase (e.g., 60 minutes), wash the cells, trypsinize, and resuspend in PBS. Analyze the mean fluorescence intensity of the cell populations. Lower fluorescence in the resistant cells indicates higher efflux.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol determines if the drug binds to its target protein in intact cells.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot equipment

  • Antibody against the putative target protein

Procedure:

  • Cell Treatment: Culture sensitive and resistant cells to ~80% confluency. Treat one set of cells with this compound (at a concentration known to be effective, e.g., 10x IC50 of the sensitive line) and another set with vehicle (DMSO) for a defined period (e.g., 2-4 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using your preferred method (e.g., three freeze-thaw cycles).

  • Clarify Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble protein fraction).

  • Heat Challenge: Aliquot the supernatant from each condition into separate PCR tubes. Use a thermocycler to heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Separate Aggregated Protein: Centrifuge the heated samples at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis by Western Blot: Collect the supernatant from each tube (this contains the soluble, non-aggregated protein). Analyze these samples by SDS-PAGE and Western blot using an antibody specific for the putative target protein.

  • Interpretation: In the sensitive cells, the drug-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle-treated samples (a "thermal shift"), indicating that drug binding stabilized the protein. If this shift is absent or reduced in the resistant cell line, it suggests that the drug is not binding to its target, possibly due to a mutation.

References

Sources

Technical Support Center: Enhancing the Bioavailability of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for challenges related to enhancing the oral bioavailability of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and its derivatives. Given the physicochemical properties typical of this class of molecules—often characterized by low aqueous solubility—this guide offers a structured, problem-solving approach to formulation development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have about this compound and its formulation challenges.

Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A1: The primary obstacle is typically poor aqueous solubility. The rigid, aromatic benzothiazole ring system combined with the benzenesulfonamide moiety contributes to a high crystal lattice energy and low affinity for water. This molecule is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its dissolution rate. Consequently, even with good membrane permeability, the low concentration of dissolved drug in the gastrointestinal tract severely restricts its systemic uptake.

Q2: What are the key physicochemical properties of this compound that I should consider?

A2: While extensive experimental data for this specific molecule is limited in public literature, we can infer key properties from its structure and related analogs. These are critical for guiding formulation strategies.

PropertyPredicted Value/ConsiderationImplication for Formulation
Molecular Weight ~290.36 g/mol Moderate size, generally favorable for passive diffusion if solubilized.
LogP ~3.1Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility Estimated to be very low (<10 µg/mL)Dissolution is the rate-limiting step for absorption.
pKa The sulfonamide proton is weakly acidic.Potential for salt formation to enhance solubility if the pKa is in a suitable range.
Melting Point Likely high, typical for rigid aromatic structures.High melting point often correlates with low solubility.
Polymorphism Benzothiazole derivatives are known to exhibit polymorphism.[1][2]Different crystalline forms can have different solubilities and dissolution rates, impacting bioavailability.

Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs like this one?

A3: There are three main pillars of formulation strategies for enhancing the bioavailability of poorly soluble compounds:

  • Physical Modifications: This involves altering the physical properties of the active pharmaceutical ingredient (API), such as reducing particle size to increase surface area (micronization, nanosizing) or creating amorphous solid dispersions.

  • Chemical Modifications: This includes strategies like salt formation to improve solubility and dissolution rate.[3]

  • Enabling Formulations: This broad category includes lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS), and the use of solubilizing excipients such as surfactants, co-solvents, and cyclodextrins.[4][5]

Part 2: Troubleshooting Guides

This section provides a problem-and-solution format for specific issues you may encounter during your experiments.

Issue 1: Low and Variable In Vivo Exposure in Preclinical Animal Studies

Root Cause Analysis:

Low and erratic plasma concentration-time profiles after oral administration are classic signs of dissolution-limited absorption. The variability often stems from physiological factors in the gastrointestinal tract (e.g., presence or absence of food, GI motility) having a disproportionate effect on the dissolution of a poorly soluble compound.

Troubleshooting Workflow:

A Problem: Low/Variable In Vivo Exposure B Step 1: Characterize API Solubility & Permeability A->B C Is it a dissolution-limited compound (BCS Class II/IV)? B->C D Yes C->D Likely E No (Re-evaluate other factors like metabolism, efflux) C->E Unlikely F Step 2: Enhance Dissolution Rate D->F G Option A: Particle Size Reduction F->G H Option B: Amorphous Solid Dispersion F->H I Option C: Lipid-Based Formulation F->I J Step 3: In Vitro Dissolution Testing G->J H->J I->J K Does the formulation show improved dissolution? J->K L Yes K->L M No (Return to Step 2, try another approach) K->M N Step 4: Re-evaluate In Vivo L->N M->F

Caption: Troubleshooting workflow for low in vivo exposure.

Solutions:

  • Particle Size Reduction:

    • Rationale: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug.[6] Reducing particle size from the micron to the nano-scale can dramatically increase this surface area.

    • Protocol: Micronization via Jet Milling

      • Ensure the this compound starting material is crystalline and free of residual solvents.

      • Set up the jet mill according to the manufacturer's instructions.

      • Introduce the API into the milling chamber at a controlled feed rate.

      • Use high-pressure nitrogen or air to create particle-on-particle collisions.

      • Collect the micronized powder and characterize the particle size distribution using laser diffraction. Aim for a D90 of < 10 µm.

    • Troubleshooting:

      • Problem: Amorphous content generated during milling. Solution: Optimize milling parameters (pressure, feed rate) and consider a post-milling annealing step.

  • Lipid-Based Formulations (SEDDS):

    • Rationale: Lipid-based systems can maintain the drug in a solubilized state in the GI tract, bypassing the dissolution step. When the formulation disperses in the aqueous environment of the gut, it forms a fine oil-in-water emulsion, from which the drug can be readily absorbed.[4]

    • Protocol: Screening for a Simple SEDDS Formulation

      • Solubility Screening: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).

      • Ternary Phase Diagram Construction: Based on the solubility data, select one component from each category and construct a ternary phase diagram to identify the self-emulsification region.

      • Formulation Preparation: Prepare small batches of formulations within the optimal region by mixing the components and dissolving the API with gentle heating and stirring.

      • Characterization: Assess the self-emulsification time and the resulting droplet size upon dilution in water. Aim for rapid emulsification (< 1 minute) and a droplet size of < 200 nm for optimal performance.[3]

    • Troubleshooting:

      • Problem: Drug precipitation upon dilution. Solution: Increase the surfactant-to-oil ratio or add a polymeric precipitation inhibitor (e.g., HPMC).

Issue 2: Inconsistent Results Between Batches of the API

Root Cause Analysis:

This issue often points to polymorphism. Different crystal forms (polymorphs) or the presence of an amorphous phase can have different solubilities and dissolution rates, leading to batch-to-batch variability in performance.

Troubleshooting Workflow:

A Problem: Batch-to-Batch Inconsistency B Step 1: Solid-State Characterization A->B C Techniques: DSC, TGA, PXRD, Microscopy B->C D Are there differences in thermal behavior or crystal structure between batches? C->D E Yes D->E F No (Investigate other sources of variability, e.g., impurity profile) D->F G Step 2: Identify and Control the Crystalline Form E->G H Polymorph Screening G->H I Develop a crystallization process that consistently produces the desired, most stable polymorph. H->I J Step 3: Re-test Formulation with Controlled API Form I->J

Caption: Troubleshooting workflow for API batch inconsistency.

Solutions:

  • Solid-State Characterization:

    • Rationale: A comprehensive solid-state characterization is essential to identify and control the form of the API.

    • Protocol: Basic Solid-State Analysis

      • Differential Scanning Calorimetry (DSC): Run a DSC scan on each batch to determine the melting point and detect any polymorphic transitions. Sharp, single endotherms are indicative of a pure, single crystalline form.

      • Powder X-Ray Diffraction (PXRD): Obtain a PXRD pattern for each batch. The peak positions are unique to a specific crystal lattice, making this the definitive technique for identifying polymorphs.

      • Thermogravimetric Analysis (TGA): Use TGA to assess the presence of residual solvents or hydrates.

    • Troubleshooting:

      • Problem: Multiple endotherms or broad melting ranges in DSC. Solution: This suggests the presence of multiple polymorphs or an amorphous phase. Proceed with a full polymorph screen to identify and isolate the different forms.

Part 3: Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Bioavailability-Enhancing Formulations

This protocol is designed to assess and compare the dissolution performance of different formulations of this compound.

Materials:

  • USP Apparatus II (Paddle)

  • Dissolution vessels

  • Paddles

  • Validated HPLC method for quantification of this compound

  • FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) dissolution media

  • Formulations to be tested (e.g., micronized API, SEDDS, amorphous solid dispersion)

Procedure:

  • Prepare FaSSIF and FeSSIF media according to the supplier's instructions.

  • Pre-heat the dissolution medium to 37 ± 0.5 °C in the dissolution vessels.

  • Set the paddle speed, typically to 50 or 75 RPM.

  • Introduce a quantity of the formulation equivalent to the desired dose of this compound into each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Dilute the filtrate as necessary to fall within the linear range of the HPLC method.

  • Analyze the samples by HPLC to determine the concentration of the dissolved drug.

  • Plot the percentage of drug dissolved versus time for each formulation.

Protocol 2: HPLC Method for Quantification

A general HPLC method suitable for the quantification of this compound in dissolution media. This method will require optimization and validation.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (with 0.1% formic acid), gradient elution
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at an appropriate wavelength (determined by UV scan)
Column Temperature 30 °C

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ACS Publications. Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]

  • Kafuta, K., Golz, C., & Alcarazo, M. (2020). Polymorphism of bis-(1,3-benzo-thia-zol-2-yl) tri-thio-carbonate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1126–1130. Available from: [Link]

  • Singh, B., & Singh, R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 808143. Available from: [Link]

  • PubMed Central. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Available from: [Link]

  • Rutgers University. Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. Available from: [Link]

  • PubMed. in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Available from: [Link]

  • MDPI. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Available from: [Link]

  • Lonza. In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. Available from: [Link]

  • International Journal of Novel Research in Pharmacy. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. Available from: [Link]

  • National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

  • MDPI. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Available from: [Link]

  • PubMed Central. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Available from: [Link]

  • PubChem. N-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide. Available from: [Link]

  • YouTube. Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Available from: [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

  • MDPI. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that govern their antimicrobial, anticancer, and antidiabetic properties, supported by comparative experimental data.

The Benzothiazole-Benzenesulfonamide Scaffold: A Versatile Pharmacophore

The core structure, characterized by a benzothiazole ring system linked to a benzenesulfonamide moiety via an amine bridge, offers multiple points for structural modification. These modifications significantly influence the compound's physicochemical properties, target binding affinity, and ultimately, its biological activity. The inherent planarity and rich heteroatom content of this scaffold facilitate interactions with various biological targets.

Below is a graphical representation of the fundamental scaffold and the key positions that have been explored for SAR studies.

Caption: Key modification points on the this compound scaffold.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Several analogs of this compound have demonstrated significant antimicrobial activity. The SAR in this context is often dictated by the substituents on the benzenesulfonamide ring.

A study on 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide derivatives revealed that these compounds exhibit notable antibacterial and antifungal properties. The synthesis involves the condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulfonyl chloride, followed by deacetylation to yield the primary amine.

Table 1: Comparative Antimicrobial Activity of Benzenesulfonamide Analogs

Compound IDR¹ (Benzothiazole)R² (Benzenesulfonamide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a H4-NH₂50100100
1b 6-CH₃4-NH₂255050
1c 6-Cl4-NH₂12.52525
Ampicillin --0.54-
Sulfadiazine --12864-

Data synthesized from multiple sources for illustrative comparison.[1]

The data suggests that electron-withdrawing groups, such as chlorine at the 6-position of the benzothiazole ring, enhance the antimicrobial potency.

Experimental Protocol: Synthesis of 4-Amino-N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide (Analog 1c)
  • Step 1: Acetylation. To a solution of 2-amino-6-chlorobenzothiazole (1 mmol) in pyridine (10 mL), 4-acetamidobenzenesulfonyl chloride (1.1 mmol) is added portion-wise at 0°C.

  • Step 2: Reaction. The mixture is stirred at room temperature for 12 hours.

  • Step 3: Work-up. The reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried to yield 4-acetamido-N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide.

  • Step 4: Deacetylation. The intermediate from Step 3 is refluxed with a mixture of concentrated hydrochloric acid (10 mL) and ethanol (10 mL) for 4 hours.

  • Step 5: Purification. The solution is cooled, and the pH is adjusted to 7 with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the final product.

The rationale behind the initial acetylation of the 4-amino group on the benzenesulfonyl chloride is to protect it during the sulfonamide bond formation, preventing unwanted side reactions. The subsequent acidic hydrolysis efficiently removes the acetyl group to yield the desired primary amine.

Anticancer Activity: A Multi-Targeted Approach

The this compound scaffold has been extensively investigated for its anticancer potential. The mechanism of action is often multifaceted, involving the inhibition of key enzymes like carbonic anhydrases (CAs) or targeting signaling pathways crucial for cancer cell proliferation.[2]

SAR studies have revealed that substitutions on both the benzothiazole and the benzenesulfonamide rings, as well as the linker connecting them, play a critical role in determining the cytotoxic potency and selectivity.[3][4] For instance, the introduction of a piperazine moiety linked to the benzenesulfonamide part has led to potent antiproliferative agents.[3]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Analogs

Compound IDR¹ (Benzothiazole)Linker & R² (Benzenesulfonamide Moiety)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
2a H-SO₂-Ph>100>100>100
2b 6-F-SO₂-(4-Cl-Ph)15.221.835.4
2c H-SO₂-piperazin-1-yl-(4-Cl-Ph)8.59.112.3
Doxorubicin --0.81.21.5

Hypothetical data based on trends observed in the literature for illustrative purposes.[4][5]

The presence of a halogen, particularly chlorine, on the benzenesulfonamide ring often correlates with increased anticancer activity.[4] Furthermore, incorporating a flexible piperazine linker can enhance binding to the target protein.

Experimental Workflow: In Vitro Anticancer Screening

The following workflow outlines a standard procedure for evaluating the anticancer activity of newly synthesized analogs.

anticancer_workflow cluster_workflow Anticancer Screening Workflow A Synthesized Analogs B Cell Line Seeding (e.g., MCF-7, HCT-116) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (48-72h) C->D E MTT Assay (Cell Viability) D->E F Data Analysis (IC₅₀ Determination) E->F G Hit Compound Identification F->G

Caption: A typical workflow for in vitro anticancer activity screening.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability and, consequently, the cytotoxic potential of the test compounds.[5]

Antidiabetic Activity: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1

A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides has been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in type 2 diabetes.[6][7] The inhibition of this enzyme in adipose and liver tissues decreases the production of active cortisol, leading to improved insulin sensitivity.

The SAR for 11β-HSD1 inhibition is particularly sensitive to the electronic properties of the substituents on the benzenesulfonamide ring.

Table 3: Comparative 11β-HSD1 Inhibitory Activity

Compound IDR¹ (Benzothiazole)R² (Benzenesulfonamide)% Inhibition of 11β-HSD1 @ 10 µM
3a 6-H4-H15.2
3b 6-OCH₃4-H25.8
3c 6-OCH₃4-NO₂52.3
3d 6-OCH₃4-CH₃37.6

Data adapted from Moreno-Díaz et al. (2008).[7]

Interestingly, both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups at the para-position of the benzenesulfonamide ring resulted in active compounds.[6] The presence of a methoxy group at the 6-position of the benzothiazole ring also appears to be favorable for activity.[6]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity against various targets.

Future research in this area should focus on:

  • Elucidation of specific molecular targets for the antimicrobial and anticancer analogs to better understand their mechanisms of action.

  • Optimization of pharmacokinetic properties to improve the in vivo efficacy and safety profiles of lead compounds.

  • Exploration of novel substitutions and linker strategies to expand the chemical space and discover analogs with improved activity and novel biological profiles.

By leveraging the insights from SAR studies, the scientific community can continue to unlock the full therapeutic potential of this promising class of compounds.

References

  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58. [Link]

  • Yurttas, L., et al. (2024). Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. International Journal of Pharmaceutical Research and Applications, 9(3), 1007-1013. [Link]

  • Moreno-Díaz, H., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877. [Link]

  • Al-Soud, Y. A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Mal'yar, I. O., et al. (2008). Antimicrobial Properties of N-Benzotiazol-2-Yl-Benzensulfonamide and Their Analogs With Nucleophylic Radicals. Microbiology & Biotechnology, 3(4). [Link]

  • Singh, P., et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 11(1), 1-16. [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 26(16), 4994. [Link]

  • Moreno-Díaz, H., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877. [Link]

  • Fadda, A. A., Soliman, N. N., & Bayoumy, N. M. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Journal of Heterocyclic Chemistry, 56(9), 2369–2378. [Link]

  • Yurttas, L., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1184-1194. [Link]

  • Fusi, F., et al. (2014). Synthesis and bioactivities of some benzothiazole derivatives. Part 7. N-(Benzothiazol-2-yl)-4-nitrobezensulfonamide and derivatives. European Journal of Pharmacology, 724, 134-142. [Link]

  • Le, T. V., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 21, 1143. [Link]

  • Ratrey, P., et al. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC advances, 8(52), 29598-29607. [Link]

  • Al-Ostath, A. I., et al. (2023). In vitro and In vivo antitumor activities of benzothiazole analogs. Scientific Reports, 13(1), 1-15. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-S), 163-172. [Link]

  • Le, T. V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Khalifa, Z., Upadhyay, R., & Patel, A. B. (2024). Benzothiazole derivatives as effective α-glucosidase inhibitors: an insight study of structure-activity relationships and molecular targets. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Al-Soud, Y. A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Knez, D., et al. (2018). Structure–Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 23(11), 2993. [Link]

  • Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate. Retrieved from [Link]

  • Asif, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27285-27301. [Link]

  • Peretyazhko, I., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules, 29(7), 1599. [Link]

  • N′-(1,3-Benzothiazol-2-Yl)benzenesulfonohydrazide: Crystal Structure, Hirshfeld Surface Analysis and Computational Chemistry. (n.d.). Amanote Research. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The N-(1,3-benzothiazol-2-yl)benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives, drawing upon key findings in the literature to inform researchers and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and performance of these compounds across different therapeutic areas, supported by experimental data and detailed protocols.

The Benzothiazole-Benzenesulfonamide Scaffold: A Versatile Pharmacophore

The fusion of a benzothiazole ring with a benzenesulfonamide moiety creates a unique chemical entity with diverse pharmacological potential. The benzothiazole nucleus is a common feature in a variety of biologically active compounds, while the sulfonamide group is a well-established pharmacophore in numerous approved drugs[1][2][3]. The combination of these two components in this compound derivatives has led to the discovery of potent agents with antimicrobial, anticancer, and antidiabetic properties[4][5].

General Synthesis Strategy

The primary synthetic route to this compound derivatives involves the condensation of 2-aminobenzothiazole with a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, often in a suitable solvent system. The versatility of this synthesis allows for the introduction of a wide range of substituents on both the benzothiazole and the benzenesulfonamide rings, enabling the exploration of structure-activity relationships.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Aminobenzothiazole 2-Aminobenzothiazole This compound\nDerivative This compound Derivative 2-Aminobenzothiazole->this compound\nDerivative Substituted Benzenesulfonyl\nChloride Substituted Benzenesulfonyl Chloride Substituted Benzenesulfonyl\nChloride->this compound\nDerivative Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->this compound\nDerivative

Caption: General synthesis of this compound derivatives.

Comparative Efficacy Analysis

The true potential of this scaffold is revealed through the comparative analysis of its derivatives in various biological assays. Below, we explore the efficacy of these compounds in key therapeutic areas.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action for some sulfonamide-containing compounds involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria[1].

Table 1: Comparative Antimicrobial Activity of this compound Derivatives

CompoundSubstituent (R)Test OrganismMIC (µg/mL)Reference
4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide4-NH2Bacillus subtilisNot specified
4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide4-NH2Escherichia coliNot specified
4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide4-NH2Candida albicansNot specified
4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide4-NH2Mycobacterium tuberculosis H37RvNot specified
N-(6-phenyl-1,3-benzothiazole-2-yl)benzenesulphonamide6-phenylVarious bacteriaNot specified[6]
N-(6-phenyl-1,3-benzothiazole-2-yl)-4-methylbenzenesulphonamide6-phenyl, 4-CH3Various bacteriaNot specified[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method [6]

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 10^8 CFU/mL).

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Several this compound derivatives have been investigated for their anticancer potential. Some of these compounds are thought to exert their effects through the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and involved in pH regulation and tumor progression[7][8].

Table 2: Comparative Anticancer Activity of Benzenesulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4bMDA-MB-231 (Breast)1.52 - 6.31[7]
4cMDA-MB-231 (Breast)1.52 - 6.31[7]
4eMDA-MB-231 (Breast)1.52 - 6.31[7]
4gMDA-MB-231 (Breast)1.52 - 6.31[7]
4hMDA-MB-231 (Breast)1.52 - 6.31[7]
4bMCF-7 (Breast)1.52 - 6.31[7]
4cMCF-7 (Breast)1.52 - 6.31[7]
4eMCF-7 (Breast)1.52 - 6.31[7]
4gMCF-7 (Breast)1.52 - 6.31[7]
4hMCF-7 (Breast)1.52 - 6.31[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

CAIX_Inhibition_Pathway cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell cluster_inhibitor Inhibitor Action Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CAIX_Gene CAIX Gene Transcription HIF-1α->CAIX_Gene CAIX Carbonic Anhydrase IX (CAIX) CAIX_Gene->CAIX translates to pH_Regulation Extracellular Acidification & Intracellular Alkalinization CAIX->pH_Regulation catalyzes Tumor_Progression Tumor Progression (Proliferation, Invasion) pH_Regulation->Tumor_Progression Benzothiazole_Derivative N-(1,3-Benzothiazol-2-yl) benzenesulfonamide Derivative Benzothiazole_Derivative->CAIX inhibits

Caption: Role of Carbonic Anhydrase IX in tumor progression and its inhibition.

Antidiabetic Activity

Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been evaluated for their in vivo antidiabetic activity. A potential mechanism of action for these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the conversion of inactive cortisone to active cortisol, which can contribute to hyperglycemia[4].

Table 3: Comparative Antidiabetic Activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

CompoundSubstituent (R)In Vivo ModelEffectReference
1-8Various at position 6Non-insulin-dependent diabetes mellitus rat modelSignificant lowering of plasma glucose[4]

Experimental Protocol: In Vivo Antidiabetic Activity in a Rat Model [4]

  • Animal Model: A non-insulin-dependent diabetes mellitus rat model is used.

  • Compound Administration: The test compounds are administered to the diabetic rats, typically orally.

  • Blood Glucose Monitoring: Plasma glucose levels are measured at different time points after compound administration.

  • Data Analysis: The percentage reduction in plasma glucose levels is calculated and compared to a control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzothiazole and benzenesulfonamide rings.

  • Antimicrobial Activity: The presence of an amino group at the 4-position of the benzenesulfonamide ring appears to be important for antimicrobial activity.

  • Anticancer Activity: For anticancer activity targeting CA IX, specific substitutions on the benzenesulfonamide ring are crucial for potent and selective inhibition[7].

  • Antidiabetic Activity: Substitutions at the 6-position of the benzothiazole ring have been shown to influence the in vivo antidiabetic activity[4].

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the diverse efficacy of its derivatives across antimicrobial, anticancer, and antidiabetic applications. Future research should focus on:

  • Systematic SAR studies: To optimize the potency and selectivity of these compounds for specific biological targets.

  • Mechanism of action studies: To elucidate the precise molecular mechanisms underlying their biological activities.

  • In vivo efficacy and pharmacokinetic studies: To translate the in vitro findings into potential clinical applications.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation drugs based on this versatile and potent chemical scaffold.

References

  • Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1, 3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58. [Link]

  • Moreno-Díaz, H., Villalobos-Molina, R., Ortiz-Andrade, R., Díaz-Coutiño, D., Medina-Franco, J. L., Webster, S. P., ... & Navarrete-Vázquez, G. (2008). Antidiabetic activity of N-(6-substituted-1, 3-benzothiazol-2-yl) benzenesulfonamides. Bioorganic & medicinal chemistry letters, 18(9), 2871-2877. [Link]

  • Yurttas, L., Gurdal, E. E., & Yurttas, N. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • El-Sayed, N. N. E., Al-Omair, M. A., & Al-Abdullah, E. S. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296. [Link]

  • Saeed, A., Shaheen, M. A., & Abbas, N. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. International Journal of Pharmaceutical Sciences and Research, 11(6), 2831-2836. [Link]

  • Abrol, S., Bodla, R. B., & Goswami, C. (2019). A comprehensive review on benzothiazole derivatives for their biological activities. International Journal of Pharmaceutical Sciences and Research, 10(7), 3196-3209. [Link]

  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 136-146. [Link]

  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(47), 29337-29352. [Link]

  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(47), 29337-29352. [Link]

Sources

A Guide to Confirming the In Vivo Mechanism of Action for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to definitively confirm the in vivo mechanism of action (MoA) of the novel compound N-(1,3-Benzothiazol-2-yl)benzenesulfonamide (BBS). By integrating established pharmacological principles with modern bioanalytical techniques, this document outlines a self-validating experimental strategy, compares BBS to relevant alternatives, and provides the detailed methodologies necessary for rigorous scientific inquiry.

Introduction: The Scientific Premise

This compound belongs to the sulfonamide class of compounds, a scaffold renowned for its diverse pharmacological activities. Many sulfonamides function as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is fundamental to numerous physiological processes, including pH regulation, electrolyte secretion, and fluid balance.[1][2]

In vitro studies on BBS and structurally related benzothiazole sulfonamides suggest they are potent inhibitors of several human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA VII, which are implicated in neurological disorders like epilepsy.[3][4] Other research has pointed to the potential of related compounds in treating conditions as varied as glaucoma, cancer, and diabetes.[1][5][6][7]

The Central Hypothesis: The primary therapeutic effects of this compound in vivo are mediated by the direct inhibition of specific carbonic anhydrase isoforms in target tissues, leading to a measurable downstream physiological response.

This guide details a multi-phase strategy to test this hypothesis, moving from foundational pharmacokinetics to definitive MoA confirmation in a relevant disease model.

Comparative Analysis: BBS vs. Established Carbonic Anhydrase Inhibitors

To understand the potential advantages and unique properties of BBS, it is essential to compare it with well-characterized CA inhibitors. The primary alternatives include the broad-spectrum inhibitor Acetazolamide and the more targeted inhibitor Topiramate, which also possesses CA inhibitory activity.

FeatureThis compound (BBS)AcetazolamideTopiramate
Chemical Class Benzothiazole SulfonamideHeterocyclic SulfonamideSulfamate-substituted monosaccharide
Primary Use InvestigationalDiuretic, Antiglaucoma, AnticonvulsantAnticonvulsant, Migraine Prophylaxis
Known CA Targets Hypothesized hCA II, hCA VIIhCA I, II, IV, IX, XII (Broad Spectrum)hCA II, hCA IV (Weaker than Acetazolamide)
Key Advantage Potential for improved isoform selectivity and novel pharmacokinetic profile.Well-characterized, widely available clinical agent.[7]Established CNS penetration and efficacy in epilepsy.
Key Disadvantage In vivo mechanism and safety profile are unconfirmed.Lack of isoform selectivity can lead to off-target effects.Multiple mechanisms of action complicate direct MoA studies.

This comparison highlights the scientific rationale for developing BBS: the potential for a more selective CA inhibitor with a differentiated therapeutic window. The following experimental plan is designed to validate this potential.

A Phased Strategy for In Vivo Mechanism of Action Confirmation

A logical, stepwise approach is crucial to generate unambiguous data. This strategy ensures that foundational questions of drug delivery and target interaction are answered before assessing physiological outcomes.

G cluster_0 Phase 1: Foundational Pharmacology cluster_1 Phase 2: Pharmacodynamics (PD) cluster_2 Phase 3: Efficacy & MoA Validation PK Pharmacokinetics (PK) & Biodistribution TE Target Engagement (TE) PK->TE Does the drug reach the target tissue? PD PD Biomarker Analysis TE->PD Does the drug engage the target in situ? Efficacy Efficacy in Disease Model PD->Efficacy Does target engagement produce a biological effect? Rescue Mechanism Rescue Experiment Efficacy->Rescue Is the effect specifically due to the mechanism? Conclusion Definitive MoA Confirmation Rescue->Conclusion

Caption: Overall workflow for in vivo MoA confirmation of BBS.

Phase 1: Pharmacokinetics and Target Engagement

Causality: Before assessing a drug's effect, one must confirm it reaches the intended tissue at sufficient concentrations and physically interacts with its putative target.[8][9]

Experiment 1A: Pharmacokinetics (PK) & Biodistribution

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of BBS and quantify its concentration in plasma and the target tissue (e.g., brain for anticonvulsant studies).

  • Methodology: Administer BBS to rodents via the intended clinical route (e.g., intraperitoneal or oral).[10] Collect blood and brain tissue samples at multiple time points. Drug concentrations will be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Rationale: This establishes the critical relationship between the administered dose and the concentration of the drug at its site of action, informing dose selection for subsequent studies.

Experiment 1B: In Vivo Target Engagement using CETSA

  • Objective: To prove that BBS directly binds to Carbonic Anhydrase in the brain in vivo.

  • Methodology: The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[11][12][13] Rodents are dosed with BBS or a vehicle control. After a time interval determined by PK data, brain tissue is harvested, homogenized, and subjected to a controlled heat gradient. The amount of soluble CA protein remaining at each temperature is quantified by Western Blot.

  • Rationale: A shift in the melting curve of CA in BBS-treated animals compared to controls provides direct, physical evidence of target engagement in a native biological context.[14][15] This bridges the gap between in vitro affinity and in vivo interaction.

G cluster_0 CETSA Workflow start Dose Animals (Vehicle vs. BBS) harvest Harvest Target Tissue (e.g., Brain) start->harvest heat Apply Heat Gradient to Lysates harvest->heat separate Separate Soluble & Aggregated Proteins heat->separate quantify Quantify Soluble CA (Western Blot) separate->quantify plot Plot Melting Curves quantify->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: Pharmacodynamic (PD) Biomarker Analysis

Causality: After confirming target engagement, the next step is to demonstrate that this binding event leads to a functional consequence—the inhibition of the target enzyme's activity.

Experiment 2A: Ex Vivo Carbonic Anhydrase Activity Assay

  • Objective: To measure the functional inhibition of CA activity in brain tissue following BBS administration.

  • Methodology: Animals are treated with vehicle or varying doses of BBS. Brain tissue is harvested and homogenized. The lysate is then used in an assay that measures the rate of CO2 hydration or a related colorimetric reaction indicative of CA activity.

  • Rationale: This experiment directly links the physical binding (measured by CETSA) to a functional enzymatic outcome. A dose-dependent decrease in CA activity in BBS-treated animals serves as a critical pharmacodynamic biomarker.

Phase 3: Efficacy and Definitive MoA Validation

Causality: The final and most critical phase is to link the pharmacodynamic effect to a therapeutic outcome in a relevant animal model of disease and to prove that this outcome is specifically due to the hypothesized mechanism.

Experiment 3A: Efficacy in a Seizure Model

  • Objective: To determine if BBS exhibits anticonvulsant effects in vivo.

  • Methodology: The maximal electroshock (MES) seizure model in mice is a standard screening test for anticonvulsant drugs.[4] Animals are pre-treated with BBS, a positive control (e.g., Topiramate), or vehicle, and then subjected to a brief electrical stimulus to induce seizures. The ability of the compound to prevent seizure onset or reduce its duration is the primary endpoint.

  • Rationale: This study establishes the therapeutic potential of BBS in a disease-relevant context. Efficacy in this model, combined with positive TE and PD data, strongly suggests the anticonvulsant effect is mediated through its action on the target.

Experiment 3B: The Mechanism Rescue Experiment

  • Objective: To definitively prove that the anticonvulsant effect of BBS is caused by CA inhibition.

  • Methodology: This experiment builds on the known role of CA in regulating neuronal excitability via bicarbonate-dependent GABAergic depolarization.[3] The experiment will have four arms:

    • Vehicle Control

    • BBS alone (expected to be protective)

    • BBS + Bicarbonate precursor (e.g., administered systemically)

    • Bicarbonate precursor alone

  • Rationale for Trustworthiness: This is a self-validating system. If BBS's anticonvulsant effect is due to reduced bicarbonate production from CA inhibition, then exogenously supplying a bicarbonate source should "rescue" the seizure phenotype, overriding the effect of the drug. If BBS still prevents seizures in the presence of the rescue agent, it would suggest a different or additional mechanism of action is at play.

Detailed Experimental Protocols

Protocol: In Vivo Target Engagement (CETSA)
  • Animal Dosing: Based on PK data, administer a single dose of BBS (e.g., 50 mg/kg, i.p.) or vehicle to male C57BL/6 mice (n=4 per group).

  • Tissue Harvest: At the time of peak brain concentration (Tmax) determined from PK studies, euthanize mice via cervical dislocation and immediately dissect the whole brain.

  • Lysate Preparation: Homogenize brain tissue in phosphate-buffered saline (PBS) supplemented with protease inhibitors.

  • Heat Challenge: Aliquot the lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and determine protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody for the target CA isoform (e.g., CA-II).

  • Data Analysis: Quantify band intensity and plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the curve for the BBS-treated group indicates thermal stabilization and target engagement.

Protocol: Maximal Electroshock (MES) Seizure Model
  • Animal Preparation: Acclimate male Swiss albino mice for at least 3 days prior to the experiment.

  • Dosing: Administer BBS (at 3 doses), vehicle, or a positive control (Phenytoin, 25 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Stimulation: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Observation: Immediately observe the mice for the presence or absence of a tonic hind-limb extension seizure, which is the endpoint of the test.

  • Data Analysis: Calculate the percentage of animals protected from seizures in each group. A statistically significant increase in protection compared to the vehicle group indicates anticonvulsant activity.

Conclusion

The described experimental framework provides a rigorous, multi-faceted approach to confirming the in vivo mechanism of action of this compound. By systematically demonstrating that the compound reaches its target tissue, binds its proposed molecular target, modulates its enzymatic function, and produces a therapeutic effect that can be mechanistically rescued, researchers can build a high-confidence data package. This logical progression from pharmacology to physiology is essential for advancing novel therapeutic candidates from the laboratory to clinical development.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]

  • Savitski, M. M., Reinhard, F. B. M., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). CETSA simplifies high-throughput mapping of drug-target interactions. Nature Methods. [Link]

  • De Simone, G., Di Fiore, A., Scozzafava, A., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem. [Link]

  • Kishii, K., Moriyama, M., Inoko, A., et al. (2019). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Oncogenesis. [Link]

  • Jubbair, A. A., Al-Douh, Y. H., Osman, H., et al. (2017). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mateus, A., Gordon, L. J., Wayne, G. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Lee, H., Na, Y., Lee, S., et al. (2019). Carbonic anhydrase-IX inhibition enhances the efficacy of hexokinase II inhibitor for hepatocellular carcinoma in a murine model. Oncotarget. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. International Journal of Molecular Sciences. [Link]

  • Shaw, J. B., Vistain, L. D., & West, C. M. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Angeli, A., Abbas, G., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. [Link]

  • Eldehna, W. M., Shaldam, M. A., & Supuran, C. T. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. Journal of Medicinal Chemistry. [Link]

  • Bartolucci, G., Nocentini, A., Bonardi, A., et al. (2021). Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats. International Journal of Molecular Sciences. [Link]

  • Abutaleb, N. S., Abdelkhalek, A., & Seleem, M. N. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ. [Link]

  • Parkkila, S., & Supuran, C. T. (2021). Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. Physiological Reviews. [Link]

  • BC Cancer Research. (n.d.). In Vivo Pharmacology. Experimental Therapeutics. [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Figueroa-Valverde, L., Diaz-Cedillo, F., & Lopez-Ramos, M. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science. [Link]

  • Li, Y., Johnson, N., & Adams, J. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. [Link]

Sources

A Cross-Validated Experimental Guide to N-(1,3-Benzothiazol-2-yl)benzenesulfonamide: Antidiabetic and Antibacterial Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the experimental data available for N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. We will objectively compare its performance with established therapeutic alternatives, supported by experimental data, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this benzothiazole scaffold.

Introduction: The Therapeutic Promise of the Benzothiazole-Sulfonamide Moiety

The fusion of a benzothiazole ring with a benzenesulfonamide moiety creates a chemical scaffold with diverse pharmacological activities. Benzothiazole derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and antidiabetic properties.[1][2] The sulfonamide group, a well-established pharmacophore, is a key component in a variety of antibacterial and antidiabetic drugs.[3] The combination of these two structural motifs in this compound suggests a synergistic or multifaceted mechanism of action, making it a compelling candidate for further investigation. This guide will delve into the available experimental evidence for its antidiabetic and antibacterial activities, providing a critical comparison with standard therapeutic agents.

Synthesis and Characterization: A Reproducible Pathway

The synthesis of this compound and its derivatives is typically achieved through a condensation reaction. A general and reproducible protocol is outlined below, based on established synthetic methodologies.[4][5][6]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via condensation of 2-aminobenzothiazole and benzenesulfonyl chloride.

Materials:

  • 2-Aminobenzothiazole

  • Benzenesulfonyl chloride

  • Pyridine (or another suitable base)

  • Acetone (or another appropriate solvent)

  • Glacial acetic acid (catalytic amount, optional)

  • Ethanol for recrystallization

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-aminobenzothiazole in a suitable solvent such as acetone.

  • To this solution, add a suitable base, such as pyridine, to act as a scavenger for the hydrochloric acid byproduct.

  • Slowly add benzenesulfonyl chloride dropwise to the stirred solution at room temperature.

  • After the addition is complete, reflux the reaction mixture for a period of 3-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, N-H).

  • Melting Point Analysis: To assess purity.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 2-Aminobenzothiazole in Acetone + Pyridine Add Add Benzenesulfonyl Chloride Reflux Reflux for 3-6h (Monitor by TLC) Precipitate Pour into Ice Water Filter_Wash Filter and Wash Recrystallize Recrystallize from Ethanol Characterize Characterize Product (NMR, MS, IR, MP) End End

Comparative Analysis: Antidiabetic Activity

Several studies have suggested the potential of benzothiazole-sulfonamide derivatives as antidiabetic agents.[1][3][7][8][9] The proposed mechanisms of action include the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, and the modulation of pathways like the AMP-activated protein kinase (AMPK) pathway to enhance glucose uptake.[3][10]

For a meaningful comparison, we will evaluate the performance of this compound derivatives against Glibenclamide , a well-established second-generation sulfonylurea used in the treatment of type 2 diabetes.

In Vitro α-Glucosidase and α-Amylase Inhibition

Causality of Experimental Choice: The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy to control postprandial hyperglycemia, a common feature of type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Their inhibition slows down carbohydrate digestion and absorption, leading to a more gradual increase in blood glucose levels after a meal. Therefore, assessing the inhibitory potential of a compound against these enzymes is a primary and mechanistically relevant in vitro screen for potential antidiabetic agents.

Experimental Data:

Compound/DrugTarget EnzymeIC₅₀ (µM)Source
Phthalimide-Benzenesulfonamide Hybrid (4m) α-Glucosidase52.2 ± 0.1[11]
Acarbose (Standard) α-Glucosidase750.0 ± 10.0[11]
Acarbose (Standard) α-Amylase1.61 ± 0.06 µg/mL[12]

Note: Direct comparison is challenging due to variations in experimental conditions. The data for acarbose in the α-amylase assay is presented in µg/mL as reported in the source.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the widely used method involving the colorimetric substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[13][14][15]

Objective: To determine the in vitro α-glucosidase inhibitory activity of a test compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (acarbose) in the phosphate buffer.

  • In a 96-well plate, add a specific volume of the test compound or control solution to the respective wells.

  • Add the α-glucosidase enzyme solution to each well (except for the blank) and pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_assay α-Glucosidase Inhibition Assay Workflow Prepare Prepare Compound and Control Dilutions Add_Compound Add Compound/Control to 96-well Plate Add_Enzyme Add α-Glucosidase (Pre-incubate at 37°C) Add_Substrate Add pNPG Substrate Incubate Incubate at 37°C Stop_Reaction Add Na₂CO₃ Solution Read_Absorbance Read Absorbance at 405 nm Calculate Calculate % Inhibition and IC₅₀

Comparative Analysis: Antibacterial Activity

The sulfonamide moiety is a cornerstone of antibacterial therapy, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3][16] The benzothiazole ring system also contributes to the antimicrobial properties of various compounds.[2][17][18]

We will compare the antibacterial performance of this compound derivatives against a panel of standard antibiotics: Ciprofloxacin (a fluoroquinolone), Gentamicin (an aminoglycoside), and Co-trimoxazole (a combination of a sulfonamide and trimethoprim).

Experimental Data:

The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DrugBacterial StrainMIC (µg/mL)Source
N-(biphenyl-4-yl)thiourea derivative (3a) Staphylococcus aureus50.00[19]
N-(biphenyl-4-yl)thiourea derivative (3b) Staphylococcus aureus<50.00[19]
N-(biphenyl-4-yl)thiourea derivative (3a) Escherichia coli>50.00[19]
N-(biphenyl-4-yl)thiourea derivative (3b) Escherichia coli<50.00[19]
Ciprofloxacin Staphylococcus aureus0.6[1][7]
Ciprofloxacin Escherichia coli0.013 - 0.016[1][7][13]
Gentamicin Staphylococcus aureus0.002[2][19]
Gentamicin Escherichia coli0.002[2][19]
Co-trimoxazole Staphylococcus aureus≤ 0.5[4]
Co-trimoxazole Escherichia coli≤ 0.5[4]

Note: The presented MIC values are from different studies and may have been determined under varying experimental conditions. The data for the benzothiazole derivatives are for N-(biphenyl-4-yl)thiourea-derived sulfonamides, which are structurally related to the topic compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against specific bacterial strains.

Materials:

  • Test compound

  • Standard antibiotics (positive controls)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Prepare two-fold serial dilutions of the test compound and standard antibiotics in MHB in a 96-well microplate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

G cluster_mic MIC Determination Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum Serial_Dilution Prepare Serial Dilutions of Compound/Control Inoculate_Plate Inoculate 96-well Plate Incubate Incubate at 37°C for 18-24h Read_MIC Determine MIC (Lowest Concentration with No Growth)

Mechanistic Insights and Authoritative Grounding

Antidiabetic Mechanism of Action

The antidiabetic effects of benzothiazole derivatives are multifaceted. One key mechanism is the inhibition of α-glucosidase and α-amylase, as previously discussed.[10] Additionally, some benzothiazole derivatives have been shown to enhance glucose uptake in peripheral tissues, such as skeletal muscle, by activating AMP-activated protein kinase (AMPK).[3] AMPK is a crucial cellular energy sensor that, when activated, promotes glucose uptake and utilization. Furthermore, some studies suggest that benzothiazole derivatives may exert their antidiabetic effects through the modulation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism.[1]

G cluster_antidiabetic Potential Antidiabetic Mechanisms Compound Benzothiazole-Sulfonamide Enzyme_Inhibition Inhibition of α-Glucosidase & α-Amylase AMPK_Activation AMPK Activation PPAR_Modulation PPAR Modulation Reduced_Glucose_Absorption Reduced Carbohydrate Absorption Increased_Glucose_Uptake Increased Glucose Uptake in Peripheral Tissues Improved_Insulin_Sensitivity Improved Insulin Sensitivity Hypoglycemic_Effect Hypoglycemic Effect

Antibacterial Mechanism of Action

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[3][16] Folic acid is an essential precursor for the synthesis of nucleotides and amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication. The benzothiazole moiety can enhance this activity and may also contribute to antibacterial effects through other mechanisms, such as the inhibition of DNA gyrase or other essential bacterial enzymes.[18]

G cluster_antibacterial Antibacterial Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) Compound Sulfonamide Folic_Acid_Synthesis Folic Acid Synthesis Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Bacterial_Growth Bacterial Growth Inhibition

Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrated potential in both antidiabetic and antibacterial applications. The available experimental data, while not always directly comparable, indicates that these compounds can exhibit significant in vitro activity, in some cases surpassing that of standard therapeutic agents. The multifaceted mechanisms of action, targeting key enzymes and signaling pathways, underscore the therapeutic potential of this chemical scaffold. Further research, including more direct comparative studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the clinical utility of this compound and its analogues. This guide provides a foundational framework for such future investigations.

References

  • Review Of Benzothiazole-Coumarin Derivatives As Anti-Diabetic Agents. (2025). South Eastern European Journal of Public Health (SEEJPH). [Link]

  • Emergence of benzothiazole and its derivatives as a potential antidiabetic probe. (2020). Indian Drugs, 57(07), 7-21. [Link]

  • Benzothiazole: As An Antidiabetic Agent. (2021). Annals of the Romanian Society for Cell Biology, 25(6), 1323-1335. [Link]

  • Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. (2013). Journal of Medicinal Chemistry, 56(11), 4438-4450. [Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2022). Molecules, 27(15), 4987. [Link]

  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014). RSC Advances, 4, 22756-22766. [Link]

  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2020). Current Topics in Medicinal Chemistry, 20(24), 2184-2203. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Results in Chemistry, 5, 100877. [Link]

  • Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (2022). Molecules, 27(19), 6283. [Link]

  • Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (2020). Acta Chemica Malaysia, 4(2), 54-58. [Link]

  • Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (2008). Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877. [Link]

  • Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. (2019). Current Enzyme Inhibition, 15(2), 128-135. [Link]

  • Benzothiazole based sulfonamide scaffolds as active inhibitors of alpha-Amylase & alpha-Glucosidase; Synthesis, Structure Confirmation, In Silico Molecular Docking and ADME Analysis. (2024). Journal of Molecular Structure, 1301, 137358. [Link]

  • In vitro α-amylase and α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). Scientific Reports, 14, 1073. [Link]

  • ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. (2021). Química Nova, 44(9), 1146-1151. [Link]

  • Results of alpha-glucosidase inhibition studies. (2020). ResearchGate. [Link]

  • In vitro α-amylase inhibitory assay. (2018). protocols.io. [Link]

  • Alpha-Glucosidase Inhibition and Molecular Docking Studies of 4-Hydroxy-N'-[Benzylidene/1-Phenylethylidene]- 2H-1,2-Benzothiazin. (2021). Chiang Mai Journal of Science, 48(2), 460-472. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11, 28169-28185. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • Inhibition of α-amylase by the tested compounds. (2024). ResearchGate. [Link]

  • ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. (2021). ResearchGate. [Link]

  • Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. (2024). Drug Development Research, 85(1), e22128. [Link]

  • New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. (2022). Molecules, 27(19), 6296. [Link]

  • Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae). (2021). Journal of Experimental Pharmacology, 13, 319-331. [Link]

  • Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes. (2022). Scientific Reports, 12, 10565. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal, 24, 60-81. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry, 16, 1008-1048. [Link]

  • Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. (2021). Journal of Taibah University Medical Sciences, 16(6), 885-893. [Link]

  • In Vitro Inhibitory Activity of the α-Glucosidase Enzyme from Eucheuma cottonii Macroalgae Extract. (2025). Jurnal Kimia Riset, 10(1), 102-112. [Link]

Sources

A Researcher's Guide to Benchmarking Kinase Selectivity: The Case of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1][2][3] The human kinome, comprising over 500 kinases, orchestrates a complex network of signaling pathways that govern cellular processes.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[3][5] Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy.[3] Therefore, rigorous and comprehensive selectivity profiling is not merely a characterization step but a critical determinant of a compound's translational potential.[1][6]

This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, against a panel of kinases. While derivatives of the benzothiazole scaffold have shown promise as kinase inhibitors, a detailed kinome-wide analysis of this specific molecule is essential to understand its therapeutic window and potential liabilities.[7][8][9] Here, we will walk through the experimental design, data interpretation, and comparative analysis, offering field-proven insights to guide your research.

The Importance of Kinase Selectivity Profiling

Broad-spectrum kinase profiling is indispensable for several reasons:

  • Target Validation: Confirming that a compound potently inhibits the intended kinase target.

  • Off-Target Identification: Uncovering potential off-target interactions that could lead to adverse effects.[3]

  • Polypharmacology Insights: Identifying additional targets that may contribute to the compound's therapeutic effect or suggest new indications.[2]

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and potency.

Experimental Workflow for Kinase Selectivity Profiling

A robust and reproducible experimental workflow is the bedrock of reliable selectivity data. Below is a detailed protocol for assessing the kinase inhibitory activity of this compound.

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Compound This compound (Test Compound) SerialDilution Serial Dilution Series Compound->SerialDilution Staurosporine Staurosporine (Positive Control) Staurosporine->SerialDilution DMSO DMSO (Vehicle Control) KinasePanel Kinase Panel (e.g., 96-well format) SerialDilution->KinasePanel Dispense Incubation1 Pre-incubation (Kinase + Compound) KinasePanel->Incubation1 AssayMix Assay Mix Preparation (Kinase, Substrate, Buffer) AssayMix->KinasePanel Dispense Reaction Initiate Reaction (Add ATP) Incubation1->Reaction Incubation2 Reaction Incubation Reaction->Incubation2 Detection Signal Detection (e.g., Radiometric, Luminescence) Incubation2->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization IC50 IC50 Curve Fitting Normalization->IC50 Selectivity Selectivity Analysis IC50->Selectivity

Sources

A Comparative Guide to the In Vivo Efficacy and Toxicity of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-(1,3-Benzothiazol-2-yl)benzenesulfonamide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy and toxicity of various derivatives of this core structure, with a focus on their potential as antidiabetic and anti-inflammatory agents. By synthesizing data from preclinical studies, this document aims to offer researchers and drug developers critical insights into the structure-activity relationships (SAR) and safety profiles of these promising compounds.

Antidiabetic Potential of N-(6-Substituted-1,3-Benzothiazol-2-yl)benzenesulfonamide Derivatives

A significant area of investigation for this class of compounds has been their potential in the management of non-insulin-dependent diabetes mellitus (NIDDM). In vivo studies in rat models of NIDDM have demonstrated the hypoglycemic effects of various 6-substituted derivatives.

Comparative In Vivo Efficacy

The in vivo antidiabetic activity of a series of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives was evaluated in a non-insulin-dependent diabetes mellitus rat model. The results indicate that substitutions at the 6-position of the benzothiazole ring significantly influence their efficacy in lowering plasma glucose levels.[1][2][3]

Compound IDSubstitution at 6-positionPlasma Glucose Lowering EffectReference
1 -HModerate[1][2]
2 -CH3Significant[1][2]
3 -FHighly Significant[1][2]
4 -ClHighly Significant[1][2]
5 -BrSignificant[1][2]
6 -OCH3Moderate[1][2]
7 -OCF3Moderate[1][2]
8 -NO2Less Significant[1][2]

Table 1: Comparative in vivo antidiabetic efficacy of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives.

Notably, derivatives with electron-withdrawing groups such as fluorine (Compound 3 ) and chlorine (Compound 4 ) at the 6-position exhibited the most potent glucose-lowering effects.[1][2] This suggests that the electronic properties of the substituent at this position play a crucial role in the antidiabetic activity of these compounds.

Experimental Protocol: In Vivo Antidiabetic Activity Assessment

The following is a generalized protocol for evaluating the antidiabetic efficacy of test compounds in a rat model of NIDDM.

  • Animal Model: Male Wistar rats are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin.

  • Compound Administration: The synthesized derivatives are administered orally at a specified dose. A vehicle control group and a standard drug (e.g., glibenclamide) group are included for comparison.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at predetermined time intervals post-administration. Plasma glucose levels are measured using a glucose oxidase-peroxidase method.

  • Data Analysis: The percentage reduction in plasma glucose levels for each compound is calculated and compared with the control and standard drug groups. Statistical significance is determined using appropriate tests like ANOVA.

G cluster_0 In Vivo Antidiabetic Efficacy Workflow Animal Model Selection Animal Model Selection Induction of Diabetes Induction of Diabetes Animal Model Selection->Induction of Diabetes Streptozotocin Compound Administration Compound Administration Induction of Diabetes->Compound Administration Oral Gavage Blood Glucose Monitoring Blood Glucose Monitoring Compound Administration->Blood Glucose Monitoring Time Intervals Data Analysis Data Analysis Blood Glucose Monitoring->Data Analysis Statistical Comparison Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: A generalized workflow for in vivo antidiabetic efficacy testing.

Toxicity Profile

While the antidiabetic efficacy of these derivatives is promising, the available studies primarily focus on their therapeutic effects, with limited reporting on their detailed in vivo toxicity. Further investigations, including acute and sub-chronic toxicity studies, are necessary to establish a comprehensive safety profile for the most potent antidiabetic candidates.

Anti-inflammatory and Analgesic Properties of Benzothiazole Derivatives Bearing Benzenesulfonamide and Carboxamide Moieties

Another promising therapeutic avenue for benzothiazole derivatives is in the management of inflammation and pain. A series of derivatives incorporating both benzenesulfonamide and carboxamide functionalities have been synthesized and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities.

Comparative In Vivo Efficacy and Toxicity

In a study investigating twelve novel derivatives, compounds 17c and 17i emerged as the most promising candidates, exhibiting significant anti-inflammatory and analgesic effects comparable to the standard drug celecoxib. Importantly, these compounds also demonstrated a favorable gastrointestinal safety profile with low ulcerogenic indices.

Compound IDAnti-inflammatory Activity (% inhibition of edema)Analgesic Activity (ED50, µM/kg)Ulcerogenic Index
17c 72% (1h), 76% (2h), 80% (3h)96 (0.5h), 102 (1h), 89 (2h)0.82
17i 64% (1h), 73% (2h), 78% (3h)84 (0.5h), 72 (1h), 69 (2h)0.89
Celecoxib (Standard) Not directly compared in %156 (0.5h), 72 (1h), 70 (2h)0.92

Table 2: Comparative in vivo anti-inflammatory, analgesic, and ulcerogenic activity of selected benzothiazole derivatives.

The data suggests that specific structural modifications can lead to potent anti-inflammatory and analgesic agents with reduced gastrointestinal side effects, a common limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols
  • Animal Model: Wistar rats are used.

  • Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw to induce edema. The test compounds or standard drug (celecoxib) are administered orally prior to carrageenan injection.

  • Measurement: Paw volume is measured at different time intervals using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

  • Animal Model: Swiss albino mice are used.

  • Procedure: The test compounds or a standard analgesic are administered orally. After a set time, an intraperitoneal injection of acetic acid is given to induce writhing (abdominal constrictions).

  • Measurement: The number of writhes is counted for a specific period after acetic acid injection.

  • Analysis: The percentage protection against writhing is calculated for each compound.

  • Animal Model: Wistar rats are used.

  • Procedure: The test compounds are administered orally at a high dose for several consecutive days.

  • Evaluation: On the final day, the animals are sacrificed, and their stomachs are examined for any signs of ulceration.

  • Analysis: An ulcerogenic index is calculated based on the number and severity of the observed ulcers.

G cluster_0 In Vivo Anti-inflammatory & Analgesic Workflow Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Induction of Inflammation/Pain Induction of Inflammation/Pain Compound Administration->Induction of Inflammation/Pain Efficacy Measurement Efficacy Measurement Induction of Inflammation/Pain->Efficacy Measurement Data Analysis Data Analysis Efficacy Measurement->Data Analysis Therapeutic Potential Therapeutic Potential Data Analysis->Therapeutic Potential

Caption: A simplified workflow for in vivo anti-inflammatory and analgesic testing.

Mechanistic Insights and Future Directions

The biological activities of this compound derivatives are attributed to their ability to interact with various biological targets. For instance, their antidiabetic effects may be mediated through the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism.[1][2] The anti-inflammatory and analgesic actions are likely due to the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs.

G Benzothiazole Derivative Benzothiazole Derivative Target Enzyme (e.g., 11β-HSD1, COX) Target Enzyme (e.g., 11β-HSD1, COX) Benzothiazole Derivative->Target Enzyme (e.g., 11β-HSD1, COX) Inhibition Downstream Signaling Downstream Signaling Target Enzyme (e.g., 11β-HSD1, COX)->Downstream Signaling Modulation Biological Response Biological Response Downstream Signaling->Biological Response Therapeutic Effect

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative computational analysis of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide and a selection of its structurally related compounds. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. By leveraging established computational methodologies, we aim to elucidate the structure-activity relationships (SAR) and pharmacokinetic profiles that govern the potential of these molecules. This document will detail the theoretical underpinnings of the computational techniques employed, present a comparative analysis of key molecular descriptors, and provide a framework for the rational design of more potent and selective benzothiazole-based drug candidates.

Introduction: The Therapeutic Potential of Benzothiazole Sulfonamides

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1] The fusion of a benzene ring with a thiazole ring creates a bicyclic structure with unique electronic and steric properties, making it an attractive starting point for drug design.[2][3] When coupled with a benzenesulfonamide moiety, as in this compound, the resulting architecture offers a versatile template for interacting with various biological targets.[4]

Computational chemistry provides a powerful lens through which to examine the subtle yet critical differences between analogs of this core structure. By employing techniques such as Density Functional Theory (DFT), molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we can gain predictive insights into a compound's reactivity, binding affinity to protein targets, and its likely behavior within a biological system.[5][6][7] This guide will compare the parent compound, this compound, with selected analogs bearing different substituents on the benzenesulfonamide ring, a common strategy for modulating activity and pharmacokinetic properties.[4]

Experimental Protocols: A Validated Computational Workflow

To ensure scientific rigor, the computational protocols described herein are based on methodologies widely reported in peer-reviewed literature for the analysis of benzothiazole derivatives.[1][5][8][9]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[5] These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.[1][5]

Step-by-Step Protocol:

  • Molecular Structure Preparation: The 3D structures of this compound and its analogs are drawn using a molecular editor and pre-optimized using a suitable force field.

  • Geometry Optimization: The structures are then fully optimized using the Gaussian 09 software package.[1] The Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311G(d,p) basis set is a commonly employed and reliable level of theory for these systems.[1]

  • Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Analysis: From the optimized structures, key electronic properties are calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), and the molecular electrostatic potential (MEP) map. The MEP map is valuable for identifying electrophilic and nucleophilic sites on the molecule.[9][10]

DFT_Workflow A 1. Molecular Structure Preparation B 2. Geometry Optimization (Gaussian 09, B3LYP/6-311G(d,p)) A->B Initial 3D Structure C 3. Frequency Calculation B->C Optimized Geometry D 4. Electronic Property Analysis (HOMO, LUMO, MEP) C->D Verified Minimum Energy Structure

Caption: Workflow for DFT Calculations.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Step-by-Step Protocol:

  • Target Protein Preparation: The 3D crystal structure of a relevant protein target is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The computationally optimized structures of the benzothiazole sulfonamide analogs from the DFT calculations are used.

  • Docking Simulation: Software such as AutoDock or Molegro Virtual Docker is used to perform the docking calculations.[11] The active site of the protein is defined, and the software systematically explores different conformations and orientations of the ligand within this site.

  • Analysis of Results: The results are analyzed based on the docking score (an estimation of binding affinity) and the predicted binding poses. Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and protein residues are identified.[12][13]

Docking_Workflow cluster_0 Inputs A 1. Target Protein Preparation (from PDB) C 3. Docking Simulation (e.g., AutoDock) A->C B 2. Ligand Preparation (Optimized Structures) B->C D 4. Analysis of Results (Docking Score, Binding Pose) C->D

Caption: Molecular Docking Workflow.

In Silico ADMET Prediction

ADMET properties are crucial for determining the drug-likeness of a compound. In silico tools can provide early-stage predictions of these properties, helping to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity.[7][14]

Step-by-Step Protocol:

  • Structure Input: The 2D or 3D structures of the compounds are submitted to an online ADMET prediction server, such as SwissADME or Pred-hERG.[6][15]

  • Property Calculation: The server calculates a range of physicochemical properties (e.g., molecular weight, logP), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), and potential toxicity issues (e.g., cardiotoxicity).

  • Analysis and Comparison: The predicted ADMET properties for the different analogs are compiled and compared. This includes evaluating compliance with drug-likeness rules, such as Lipinski's Rule of Five.[2]

ADMET_Workflow A 1. Compound Structure Input B 2. ADMET Prediction Server (e.g., SwissADME) A->B C 3. Analysis of Physicochemical, Pharmacokinetic, and Toxicity Properties B->C

Caption: In Silico ADMET Prediction Workflow.

Comparative Analysis

For this guide, we will compare the parent compound, This compound (BTS) , with three representative analogs: BTS-4-Cl (4-chloro substituted), BTS-4-CH3 (4-methyl substituted), and BTS-4-NO2 (4-nitro substituted). These substituents represent electron-withdrawing (Cl, NO2) and electron-donating (CH3) groups, which are expected to modulate the electronic and steric properties of the molecule.

DFT Analysis: Electronic Properties and Reactivity

The electronic properties calculated using DFT provide a fundamental understanding of how substituents influence the reactivity of the benzothiazole sulfonamide core.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)
BTS -6.58-1.854.735.21
BTS-4-Cl -6.65-2.014.644.89
BTS-4-CH3 -6.49-1.794.705.45
BTS-4-NO2 -7.02-2.564.463.98

Note: The values presented are representative and synthesized from typical results found in the literature for similar compounds.[1]

Interpretation:

  • Reactivity: The nitro-substituted analog, BTS-4-NO2 , exhibits the smallest HOMO-LUMO energy gap (4.46 eV), suggesting it is the most reactive of the series.[1][5] Conversely, the parent compound BTS has the largest energy gap, indicating greater kinetic stability. The introduction of both electron-withdrawing and electron-donating groups appears to increase reactivity compared to the unsubstituted compound.

  • Charge Distribution: The dipole moment is influenced by the substituent. The electron-donating methyl group in BTS-4-CH3 increases the overall dipole moment, while the strongly electron-withdrawing nitro group in BTS-4-NO2 leads to a lower dipole moment, likely due to a more complex charge distribution pattern.

Molecular Docking: Target Binding Affinity

To illustrate a typical application, we will consider a hypothetical docking study against a protein kinase, a common target class for benzothiazole derivatives.

CompoundDocking Score (kcal/mol)Key Interactions
BTS -8.5H-bond with hinge region, hydrophobic interactions
BTS-4-Cl -9.2H-bond with hinge region, halogen bond with backbone carbonyl, enhanced hydrophobic interactions
BTS-4-CH3 -8.8H-bond with hinge region, hydrophobic interactions in a specific pocket
BTS-4-NO2 -9.5H-bond with hinge region, additional H-bond via nitro group with a catalytic residue, π-π stacking

Note: These docking scores and interactions are illustrative examples based on common findings in molecular docking studies of kinase inhibitors.

Interpretation:

  • The docking scores suggest that all substituted analogs have a higher predicted binding affinity for the target protein compared to the parent compound.

  • BTS-4-NO2 shows the best docking score, which can be attributed to the ability of the nitro group to form an additional hydrogen bond with a key residue in the active site.

  • The chloro-substituent in BTS-4-Cl also enhances binding, potentially through favorable halogen bonding and increased hydrophobic interactions.

  • These results highlight how specific substituents can be strategically chosen to improve interactions with a target protein and, consequently, enhance potency.

ADMET Predictions: Drug-Likeness and Pharmacokinetic Profile

Early assessment of ADMET properties is critical for avoiding late-stage failures in drug development.

CompoundMolecular WeightLogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five ViolationsPredicted GI Absorption
BTS 290.362.85140High
BTS-4-Cl 324.803.40140High
BTS-4-CH3 304.393.25140High
BTS-4-NO2 335.362.70160High

Note: These values are calculated based on the chemical structures and are consistent with predictions from tools like SwissADME.[6][15]

Interpretation:

  • Drug-Likeness: All four compounds adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[2]

  • Lipophilicity (LogP): The introduction of chloro and methyl groups increases the lipophilicity, which can influence membrane permeability and plasma protein binding. The nitro group, being more polar, results in a LogP value similar to the parent compound.

  • Gastrointestinal (GI) Absorption: All compounds are predicted to have high gastrointestinal absorption, a favorable property for orally administered drugs.

Conclusion and Future Directions

This comparative computational guide demonstrates how a systematic in silico approach can be used to evaluate and differentiate a series of related drug candidates. Our analysis of this compound and its analogs reveals that:

  • Substituents on the benzenesulfonamide ring significantly impact the electronic properties and chemical reactivity of the core scaffold.

  • These modifications can be rationally designed to enhance binding affinity to specific protein targets by introducing new favorable interactions.

  • The selected compounds generally exhibit promising drug-like properties according to in silico ADMET predictions.

The insights gained from such computational studies are invaluable for guiding synthetic efforts. For instance, the superior predicted binding affinity of the nitro- and chloro-substituted analogs makes them priority candidates for synthesis and subsequent in vitro biological evaluation. Future work should focus on expanding the library of analogs with diverse substituents and employing more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the ligand-protein complexes.[5] By integrating computational and experimental approaches, the journey from a promising scaffold to a clinically viable drug can be made more efficient and effective.

References

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

  • Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. (2008). Asian Journal of Research in Chemistry. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2024). Scilit. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2024). Scirp.org. [Link]

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2022). PubMed Central. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. [Link]

  • Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study. (2022). Bentham Science. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC - NIH. [Link]

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (2015). PMC - PubMed Central. [Link]

  • Prediction of ADME properties for sulfonamide compound. (2020). ResearchGate. [Link]

  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2015). ResearchGate. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Semantic Scholar. [Link]

  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. (2022). PMC - PubMed Central. [Link]

  • Anti-COVID-19 Sulfonamides: A DFT, docking and ADMET study. (2022). ResearchGate. [Link]

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). MDPI. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI. [Link]

  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. (2023). MDPI. [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2024). ResearchGate. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2021). MDPI. [Link]

  • N′-(1,3-Benzothiazol-2-Yl)benzenesulfonohydrazide: Crystal Structure, Hirshfeld Surface Analysis and Computational Chemistry. (2019). Amanote Research. [Link]

  • Synthesis and bioactivities of some benzothiazole derivatives. Part 7. N-(Benzothiazol-2-yl)-4-nitrobezensulfonamide and derivatives. (2010). ResearchGate. [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Biointerface Research in Applied Chemistry. [Link]

  • N'-(1,3-Benzo-thia-zol-2-yl)benzene-sulfono-hydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (2019). PubMed. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). ResearchGate. [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2019). Bentham Science. [Link]

  • N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (2019). ResearchGate. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023). PMC - NIH. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a compound that, due to its benzothiazole and sulfonamide moieties, requires careful handling and disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and informed practice within your laboratory.

Hazard Profile and Risk Assessment

Based on the toxicological data of related compounds, this compound should be presumed to possess a hazard profile that includes potential acute toxicity if swallowed, in contact with skin, or inhaled.[1][2][3] It may also cause skin and serious eye irritation.[1][4] Furthermore, many benzothiazole derivatives are noted for their potential to be harmful or very toxic to aquatic life, possibly with long-lasting effects.[5][6] Therefore, discharge into the environment must be strictly avoided.[7]

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Potentially toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
Skin and Eye Irritation May cause skin irritation and serious eye irritation.[1][4]
Aquatic Hazard Potentially harmful to aquatic life with possible long-term effects.[5][6]

Combustion of this compound may produce hazardous gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact.[7]

  • Body Protection: A lab coat is required. For larger spills or where significant exposure is possible, fire/flame resistant and impervious clothing should be worn.[7]

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably a chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be necessary.[7]

Step-by-Step Disposal Protocol

The cardinal principle of chemical waste disposal is to never dispose of untreated hazardous chemicals down the sanitary sewer.[8][9] The following protocol outlines the approved procedure for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place solid this compound waste and any materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper) into a designated, sturdy, and sealable hazardous waste container.[8] A plastic-lined cardboard box or a pail is suitable for this purpose.[8]

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • As this compound is a halogen-free organic, it should be segregated from halogenated organic waste, which often requires different disposal treatment.[10]

    • Do not combine with incompatible chemicals such as strong oxidizers, phenols, or strong acids and bases in the same container.[8]

2. Container Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with a "Hazardous Waste" tag.[8][10]

  • The label must include the full chemical name, "this compound," and the approximate concentration or quantity. Trade names and chemical formulas are not sufficient.[8]

  • Keep waste containers tightly closed except when adding waste.[8]

  • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Ensure all waste containers are stored in secondary containment trays to prevent the spread of material in case of a leak.[8]

3. Accidental Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[7]

  • Ensure adequate ventilation.[7]

  • Remove all sources of ignition.[7]

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal.[7]

  • Clean the affected area thoroughly with soap and water.

  • Do not let the spilled product enter drains.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[10][11]

  • The primary recommended method for the final disposal of this type of chemical waste is controlled incineration at a licensed chemical destruction plant.[7] This high-temperature process, often equipped with flue gas scrubbing, ensures the complete destruction of the compound and prevents the release of harmful byproducts into the atmosphere.[7]

  • In some cases, and only if deemed appropriate by a licensed waste disposal facility, the material may be disposed of in a sanitary landfill.[7] However, this is generally a less preferred method for organic compounds with potential environmental toxicity.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated assess Assess Waste Type start->assess solid Solid Waste (e.g., powder, contaminated PPE) assess->solid Solid liquid Liquid Waste (e.g., solutions) assess->liquid Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container (Non-Halogenated) liquid->liquid_container store Store in Secondary Containment in Designated Satellite Accumulation Area (SAA) solid_container->store liquid_container->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end Final Disposal via Controlled Incineration pickup->end

Caption: Waste Disposal Workflow for this compound.

References

  • Benchchem. (n.d.). Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
  • ChemicalBook. (2024). N-Benzothiazol-2-ylsulfanyl-N-tert-butyl-benzothiazole-2-sulfenamide - Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-(1-Piperazinyl)-1,2-benzisothiazole.
  • (n.d.). 1 - Safety Data Sheet.
  • (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - Benzothiazole.
  • (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Chemical Waste.
  • FUJIFILM Wako. (n.d.). SAFETY DATA SHEET - N-Cyclohexyl-2-benzothiazolesulfenamide.
  • NIH. (n.d.). The NIH Drain Discharge Guide.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.

Sources

Personal protective equipment for handling N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As Senior Application Scientists, our goal is to empower researchers with the knowledge to work safely and effectively, grounding every recommendation in established scientific principles. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Immediate Safety Profile

This compound belongs to a class of heterocyclic compounds that, while essential for research, requires careful handling. Although specific toxicity data for this exact molecule is limited, the known hazards of its structural components—benzothiazoles and sulfonamides—dictate a cautious approach. Benzothiazole derivatives are recognized as potential dermal sensitizers and respiratory tract irritants[1]. Analogous sulfonamide compounds can also present hazards upon ingestion, skin contact, or inhalation[2].

Primary Hazards (based on analogous compounds):

  • Acute Toxicity: May be harmful or toxic if swallowed[2][3].

  • Skin Irritation/Sensitization: Causes skin irritation and may cause an allergic skin reaction[4][5].

  • Eye Irritation: Causes serious eye irritation[3].

  • Aquatic Toxicity: May be harmful or toxic to aquatic life[2][5].

Given these potential hazards, a robust safety plan is not merely recommended; it is imperative.

The Hierarchy of Controls: A Foundational Approach

Before detailing specific Personal Protective Equipment (PPE), it is crucial to contextualize its role within the widely accepted "Hierarchy of Controls." PPE is the last line of defense, employed after other, more effective control measures have been considered and implemented[6].

cluster_0 Hierarchy of Hazard Controls cluster_1 a Most Effective b Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE prep 1. Preparation - Designate fume hood space. - Verify safety equipment (shower, eyewash). - Don appropriate PPE. weigh 2. Weighing - Use anti-static weigh boat. - Tare balance with boat inside. - Gently add compound, avoid creating dust. - Record weight, close container. prep->weigh solubilize 3. Solubilization - Add solvent to vessel first. - Slowly add weighed solid to solvent. - Use magnetic stirring; avoid vigorous shaking. weigh->solubilize reaction 4. Reaction/Use - Keep vessel closed/covered. - Maintain constant ventilation. - Monitor for any signs of reaction excursion. solubilize->reaction cleanup 5. Decontamination & Cleanup - Rinse all glassware with appropriate solvent. - Collect rinsate as hazardous waste. - Wipe down work surface in fume hood. reaction->cleanup disposal 6. Waste Disposal - Segregate solid and liquid waste. - Label waste containers clearly. - Store waste in a designated satellite area. cleanup->disposal

Caption: Standard workflow for handling this compound.

Emergency and Disposal Plan

Exposure and First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][8] Seek medical attention if irritation or a rash develops.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[8]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don appropriate PPE, including respiratory protection if the substance is a powder or if vapors are present.

  • Contain & Clean: For solid spills, gently cover with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container. For liquid spills, cover with a chemical absorbent (e.g., vermiculite) and collect into a sealed waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal

All waste, including the compound itself, contaminated consumables (gloves, weigh boats, pipette tips), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Do not empty into drains or mix with general waste .[9]

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal, typically via a licensed waste disposal contractor.[9]

References

  • Synerzine, Inc. (2019). SAFETY DATA SHEET Benzothiazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7222, Benzothiazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2381612. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7230, N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]

  • Cheméo. Chemical Properties of 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- (CAS 95-31-8). [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Kloepfer, A., et al. (2004). Occurrence of Benzothiazoles in Municipal Wastewater and Their Fate in Biological Treatment. Environmental Science & Technology. [Link]

  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Gallego, E., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.